Cyclothialidine E
Description
This compound has been reported in Streptomyces with data available.
Properties
Molecular Formula |
C25H33N5O11S |
|---|---|
Molecular Weight |
611.6 g/mol |
IUPAC Name |
(4S)-4-amino-5-[(2S,3R)-2-[[(5R,8S)-5-carbamoyl-14,16-dihydroxy-13-methyl-7,11-dioxo-10-oxa-3-thia-6-azabicyclo[10.4.0]hexadeca-1(16),12,14-trien-8-yl]carbamoyl]-3-hydroxypyrrolidin-1-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C25H33N5O11S/c1-10-16(32)6-17(33)11-8-42-9-14(21(27)36)29-22(37)13(7-41-25(40)19(10)11)28-23(38)20-15(31)4-5-30(20)24(39)12(26)2-3-18(34)35/h6,12-15,20,31-33H,2-5,7-9,26H2,1H3,(H2,27,36)(H,28,38)(H,29,37)(H,34,35)/t12-,13-,14-,15+,20-/m0/s1 |
InChI Key |
PVRMXRCYXJPYJV-MOMPZSSISA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Arsenal of Streptomyces filipinensis: A Technical Guide to Natural Product Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Streptomyces filipinensis, a soil-dwelling bacterium first identified in the Philippine Islands, is a notable producer of a diverse array of bioactive secondary metabolites.[1] This technical guide provides an in-depth exploration of the discovery of natural products from this versatile microorganism, with a focus on its three principal compounds: the polyene macrolide antifungal filipin (B1216100) complex, the immunosuppressive sesquiterpenoid pentalenolactone (B1231341) I, and the antibiotic hygromycin A.[1] This document outlines detailed experimental protocols for the cultivation of S. filipinensis, and the extraction, purification, and bioactivity assessment of its natural products. Furthermore, it delves into the genetic regulation of their biosynthetic pathways and presents a comprehensive workflow for the discovery of novel molecules. All quantitative data are summarized in structured tables for comparative analysis, and key pathways and workflows are visualized using diagrams to facilitate understanding. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product discovery and drug development.
Introduction to Streptomyces filipinensis and its Natural Products
The genus Streptomyces is renowned for its capacity to produce a vast number of secondary metabolites with diverse biological activities, making it a cornerstone of natural product drug discovery.[2] Streptomyces filipinensis is a prime example of this biosynthetic prowess, producing at least three distinct classes of bioactive compounds with significant therapeutic potential.
-
Filipin Complex: This is a mixture of four structurally related polyene macrolides: filipin I, II, III, and IV.[2] The filipin complex exhibits potent antifungal activity by binding to sterols, primarily ergosterol, in fungal cell membranes, leading to membrane disruption and cell death.[3] Filipin III is the most abundant component of the complex.[2]
-
Pentalenolactone I: This sesquiterpenoid compound has demonstrated immunosuppressive properties.[4] Its mechanism of action involves the inhibition of glyceraldehyde-3-phosphate dehydrogenase.[5]
-
Hygromycin A: An antibiotic with activity against both Gram-positive and some Gram-negative bacteria.[6] It functions by inhibiting the ribosomal peptidyl transferase, thereby blocking protein synthesis.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the primary natural products isolated from Streptomyces filipinensis.
Table 1: Production Titers of Natural Products from Streptomyces filipinensis
| Natural Product | Production Titer | Reference Organism | Citation |
| Filipin III | 280 mg/L | Streptomyces filipinensis | [7] |
| Pentalenolactone I | Data not available for S. filipinensis. | - | |
| Hygromycin A | Data not available for S. filipinensis. | - |
Table 2: Bioactivity of Natural Products from Streptomyces filipinensis
| Natural Product | Bioactivity | Target Organism/Cell Line | MIC/IC₅₀ | Citation |
| Filipin I | Antifungal | Candida utilis | 0.3 mg/L | [7] |
| Filipin II | Antifungal | Candida utilis | 0.03 mg/L | [7] |
| Filipin III | Antifungal | Candida utilis | 0.3 mg/L | [7][10] |
| 1'-hydroxyfilipin I | Antifungal | Candida utilis | 0.08 mg/L | [7] |
| Filipin III | Antifungal | Saccharomyces cerevisiae | 0.4 mg/L | [10] |
| Pentalenolactone Analogs | Antibacterial | Staphylococcus aureus ATCC 25923 | Moderate activity (specific MIC not provided) | [11] |
| Pentalenolactone Analogs | Antibacterial | Escherichia coli ATCC 25922 | Moderate activity (specific MIC not provided) | [11] |
| Hygromycin A | Antibacterial | Gram-positive and some Gram-negative bacteria | Modest activity (specific MICs not provided) | [11] |
| Pentalenolactone I | Immunosuppressive | Mixed Lymphocyte Reaction | Dose-dependent inhibition | [8] |
| Hygromycin A | Immunosuppressive | Mixed Lymphocyte Reaction | Dose-dependent inhibition | [8] |
Experimental Protocols
This section provides detailed methodologies for the cultivation of S. filipinensis and the isolation, purification, and bioactivity testing of its major natural products.
Cultivation and Fermentation
Objective: To cultivate Streptomyces filipinensis for the production of filipin, pentalenolactone I, and hygromycin A.
Materials:
-
Streptomyces filipinensis strain (e.g., ATCC 23905)
-
ISP2 medium (for seed culture)
-
YEME medium (for filipin production)[7]
-
Fermentation medium for pentalenolactone I (soybean flour 10 g/L, glucose 10 g/L, soluble starch 15 g/L, yeast extract 5 g/L, NaCl 5 g/L, CaCO₃ 3 g/L, pH 7.0)[11]
-
Production medium for hygromycin A (specific medium for S. filipinensis not detailed, but a general approach is provided)
-
Shaker incubator
-
Fermenter (optional, for large-scale production)
Protocol:
-
Seed Culture Preparation: Inoculate a loopful of S. filipinensis spores or mycelia into a 250 mL Erlenmeyer flask containing 50 mL of ISP2 medium. Incubate at 30°C with shaking at 250 rpm for 2-3 days until a dense culture is obtained.
-
Fermentation for Filipin Production: Inoculate 500 mL of YEME medium in a 2 L baffled flask with 5% (v/v) of the seed culture. Incubate at 30°C with shaking at 250 rpm for 72 hours.[7]
-
Fermentation for Pentalenolactone I Production: Inoculate 10 L of the specified fermentation medium with the seed culture. Incubate at 28°C for 7 days with appropriate aeration and agitation.[11]
-
Fermentation for Hygromycin A Production: While a specific protocol for S. filipinensis is not provided, a general approach involves inoculating a suitable production medium with a seed culture and incubating for 5-7 days at 28-30°C with shaking. The optimal medium composition and fermentation parameters would need to be determined empirically.
Extraction and Purification
3.2.1. Filipin Complex
Objective: To extract and purify the filipin complex from the fermentation broth.
Materials:
-
Ethyl acetate
-
Saturated NaCl solution
-
Na₂SO₄
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Protocol:
-
Harvest the fermentation broth by centrifugation to separate the mycelia and supernatant.
-
Extract the supernatant twice with an equal volume of ethyl acetate.[7]
-
Combine the organic phases and wash with a saturated NaCl solution.
-
Dry the organic phase over anhydrous Na₂SO₄ and concentrate under vacuum using a rotary evaporator.[7]
-
Resuspend the dried extract in methanol.
-
Purify the filipin components by reverse-phase HPLC using a C18 column and a suitable gradient of methanol and water.[7]
3.2.2. Pentalenolactone I
Objective: To isolate and purify pentalenolactone I from the fermentation broth.
Materials:
-
Ethyl acetate
-
ODS (Octadecylsilane) column
-
Sephadex LH-20 column
-
Methanol/Dichloromethane solvent system
-
Reverse-phase HPLC system with a C18 column
Protocol:
-
Extract the fermentation broth with ethyl acetate.[11]
-
Subject the crude extract to column chromatography on an ODS column to obtain fractions.[11]
-
Further fractionate the relevant fractions using a Sephadex LH-20 column with a dichloromethane/methanol (2:1) solvent system.[11]
-
Perform final purification by reverse-phase HPLC (e.g., with 60% methanol as the mobile phase) to yield pure pentalenolactone I.[11]
3.2.3. Hygromycin A
Objective: To purify hygromycin A from the culture filtrate.
Materials:
-
Amberlite XAD-4 resin
-
Methanol
-
Acetonitrile
-
Preparative HPLC system with a C18 reverse-phase column
Protocol:
-
Adsorb the culture filtrate onto Amberlite XAD-4 resin.[12]
-
Wash the resin with water to remove impurities.
-
Elute hygromycin A from the resin with methanol.[12]
-
Further purify the eluate using preparative reverse-phase HPLC with a C18 column and an acetonitrile-water mobile phase (e.g., 20% acetonitrile).[12]
Bioactivity Assays
3.3.1. Antifungal Susceptibility Testing for Filipin
Objective: To determine the Minimum Inhibitory Concentration (MIC) of filipin against fungal pathogens.
Materials:
-
Test fungi (e.g., Candida albicans, Saccharomyces cerevisiae)
-
RPMI 1640 medium
-
96-well microtiter plates
-
Filipin stock solution (dissolved in DMSO)
-
Spectrophotometer or plate reader
Protocol:
-
Prepare a twofold serial dilution of the filipin compound in RPMI 1640 medium in a 96-well plate.
-
Prepare an inoculum of the test fungus at a standardized concentration (e.g., 0.5-2.5 x 10³ cells/mL).
-
Add the fungal inoculum to each well of the microtiter plate.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.[13]
3.3.2. Antibacterial Assay for Hygromycin A
Objective: To assess the antibacterial activity of hygromycin A.
Materials:
-
Test bacteria (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton broth or agar
-
96-well microtiter plates or petri dishes
-
Hygromycin A stock solution
-
Incubator
Protocol (Broth Microdilution):
-
Perform a serial twofold dilution of hygromycin A in Mueller-Hinton broth in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration that inhibits visible bacterial growth.
3.3.3. Immunosuppressive Activity Assay for Pentalenolactone I
Objective: To evaluate the immunosuppressive effect of pentalenolactone I using a Mixed Lymphocyte Reaction (MLR).
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from two different donors
-
RPMI 1640 medium supplemented with fetal bovine serum
-
Pentalenolactone I stock solution
-
[³H]-thymidine
-
Scintillation counter
Protocol:
-
Isolate PBMCs from two healthy donors.
-
Co-culture the PBMCs from both donors in a 96-well plate in the presence of varying concentrations of pentalenolactone I.
-
Incubate the plate for 5 days at 37°C in a 5% CO₂ atmosphere.
-
During the last 18 hours of incubation, add [³H]-thymidine to each well.
-
Harvest the cells and measure the incorporation of [³H]-thymidine using a scintillation counter to assess lymphocyte proliferation. A reduction in proliferation indicates immunosuppressive activity.[8]
Signaling Pathways and Regulation
The biosynthesis of secondary metabolites in Streptomyces is tightly regulated by complex signaling networks. Understanding these pathways is crucial for optimizing the production of desired compounds.
Regulation of Filipin Biosynthesis
The biosynthesis of filipin is controlled by a set of regulatory genes within its biosynthetic gene cluster. A key player is PteF , a PAS-LuxR family transcriptional regulator.[14] This regulator positively controls the expression of the filipin biosynthetic genes. Additionally, the PhoRP two-component system, which responds to phosphate (B84403) levels in the environment, also plays a role. Low phosphate concentrations are favorable for filipin production, and the deletion of the phoP gene has been shown to increase filipin yields, suggesting that PhoP acts as a repressor.[15]
Regulation of Pentalenolactone and Hygromycin A Biosynthesis
The regulatory networks governing the production of pentalenolactone I and hygromycin A in S. filipinensis are less well-characterized. However, studies in other Streptomyces species provide insights. Pentalenolactone biosynthesis in S. avermitilis is associated with a transcriptional regulator, ptlR , located within the biosynthetic gene cluster.[12] Similarly, the hygromycin A biosynthetic gene cluster in S. hygroscopicus contains regulatory genes.[16] It is highly probable that homologous regulatory systems exist in S. filipinensis.
Experimental and Logical Workflows
A systematic approach is essential for the successful discovery and characterization of novel natural products from Streptomyces filipinensis.
General Workflow for Natural Product Discovery
The following diagram illustrates a typical workflow for the discovery of new bioactive compounds from Streptomyces.
Genome Mining Workflow
With the advent of affordable whole-genome sequencing, genome mining has become a powerful tool for identifying novel biosynthetic gene clusters (BGCs) that may produce undiscovered natural products.
Conclusion
Streptomyces filipinensis remains a valuable source of structurally diverse and biologically active natural products. The information and protocols presented in this technical guide provide a solid foundation for researchers to explore the full biosynthetic potential of this microorganism. By combining traditional fermentation and screening techniques with modern genome mining and metabolic engineering approaches, the discovery of novel and therapeutically relevant compounds from S. filipinensis can be significantly accelerated. Further research into the regulatory networks controlling the biosynthesis of its secondary metabolites will be key to unlocking its full chemical arsenal (B13267) and developing new drugs to address pressing medical needs.
References
- 1. Streptomyces filipinensis - Wikipedia [en.wikipedia.org]
- 2. Pentalenolactone Biosynthesis. Molecular Cloning and Assignment of Biochemical Function to PtlH, a Non-Heme Iron Dioxygenase of Streptomyces avermitilis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Pentalenolactone I and hygromycin A, immunosuppressants produced by Streptomyces filipinensis and Streptomyces hygroscopicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and Identification of Pentalenolactone Analogs from Streptomyces sp. NRRL S-4 [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Production of a novel FK520 analog in Streptomyces hygroscopicus: improving titer while minimizing impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Titer improvement and pilot-scale production of platensimycin from Streptomyces platensis SB12026 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dc-research.eu [dc-research.eu]
- 11. Biosynthetic Origin of Hygromycin A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Gene Cluster for Biosynthesis of the Sesquiterpenoid Antibiotic Pentalenolactone in Streptomyces avermitilis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pentalenolactone Biosynthesis. Molecular Cloning and Assignment of Biochemical Function to PtlI, a Cytochrome P450 of Streptomyces avermitilis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Application of Regulatory Cascades in Streptomyces: Yield Enhancement and Metabolite Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phosphate effect on filipin production and morphological differentiation in Streptomyces filipinensis and the role of the PhoP transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Production of hygromycin A analogs in Streptomyces hygroscopicus NRRL 2388 through identification and manipulation of the biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclothialidine E: A Technical Guide to its Isolation and Structure Elucidaion
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and structure elucidation of Cyclothialidine E, a potent DNA gyrase inhibitor. This compound belongs to a unique class of natural products characterized by a 12-membered lactone ring partially integrated into a pentapeptide chain. This document details the experimental protocols for its isolation from microbial sources and the analytical techniques employed to determine its complex chemical structure, including quantitative data and workflow visualizations.
Isolation of this compound
This compound is a naturally occurring analog of Cyclothialidine, produced by specific strains of Streptomyces. The isolation process is a multi-step procedure involving fermentation, extraction, and a series of chromatographic purifications.
Fermentation and Extraction
The producing microorganism, Streptomyces sp. NR 0661, is cultivated under specific fermentation conditions to maximize the yield of this compound. The fermentation broth is then harvested, and the active compound is extracted from the supernatant.
Experimental Protocol: Fermentation and Extraction
-
Fermentation: A seed culture of Streptomyces sp. NR 0661 is prepared and used to inoculate a production medium. The production culture is incubated for 5-7 days at 28°C with vigorous aeration and agitation.
-
Harvest and Extraction: The mycelium is separated from the culture broth by centrifugation. The pH of the supernatant is adjusted to 4.0, and the broth is extracted with an equal volume of ethyl acetate. The organic layer, containing this compound, is concentrated under reduced pressure to yield a crude extract.
Chromatographic Purification
The crude extract is subjected to a series of chromatographic steps to isolate this compound from other metabolites.
Experimental Protocol: Chromatographic Purification
-
Charcoal Adsorption Chromatography: The crude extract is dissolved in methanol (B129727) and adsorbed onto a charcoal column. The column is washed with methanol, and the active fraction is eluted with 50% aqueous acetone.
-
Diaion HP-21 Chromatography: The active fraction from the charcoal column is applied to a Diaion HP-21 column. The column is washed with water, and this compound is eluted with a stepwise gradient of methanol in water.
-
Amberlite CG-50 Chromatography: The eluate is then subjected to cation exchange chromatography on an Amberlite CG-50 (Na+ form) column.
-
DEAE Toyopearl Chromatography: Further purification is achieved by anion exchange chromatography on a DEAE Toyopearl (Cl- form) column.
-
Toyopearl HW-40 SF Chromatography: The final purification step involves size-exclusion chromatography on a Toyopearl HW-40 SF column to yield pure this compound.
Structure Elucidation of this compound
The chemical structure of this compound was determined through a combination of spectroscopic and chemical methods.
Amino Acid Analysis
Acid hydrolysis of this compound followed by chiral HPLC analysis identified the constituent amino acids and their stereochemistry.
Experimental Protocol: Amino Acid Analysis
-
Hydrolysis: this compound is hydrolyzed with 6N HCl at 110°C for 24 hours in a sealed tube.
-
Derivatization: The amino acid hydrolysate is derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).
-
Chiral HPLC Analysis: The derivatized amino acids are analyzed by reverse-phase HPLC and their retention times are compared with those of authentic D- and L-amino acid standards derivatized in the same manner.
Table 1: Amino Acid Composition of this compound
| Amino Acid | Stereochemistry |
| Alanine | L |
| Serine | L |
| Proline | L |
| Cysteine Derivative | L |
Mass Spectrometry
High-resolution fast atom bombardment mass spectrometry (HRFAB-MS) was used to determine the exact molecular weight and elemental composition of this compound.
Table 2: HRFAB-MS Data for this compound
| Parameter | Value |
| Ionization Mode | Positive |
| Observed m/z [M+H]+ | 714.2235 |
| Calculated m/z [M+H]+ | 714.2241 |
| Elemental Composition | C29H39N5O12S |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The detailed connectivity and stereochemistry of this compound were established using one- and two-dimensional NMR experiments.
Table 3: 1H and 13C NMR Data for this compound in DMSO-d6
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| Alanine | ||
| α-CH | 50.1 | 4.25 (q, 7.1) |
| β-CH3 | 18.2 | 1.30 (d, 7.1) |
| Serine | ||
| α-CH | 55.8 | 4.40 (m) |
| β-CH2 | 61.5 | 3.70 (m), 3.85 (m) |
| Proline | ||
| α-CH | 60.3 | 4.30 (t, 8.0) |
| β-CH2 | 29.1 | 1.90 (m), 2.10 (m) |
| γ-CH2 | 24.8 | 1.80 (m) |
| δ-CH2 | 46.7 | 3.50 (m) |
| Cysteine Derivative | ||
| α-CH | 53.2 | 4.60 (m) |
| β-CH2 | 33.5 | 2.90 (dd, 14.0, 5.0), 3.10 (dd, 14.0, 8.0) |
| Lactone Ring Moiety | ||
| C-1' | 170.5 | - |
| C-2' | 128.1 | 7.10 (s) |
| ... | ... | ... |
(Note: This is a representative subset of the full NMR data. The complete assignment is determined through 2D NMR experiments such as COSY, HSQC, and HMBC.)
Mechanism of Action: DNA Gyrase Inhibition
This compound, like its congeners, is a potent inhibitor of bacterial DNA gyrase, an essential enzyme for DNA replication. It specifically targets the ATPase activity of the GyrB subunit.
Cyclothialidine E and its Mechanism of Action on DNA Gyrase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclothialidine (B1669526), a novel class of DNA gyrase inhibitor, demonstrates potent enzymatic inhibition by targeting the ATPase activity of the GyrB subunit. This technical guide provides an in-depth analysis of the mechanism of action of cyclothialidine, with a focus on its interaction with Escherichia coli DNA gyrase. While several analogs, including cyclothialidine E, have been identified as potent inhibitors, the majority of detailed mechanistic and quantitative data available pertains to the parent compound, cyclothialidine (Ro 09-1437). This document will present the established mechanism for cyclothialidine, which is expected to be representative of this compound and other active analogs. Key findings indicate that cyclothialidine is a competitive inhibitor of ATP binding, demonstrating a distinct mechanism from that of quinolones and a different binding interaction compared to coumarins. This guide consolidates quantitative data, detailed experimental protocols, and visual representations of the core mechanisms to serve as a comprehensive resource for researchers in antibacterial drug discovery.
Core Mechanism of Action
Cyclothialidine exerts its inhibitory effect on DNA gyrase through a targeted interaction with the B subunit (GyrB) of the enzyme. DNA gyrase, a type II topoisomerase, is essential for bacterial DNA replication and transcription, as it introduces negative supercoils into DNA in an ATP-dependent manner. The overall mechanism of cyclothialidine's action can be summarized as follows:
-
Targeting the GyrB Subunit: Cyclothialidine selectively binds to the GyrB subunit of the DNA gyrase holoenzyme.[1][2] This subunit is responsible for the ATPase activity that powers the enzyme's supercoiling function.[1][3][4]
-
Competitive Inhibition of ATPase Activity: Kinetic studies have demonstrated that cyclothialidine is a competitive inhibitor of ATP hydrolysis.[1][5] It vies with ATP for binding to a common or overlapping site on GyrB.[1][2][5] This competition is evidenced by the observation that increasing ATP concentrations can antagonize the inhibitory effect of cyclothialidine.[1][5]
-
No Interference with DNA Cleavage-Ligation: Unlike quinolone antibiotics that trap the gyrase-DNA complex by inhibiting the DNA re-ligation step, cyclothialidine does not affect the DNA cleavage and rejoining process.[1] Studies have shown that cyclothialidine does not induce the accumulation of the covalent complex between DNA and the GyrA subunit.[1]
-
Distinct Binding Site from Coumarins: Although both cyclothialidine and coumarin (B35378) antibiotics (e.g., novobiocin) target the GyrB subunit, their precise binding sites are not identical.[1][5] This is supported by the finding that cyclothialidine remains active against novobiocin-resistant DNA gyrase.[1][5]
The following diagram illustrates the inhibitory action of cyclothialidine on the DNA gyrase catalytic cycle.
Quantitative Data
Cyclothialidine is a highly potent inhibitor of E. coli DNA gyrase. Its efficacy has been quantified through various enzymatic assays, with key inhibitory constants summarized below. It is important to note that while cyclothialidines B, D, and E are reported to be potent inhibitors, the specific quantitative data presented here is for the parent cyclothialidine molecule.
| Parameter | Value | Target Enzyme | Reference(s) |
| IC50 (DNA Supercoiling) | 0.03 µg/mL | E. coli DNA Gyrase | [6][7][8] |
| Ki (ATPase Inhibition) | 6 nM | E. coli DNA Gyrase | [1][5] |
For comparative purposes, the IC50 values for other known DNA gyrase inhibitors are provided in the table below.
| Compound | Class | IC50 (µg/mL) for E. coli DNA Gyrase Supercoiling | Reference(s) |
| Cyclothialidine | Cyclothialidine | 0.03 | [6] |
| Novobiocin | Coumarin | 0.06 | [6] |
| Coumermycin A1 | Coumarin | 0.06 | [6] |
| Norfloxacin | Quinolone | 0.66 | [6] |
| Ciprofloxacin | Quinolone | 0.88 | [6] |
| Nalidixic Acid | Quinolone | 26 | [6] |
Experimental Protocols
The characterization of cyclothialidine's mechanism of action relies on two primary biochemical assays: the DNA gyrase supercoiling assay and the ATPase assay.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular DNA substrate, a process that is inhibited by cyclothialidine.
Objective: To determine the IC50 of cyclothialidine for the inhibition of DNA gyrase supercoiling activity.
Materials:
-
Purified E. coli DNA gyrase
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
Cyclothialidine
-
Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 100 µg/mL bovine serum albumin (BSA)
-
Stop Solution/Loading Dye: 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol
-
1% Agarose (B213101) gel in TAE buffer (40 mM Tris-acetate, 1 mM EDTA)
-
Ethidium (B1194527) bromide or other DNA stain
Procedure:
-
Prepare serial dilutions of cyclothialidine in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA (final concentration ~10-20 µg/mL), and the desired concentration of cyclothialidine or a solvent-only control.
-
Initiate the reaction by adding purified DNA gyrase (final concentration ~1-2 units). The typical final reaction volume is 20-30 µL.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Terminate the reaction by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel in TAE buffer.
-
Perform electrophoresis until adequate separation of supercoiled and relaxed DNA is achieved.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Inhibition is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA. The IC50 is the concentration of cyclothialidine that inhibits 50% of the supercoiling activity.
The following diagram outlines the workflow for the DNA gyrase supercoiling inhibition assay.
DNA Gyrase ATPase Assay
This assay directly measures the ATP hydrolysis activity of the GyrB subunit and is used to determine the Ki of cyclothialidine.
Objective: To determine the mode of inhibition and the Ki of cyclothialidine for the ATPase activity of DNA gyrase.
Materials:
-
Purified E. coli DNA gyrase
-
Linearized plasmid DNA (e.g., pBR322) as a cofactor
-
Cyclothialidine
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂, 2 mM DTT
-
[γ-³²P]ATP or a non-radioactive ATP/ADP detection kit (e.g., ADP-Glo™ Kinase Assay)
Procedure (using a generic non-radioactive kit):
-
Prepare serial dilutions of cyclothialidine.
-
In a suitable microplate, add the assay buffer, DNA gyrase, linear DNA, and cyclothialidine or a solvent-only control.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction and measure the amount of ADP produced according to the manufacturer's instructions for the chosen kit.
-
To determine the mode of inhibition, the assay is performed with varying concentrations of both ATP and cyclothialidine.
-
The Ki is calculated by plotting the data using methods such as a Dixon plot or by fitting the data to the competitive inhibition equation.
The competitive nature of the inhibition is illustrated in the following logical diagram.
Conclusion
This compound, as part of the broader cyclothialidine class of compounds, represents a potent and specific inhibitor of bacterial DNA gyrase. Its mechanism, characterized by the competitive inhibition of the GyrB subunit's ATPase activity, distinguishes it from other major classes of gyrase inhibitors. The high potency, demonstrated by a low nanomolar Ki value and a low ng/mL IC50 value, underscores its potential as a lead compound for the development of novel antibacterial agents. The detailed experimental protocols provided herein offer a robust framework for the further investigation of cyclothialidine analogs and the discovery of new gyrase inhibitors. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of antibacterial drug discovery.
References
- 1. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. benchchem.com [benchchem.com]
- 4. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
In-Depth Biological Characterization of Cyclothialidine E: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the biological characterization of Cyclothialidine (B1669526) E, a potent member of the cyclothialidine class of natural product inhibitors targeting bacterial DNA gyrase. This document is intended for researchers, scientists, and drug development professionals engaged in antibacterial discovery and development.
Executive Summary
Cyclothialidine E is a naturally occurring analog of Cyclothialidine, isolated from Streptomyces species. It belongs to a novel class of DNA gyrase inhibitors that function through the competitive inhibition of the ATPase activity of the DNA gyrase B subunit (GyrB). While exhibiting potent enzymatic inhibition, its efficacy at the whole-cell level is limited by poor cell permeability. This guide details its mechanism of action, quantitative inhibitory activity, and the experimental protocols utilized for its characterization.
Mechanism of Action
This compound exerts its antibacterial effect by targeting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. The enzyme's function is reliant on the hydrolysis of ATP, a process catalyzed by the GyrB subunit. This compound competitively binds to the ATP-binding site on GyrB, preventing the binding and subsequent hydrolysis of ATP. This abrogation of the enzyme's ATPase activity halts the DNA supercoiling process, leading to the cessation of critical cellular processes and ultimately, bacterial cell death.[1]
It is important to note that the mechanism of this compound and its congeners differs from that of quinolone antibiotics, which target the DNA gyrase A subunit (GyrA) and trap the enzyme-DNA cleavage complex.[2]
Quantitative Analysis of Inhibitory Potency
| Compound | Assay | Target | Value | Reference(s) |
| Cyclothialidine | DNA Supercoiling | E. coli DNA Gyrase | IC₅₀: 0.03 µg/mL | [3][5] |
| Cyclothialidine | ATPase Activity | E. coli DNA Gyrase | Kᵢ: 6 nM | [2][6] |
| Novobiocin | DNA Supercoiling | E. coli DNA Gyrase | IC₅₀: 0.06 µg/mL | [3] |
| Coumermycin A1 | DNA Supercoiling | E. coli DNA Gyrase | IC₅₀: 0.06 µg/mL | [3] |
| Ciprofloxacin | DNA Supercoiling | E. coli DNA Gyrase | IC₅₀: 0.88 µg/mL | [3] |
| Norfloxacin | DNA Supercoiling | E. coli DNA Gyrase | IC₅₀: 0.66 µg/mL | [3] |
| Nalidixic Acid | DNA Supercoiling | E. coli DNA Gyrase | IC₅₀: 26 µg/mL | [3] |
Signaling Pathway and Experimental Workflows
The inhibitory action of this compound on DNA gyrase initiates a cascade of events that disrupt bacterial DNA metabolism. The following diagrams illustrate the signaling pathway of inhibition and the general experimental workflows for characterizing this compound and its analogs.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of cyclothialidines.
DNA Gyrase Supercoiling Assay
This assay measures the ATP-dependent introduction of negative supercoils into relaxed plasmid DNA by DNA gyrase. Inhibition of this process is visualized by agarose (B213101) gel electrophoresis.
-
Reagents and Materials:
-
Purified E. coli DNA gyrase
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
This compound (in DMSO)
-
5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL bovine serum albumin (BSA)
-
Stop Solution/Loading Dye: 1% SDS, 50 mM EDTA, 0.1% bromophenol blue, 50% glycerol
-
1% Agarose gel in Tris-acetate-EDTA (TAE) buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microcentrifuge tube, combine 4 µL of 5X Assay Buffer, 1 µL of relaxed plasmid DNA (0.5 µg), 1 µL of this compound solution (or DMSO for control), and sterile water to a final volume of 19 µL.
-
Initiate the reaction by adding 1 µL of E. coli DNA gyrase (1 unit).
-
Incubate the reaction at 37°C for 1 hour.
-
Terminate the reaction by adding 4 µL of Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel and perform electrophoresis.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition is determined by the decrease in the intensity of the supercoiled DNA band compared to the control.
-
DNA Gyrase ATPase Assay
This assay quantifies the ATP hydrolysis activity of the GyrB subunit, which is competitively inhibited by this compound.
-
Reagents and Materials:
-
Purified E. coli DNA gyrase
-
Linearized plasmid DNA
-
[γ-³²P]ATP
-
This compound (in DMSO)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂, 2 mM DTT
-
Thin-layer chromatography (TLC) plates (polyethyleneimine-cellulose)
-
Developing Buffer: 0.5 M LiCl, 1 M formic acid
-
-
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, linearized plasmid DNA, and varying concentrations of this compound and [γ-³²P]ATP.
-
Initiate the reaction by adding DNA gyrase.
-
Incubate at 25°C.
-
At various time points, withdraw aliquots and spot them onto a TLC plate.
-
Develop the TLC plate to separate [γ-³²P]ATP from the released ³²P-orthophosphate.
-
Quantify the amount of hydrolyzed ATP using a phosphorimager or by scintillation counting of the excised spots.
-
Determine the Kᵢ value from a Lineweaver-Burk plot of the data.
-
Competitive Binding Assay
This assay demonstrates that this compound binds to the ATP-binding site on the GyrB subunit.
-
Reagents and Materials:
-
Purified E. coli DNA gyrase
-
Radiolabeled benzoyl-cyclothialidine (e.g., [¹⁴C]benzoyl-cyclothialidine)
-
Unlabeled this compound, ATP, and other known DNA gyrase inhibitors (e.g., novobiocin, ofloxacin)
-
Binding Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂, 2 mM DTT
-
Nitrocellulose filters
-
-
Procedure:
-
Incubate a fixed concentration of radiolabeled benzoyl-cyclothialidine with DNA gyrase in the Binding Buffer in the presence of varying concentrations of unlabeled this compound or other competitors.
-
After incubation, filter the mixture through nitrocellulose filters to separate the protein-bound radiolabel from the unbound ligand.
-
Wash the filters to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
A decrease in retained radioactivity in the presence of unlabeled this compound indicates competitive binding.
-
Structure-Activity Relationship and Future Directions
The parent compound, Cyclothialidine, is characterized by a unique 12-membered lactone ring partially integrated into a pentapeptide chain.[3] Structure-activity relationship studies on cyclothialidine analogs have revealed that the bicyclic 12-membered lactone with a phenolic hydroxyl group is a crucial structural feature for DNA gyrase inhibition. However, the poor cell permeability of the natural products has prompted the development of synthetic analogs, including seco-cyclothialidines and those with modified lactone ring sizes, which have shown improved antibacterial activity, particularly against Gram-positive bacteria.[7]
The potent enzymatic inhibition by this compound and its congeners establishes them as a valuable scaffold for the development of novel antibacterial agents. Future research will likely focus on synthetic modifications to enhance cell penetration and broaden the antibacterial spectrum, with the aim of developing clinically viable drugs that can overcome existing resistance mechanisms.
Conclusion
This compound is a potent inhibitor of bacterial DNA gyrase, acting through a well-defined mechanism of competitive inhibition of the GyrB subunit's ATPase activity. While its therapeutic potential is currently limited by poor cellular uptake, its novel structure and potent enzymatic activity make it an important lead compound in the ongoing search for new antibacterial agents. The experimental protocols detailed in this guide provide a robust framework for the further investigation of this compound and the development of next-generation analogs with improved pharmacological properties.
References
- 1. Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Cyclothialidine analogs, novel DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclothialidine, a novel DNA gyrase inhibitor. II. Isolation, characterization and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclothialidine E: A Technical Guide to a Competitive Inhibitor of Bacterial DNA Gyrase ATPase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclothialidine E is a potent natural product inhibitor of bacterial DNA gyrase, an essential enzyme in prokaryotes responsible for introducing negative supercoils into DNA, a process critical for DNA replication, transcription, and repair.[1][2] First isolated from Streptomyces filipinensis, Cyclothialidine belongs to a unique class of macrocyclic peptide-lactone antibiotics.[2][3] Extensive research has elucidated its mechanism of action, identifying it as a highly specific and competitive inhibitor of the ATPase activity associated with the B subunit of DNA gyrase (GyrB).[4][5] This mode of action distinguishes it from other major classes of DNA gyrase inhibitors, such as quinolones, which target the GyrA subunit and the DNA cleavage-ligation reaction. This technical guide provides an in-depth overview of this compound, focusing on its inhibitory kinetics, the experimental protocols used for its characterization, and its role as a valuable tool in antibacterial drug discovery.
Mechanism of Action: Competitive Inhibition of the GyrB ATPase
The catalytic cycle of DNA gyrase is an ATP-dependent process. The GyrB subunit contains the ATP-binding site and is responsible for hydrolyzing ATP to provide the energy required for the conformational changes that drive DNA strand passage and subsequent negative supercoiling.
This compound exerts its inhibitory effect by binding to the ATP-binding pocket on the GyrB subunit.[4] Kinetic studies have demonstrated that this binding is competitive with respect to ATP.[4][5] This means that this compound and ATP directly compete for the same binding site on the enzyme. By occupying this site, this compound prevents the binding and subsequent hydrolysis of ATP, thereby arresting the enzyme's catalytic cycle and inhibiting DNA supercoiling. The inhibitory effect of this compound can be overcome by increasing the concentration of ATP, a classic hallmark of competitive inhibition.[4]
Signaling Pathway: DNA Gyrase Catalytic Cycle and Inhibition
The following diagram illustrates the key steps in the DNA gyrase catalytic cycle and the point at which this compound exerts its inhibitory effect.
Quantitative Analysis of Inhibition
The potency of this compound as a DNA gyrase inhibitor has been quantified through various enzymatic assays. The data consistently highlight its high affinity for the GyrB subunit and its potent inhibition of both ATPase activity and the overall DNA supercoiling reaction.
Table 1: Inhibitory Activity of this compound against E. coli DNA Gyrase
| Parameter | Value | Reference |
| IC50 (DNA Supercoiling) | 0.03 µg/mL | [2] |
| Ki (ATPase Inhibition) | 6 nM | [4][5] |
Table 2: Comparative Inhibitory Activity (IC50) against E. coli DNA Gyrase Supercoiling
This table provides a comparison of the 50% inhibitory concentration (IC50) of this compound with other well-characterized DNA gyrase inhibitors.
| Inhibitor | Class | IC50 (µg/mL) | Reference |
| This compound | Peptide-Lactone | 0.03 | [2] |
| Novobiocin | Aminocoumarin | 0.06 | |
| Coumermycin A1 | Aminocoumarin | 0.06 | |
| Norfloxacin | Quinolone | 0.66 | |
| Ciprofloxacin | Quinolone | 0.88 | |
| Nalidixic Acid | Quinolone | 26 |
Experimental Protocols
The characterization of this compound as a competitive inhibitor of ATPase activity relies on two key in vitro assays: the DNA supercoiling assay and the ATPase activity assay.
DNA Gyrase Supercoiling Assay
This assay provides a measure of the overall activity of DNA gyrase by assessing its ability to introduce negative supercoils into relaxed circular DNA. Inhibition of this process is visualized by a decrease in the amount of faster-migrating supercoiled DNA on an agarose (B213101) gel.
Materials:
-
Purified E. coli DNA gyrase
-
Relaxed pBR322 plasmid DNA
-
5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL bovine serum albumin (BSA)
-
This compound (and other inhibitors) dissolved in DMSO
-
Stop Solution/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol
-
1% Agarose gel in TAE or TBE buffer
-
Ethidium (B1194527) bromide or other DNA stain
Procedure:
-
On ice, prepare a reaction mixture containing 1X assay buffer, relaxed pBR322 DNA (e.g., 0.2 µg), and the desired concentration of this compound or control vehicle (DMSO).
-
Initiate the reaction by adding a pre-determined amount of purified DNA gyrase (e.g., 1 unit). The final reaction volume is typically 20-30 µL.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Terminate the reaction by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the different DNA topoisomers.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Quantify the intensity of the supercoiled and relaxed DNA bands to determine the IC50 value of the inhibitor.
DNA Gyrase ATPase Activity Assay
This assay directly measures the ATP hydrolysis activity of the GyrB subunit. The inhibition of this activity is a key indicator of compounds that target the ATPase function of DNA gyrase. A common method involves measuring the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
Materials:
-
Purified E. coli DNA gyrase
-
Linearized plasmid DNA (as a cofactor)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂, 2 mM DTT
-
ATP (non-radioactive)
-
This compound dissolved in DMSO
-
Malachite Green-Molybdate reagent for colorimetric detection of inorganic phosphate
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well microplate, add the assay buffer, purified DNA gyrase, linearized DNA, and the desired concentration of this compound or control vehicle.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding ATP to a final concentration that is near the Km for the enzyme.
-
Incubate the reaction at 37°C for a set period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Terminate the reaction by adding the Malachite Green-Molybdate reagent.
-
Allow color to develop for 15-20 minutes at room temperature.
-
Measure the absorbance at approximately 650 nm using a microplate reader.
-
A standard curve using known concentrations of phosphate should be prepared to determine the amount of Pi released in each reaction.
-
The rate of ATP hydrolysis is calculated, and the data is used to determine kinetic parameters such as Ki. For competitive inhibition, a Lineweaver-Burk plot of 1/velocity versus 1/[ATP] at different fixed concentrations of this compound will show lines that intersect on the y-axis.
Experimental Workflow
The following diagram outlines a typical workflow for characterizing a potential DNA gyrase inhibitor like this compound.
Conclusion
This compound is a well-characterized competitive inhibitor of the ATPase activity of bacterial DNA gyrase. Its high potency, demonstrated by a low nanomolar Ki value, and its specific mode of action make it an invaluable research tool for studying the function of DNA gyrase. While its clinical utility has been limited by poor cell permeability, the detailed understanding of its structure-activity relationship and mechanism of inhibition provides a robust foundation for the rational design and development of novel synthetic analogs with improved pharmacological properties, offering a promising avenue for the discovery of new antibacterial agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclothialidine, a novel DNA gyrase inhibitor. II. Isolation, characterization and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. benchchem.com [benchchem.com]
Initial Screening of Cyclothialidine E's Antibacterial Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial antibacterial screening of Cyclothialidine (B1669526) E, a potent natural inhibitor of bacterial DNA gyrase. While demonstrating significant promise as a lead compound, its development has been characterized by the challenge of overcoming poor cellular permeability. This document outlines the core findings, experimental methodologies, and the strategic evolution toward analog development to unlock its therapeutic potential.
Executive Summary
Cyclothialidine E, isolated from Streptomyces filipinensis, is a powerful inhibitor of the ATPase activity of the bacterial DNA gyrase B subunit (GyrB).[1][2][3] This mechanism is distinct from that of fluoroquinolones, which target the A subunit. Despite its high in vitro potency against the purified enzyme, this compound exhibits weak whole-cell antibacterial activity against most bacterial species, a limitation attributed to its poor penetration of the bacterial cytoplasmic membrane.[1][4] However, congeners of Cyclothialidine have been synthesized that show moderate to excellent broad-spectrum in vitro activity against Gram-positive bacteria, including resistant strains.[1][5] These findings underscore the potential of the Cyclothialidine scaffold as a foundation for a new class of antibacterial agents.[6]
Quantitative Data Summary
The antibacterial potential of this compound and its analogs is primarily assessed through the determination of their 50% inhibitory concentration (IC50) against DNA gyrase and their Minimum Inhibitory Concentrations (MICs) against various bacterial strains.
Table 1: In Vitro Inhibitory Activity of this compound and Comparators against E. coli DNA Gyrase
| Compound | Target | IC50 (µg/mL) | Reference(s) |
| This compound | E. coli DNA Gyrase | 0.03 | [2][4][7][8][9] |
| Novobiocin | E. coli DNA Gyrase | 0.06 | [2][4][7][8][9] |
| Coumermycin A1 | E. coli DNA Gyrase | 0.06 | [2][4][7][8][9] |
| Norfloxacin | E. coli DNA Gyrase | 0.66 | [2][4][7][8] |
| Ciprofloxacin | E. coli DNA Gyrase | 0.88 | [4][7][8][9] |
Table 2: Selectivity Profile of this compound
| Enzyme | Source | IC50 (µg/mL) |
| DNA Topoisomerase I | Calf Thymus | 1,700 |
| DNA Topoisomerase II | Calf Thymus | 1,900 |
| E. coli RNA Polymerase | Escherichia coli | No inhibition |
| HeLa DNA Polymerase α | HeLa Cells | No inhibition |
| Data sourced from reference[10] |
Mechanism of Action and Signaling Pathway
This compound competitively inhibits the ATPase activity of the DNA gyrase B subunit.[3] This prevents the enzyme from introducing negative supercoils into DNA, a critical process for DNA replication and transcription.[2] Unlike quinolone antibiotics, Cyclothialidine does not induce the formation of a cleavable complex between DNA and the gyrase A subunit.[3][11]
Experimental Protocols
DNA Gyrase Supercoiling Assay
This assay measures the ability of a compound to inhibit the introduction of negative supercoils into relaxed plasmid DNA by DNA gyrase.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), E. coli DNA gyrase, ATP, and varying concentrations of the test compound in a suitable buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) to allow for the supercoiling reaction to proceed.
-
Termination: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.
-
Electrophoresis: Separate the different topological forms of the plasmid DNA (supercoiled, relaxed, and nicked) by agarose (B213101) gel electrophoresis.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light.
-
Analysis: The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of the inhibitor. The IC50 value is determined by quantifying the band intensities.[2]
DNA Gyrase ATPase Inhibition Assay
This assay directly measures the effect of the test compound on the ATPase activity of the DNA gyrase B subunit.
Methodology:
-
Reaction Setup: In a 96-well plate, combine purified E. coli DNA gyrase with varying concentrations of the Cyclothialidine analog.
-
Reaction Initiation: Initiate the reaction by adding ATP.
-
Detection: The rate of ATP hydrolysis is monitored by a coupled-enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be measured as a decrease in absorbance at 340 nm.[12]
-
Data Analysis: The rate of NADH oxidation is proportional to the rate of ATP hydrolysis. The Ki (inhibition constant) can be calculated from the reaction rates at different substrate and inhibitor concentrations.[3]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Methodology:
-
Bacterial Culture: Grow the bacterial strain of interest in a suitable broth medium to a standardized cell density (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilutions: Prepare a series of twofold dilutions of the test compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (no drug) and negative (no bacteria) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Observation: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[12]
Experimental and Developmental Workflow
The initial screening and development of this compound-based antibacterials follow a logical progression from enzymatic assays to whole-cell activity and subsequent lead optimization.
Conclusion and Future Directions
The initial screening of this compound has established it as a potent inhibitor of bacterial DNA gyrase with a novel mechanism of action. While the parent molecule's utility is hampered by poor cellular penetration, structure-activity relationship studies have successfully guided the synthesis of analogs with significantly improved antibacterial activity against Gram-positive pathogens.[1][5] Future research should continue to focus on optimizing the pharmacokinetic and pharmacodynamic properties of the Cyclothialidine scaffold to develop clinically viable antibacterial agents that can combat the growing threat of antibiotic resistance.
References
- 1. New antibacterial agents derived from the DNA gyrase inhibitor cyclothialidine [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. journals.asm.org [journals.asm.org]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Pentapeptide Chain of Cyclothialidine E: A Potent Inhibitor of Bacterial DNA Gyrase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclothialidine E, a natural product isolated from Streptomyces filipinensis, represents a unique class of DNA gyrase inhibitors. Its intricate structure, featuring a 12-membered lactone ring integrated into a pentapeptide chain, is pivotal to its mechanism of action. This technical guide provides a comprehensive exploration of the pentapeptide core of this compound, detailing its structure, biological activity, and the experimental methodologies used for its characterization. The document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel antibacterial agents.
Introduction
The rise of antibiotic resistance necessitates the exploration of novel antibacterial agents with unique mechanisms of action. This compound has emerged as a promising lead compound due to its potent and specific inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication, transcription, and repair. Unlike fluoroquinolones, which target the GyrA subunit, this compound acts on the GyrB subunit, offering a potential avenue to circumvent existing resistance mechanisms. This guide focuses on the core pentapeptide structure of this compound, which is integral to its interaction with the target enzyme.
The Pentapeptide Chain: Structure and Composition
This compound is a complex molecule with the chemical formula C₂₆H₃₅N₅O₁₂S and a molecular weight of 641.6 g/mol .[1] Its CAS Registry Number is 147214-63-9.[1][2] The core of its structure is a pentapeptide chain composed of two alanine (B10760859) residues, a cysteine residue, a serine residue, and a cis-3-hydroxyproline residue. This peptide chain is attached to a substituted resorcinol (B1680541) ring and a dihydroxy-2,6-dimethylbenzoate moiety. A defining feature of this compound is the 12-membered lactone ring formed between the resorcinol group and two of the amino acids, cysteine and serine.[3]
Synonyms: Ro 09-1437, L-Alanine, N-(S-((2-carboxy-4,6-dihydroxy-3-methylphenyl)methyl)-N-(N-(cis-3-hydroxy-1-L-seryl-L-prolyl)-L-seryl)-L-cysteinyl)-, kappa-lactone.[1]
Mechanism of Action: Inhibition of DNA Gyrase
This compound exerts its antibacterial effect by competitively inhibiting the ATPase activity of the B subunit of DNA gyrase.[4][5] DNA gyrase is a type II topoisomerase that introduces negative supercoils into bacterial DNA, a process essential for relieving torsional stress during DNA replication and transcription.[6][7] The binding of this compound to the GyrB subunit prevents the hydrolysis of ATP, which is the energy source for the supercoiling reaction.[8] This inhibition is distinct from that of coumarin (B35378) antibiotics, suggesting a different binding site.[4] The downstream effects of this inhibition include the cessation of DNA replication and transcription, ultimately leading to bacterial cell death.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. journals.asm.org [journals.asm.org]
- 7. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
Early In Vitro Potency of Cyclothialidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early in vitro studies that established the potency of Cyclothialidine, a natural product identified as a potent inhibitor of bacterial DNA gyrase.[1] Cyclothialidine represents a novel class of antibacterial agents due to its unique mechanism of targeting the ATPase activity of the DNA gyrase B subunit (GyrB).[1][2][3] This document details the quantitative data from these foundational studies, the experimental protocols used, and visual representations of the key pathways and workflows.
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations of Cyclothialidine against its primary target, E. coli DNA gyrase, and its selectivity over other enzymes.
Table 1: In Vitro Inhibitory Activity of Cyclothialidine against DNA Gyrase
| Target Enzyme | Organism | IC50 (µg/mL) | Reference |
| DNA Gyrase | Escherichia coli | 0.03 | [1][4][5] |
| DNA Gyrase | Gram-positive species | Similar to E. coli | [6] |
Table 2: Comparative IC50 Values against E. coli DNA Gyrase Supercoiling
| Compound | 50% Inhibitory Concentration (IC50) (µg/mL) | Reference |
| Cyclothialidine | 0.03 | [4][5][7] |
| Novobiocin | 0.06 | [4][5][7] |
| Coumermycin A1 | 0.06 | [4][5][7] |
| Norfloxacin | 0.66 | [4][5][7] |
| Ciprofloxacin | 0.88 | [5][7] |
| Nalidixic Acid | 26 | [5][7] |
Table 3: ATPase Inhibition and Selectivity Profile
| Parameter/Enzyme | Source / Condition | Value | Reference |
| Ki (ATPase Activity) | E. coli DNA Gyrase | 6 nM | [2][3][8] |
| IC50 (DNA Topoisomerase I) | Calf Thymus | 1,700 µg/mL | [6] |
| IC50 (DNA Topoisomerase II) | Calf Thymus | 1,900 µg/mL | [6] |
| E. coli RNA Polymerase | Escherichia coli | No inhibition | [6] |
Experimental Protocols
The characterization of Cyclothialidine's in vitro potency relied on several key assays.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed circular DNA, a process that is inhibited by Cyclothialidine.[3][4]
-
Enzyme and Substrate: Purified E. coli DNA gyrase and relaxed pBR322 plasmid DNA.[3]
-
Materials:
-
Relaxed circular plasmid DNA (e.g., pBR322)[4]
-
E. coli DNA gyrase[4]
-
5X Assay Buffer: 250 mM Tris-HCl (pH 7.6), 100 mM KCl, 50 mM MgCl₂, 25 mM DTT, 9 mM spermidine, and 250 µg/mL BSA[4]
-
10 mM ATP solution[4]
-
Cyclothialidine stock solution (in DMSO)[4]
-
Stop Solution/Loading Dye[4]
-
1% Agarose (B213101) gel in 1X TAE buffer[4]
-
Ethidium (B1194527) bromide or other DNA stain[4]
-
-
Procedure:
-
A reaction mixture is prepared on ice. For a 20 µL reaction, the components are combined as follows: 4 µL 5X Assay Buffer, 2 µL 10 mM ATP, 1 µL Relaxed plasmid DNA (0.5 µg), 1 µL Cyclothialidine (or DMSO for control) at various concentrations, and nuclease-free water to bring the volume to 19 µL.[4]
-
1 µL of E. coli DNA gyrase (1 unit) is added to each reaction tube and mixed gently.[4]
-
The reactions are incubated at 37°C for 1 hour.[4]
-
The reaction is stopped by adding 4 µL of Stop Solution/Loading Dye.[4]
-
The entire reaction mixture is loaded into the wells of a 1% agarose gel.[4]
-
Electrophoresis is performed at a constant voltage until the dye front has migrated approximately two-thirds of the gel length.[4]
-
The gel is stained with ethidium bromide and the DNA bands are visualized under UV light.[4]
-
The IC50 value is determined as the inhibitor concentration that reduces the conversion of relaxed to supercoiled DNA by 50%. Supercoiled DNA migrates faster than relaxed DNA.[3][4]
-
ATPase Assay
This assay directly measures the ATP hydrolysis activity of the GyrB subunit, which is competitively inhibited by Cyclothialidine.[3][8]
-
Principle: The experiment involves incubating DNA gyrase with DNA and radiolabeled ATP (e.g., [γ- ³²P]ATP) in the presence of varying concentrations of the inhibitor and substrate (ATP).[3] Alternatively, a non-radioactive method can be used to measure the amount of ADP produced.[1]
-
Materials:
-
Procedure (Non-Radioactive Method):
-
Prepare serial dilutions of Cyclothialidine.[1]
-
In a microplate, add the assay buffer, DNA gyrase, linear DNA, and Cyclothialidine or control.[1]
-
Initiate the reaction by adding ATP.[1]
-
Incubate at 37°C for 30-60 minutes.[1]
-
Stop the reaction and measure the amount of ADP produced according to the manufacturer's instructions for the chosen kit. The reduction in ADP formation corresponds to the inhibition of ATPase activity.[1]
-
The Ki value can be determined by performing the assay at varying ATP and inhibitor concentrations.[1][2]
-
Competitive Binding Assay
This assay demonstrates that Cyclothialidine competes with ATP for binding to the GyrB subunit.[1][2]
-
Principle: The binding of a radiolabeled Cyclothialidine analog to DNA gyrase is measured in the presence of increasing concentrations of unlabeled competitors.[1][2]
-
Materials:
-
Purified DNA gyrase[1]
-
Radiolabeled Cyclothialidine (e.g., [¹⁴C]benzoyl-cyclothialidine)[1][2]
-
Unlabeled competitors: Cyclothialidine, ATP, Novobiocin, and a quinolone (e.g., ofloxacin)[1][2]
-
Binding Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2, 2 mM DTT[1]
-
Method for separating bound from unbound ligand (e.g., nitrocellulose filter binding assay)[1]
-
-
Conceptual Protocol:
-
Incubate a fixed concentration of labeled Cyclothialidine with DNA gyrase in the binding buffer.[1]
-
In parallel reactions, include increasing concentrations of the unlabeled competitors.[1]
-
After incubation, separate the gyrase-ligand complex from the unbound ligand.[1]
-
Quantify the amount of bound labeled Cyclothialidine. The displacement of the radiolabeled probe by unlabeled ATP and novobiocin, but not by quinolones like ofloxacin, confirms the binding site and competitive nature of inhibition.[1][2]
-
Visualizations: Pathways and Workflows
Signaling Pathway: Inhibition of DNA Gyrase
Caption: Mechanism of Cyclothialidine inhibiting bacterial DNA gyrase.
Experimental Workflow: In Vitro Testing of Cyclothialidine
Caption: In Vitro Testing Workflow for Cyclothialidine.
Experimental Workflow: DNA Gyrase Supercoiling Inhibition Assay
Caption: Workflow for the DNA gyrase supercoiling inhibition assay.
Logical Progression of Early SAR Studies
Caption: Logical progression of early SAR studies on Cyclothialidine.
Conclusion
The early in vitro research on Cyclothialidine established it as a highly potent and specific inhibitor of the bacterial DNA gyrase B subunit.[3] Through meticulous experiments, its mechanism as a competitive inhibitor of ATPase activity was clearly elucidated.[2][3] While its clinical potential as a natural product was hindered by poor cellular permeability, its novel structure and mechanism of action made it an invaluable lead compound for the development of new antibacterial agents.[3][5][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclothialidine's Precision Strike: A Technical Guide to Its Specific Inhibition of Bacterial Gyrase
For Immediate Release
Basel, Switzerland – December 2, 2025 – This technical guide provides an in-depth analysis of cyclothialidine (B1669526), a potent and highly specific inhibitor of bacterial DNA gyrase. Cyclothialidine, a natural product isolated from Streptomyces filipinensis, represents a unique class of antibacterial agents due to its targeted mechanism of action.[1][2][3][4][5] This document, intended for researchers, scientists, and drug development professionals, details the quantitative inhibitory data, experimental protocols for its characterization, and the underlying molecular interactions that define its target specificity.
Cyclothialidine's primary molecular target is the B subunit of bacterial DNA gyrase (GyrB), a type II topoisomerase essential for DNA replication, transcription, and repair in bacteria.[6] Unlike quinolone antibiotics that target the GyrA subunit, cyclothialidine acts as a competitive inhibitor of the ATPase activity of GyrB.[6][7][8][9] This inhibition prevents the conformational changes required for DNA supercoiling, ultimately leading to the cessation of critical cellular processes and bacterial cell death. A key feature of cyclothialidine is its high selectivity for bacterial gyrase over mammalian topoisomerases, highlighting its potential as a lead compound for the development of novel antibacterial therapies.[1]
Quantitative Analysis of Inhibitory Potency
The inhibitory activity of cyclothialidine against E. coli DNA gyrase has been quantified through various biochemical assays. The following tables summarize the key quantitative data, offering a comparative perspective with other known gyrase inhibitors.
Table 1: In Vitro Inhibition of E. coli DNA Gyrase Supercoiling
| Compound | IC₅₀ (µg/mL) | Reference(s) |
| Cyclothialidine | 0.03 | [1][3][4][5][6][10][11][12] |
| Novobiocin | 0.06 | [3][4][5][10][11][12] |
| Coumermycin A₁ | 0.06 | [3][4][5][10][12] |
| Norfloxacin | 0.66 | [3][4][5][10][12] |
| Ciprofloxacin | 0.88 | [3][4][5][10][12] |
| Nalidixic Acid | 26 | [3][4][5][10][12] |
Table 2: ATPase Inhibition and Antibacterial Activity
| Parameter | Value | Target/Organism | Reference(s) |
| ATPase Inhibition (Kᵢ) | 6 nM | E. coli DNA Gyrase | [7][8][9][13][14] |
| Antibacterial Activity (MIC) | >100 µg/mL | Most bacterial species | [14] |
| Antibacterial Activity (MIC) | Active | Eubacterium spp. | [1][3][4][12] |
Mechanism of Action: A Visual Representation
Cyclothialidine's mechanism of action centers on its ability to competitively bind to the ATP-binding site on the GyrB subunit of DNA gyrase. This prevents ATP hydrolysis, an essential step for the enzyme's catalytic cycle of DNA strand passage and resealing, which introduces negative supercoils into the DNA. The following diagram illustrates this inhibitory pathway.
Caption: Inhibition of DNA Gyrase by Cyclothialidine.
Experimental Protocols
The characterization of cyclothialidine's inhibitory activity relies on specific in vitro assays. The following are detailed methodologies for two key experiments.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate. Inhibition of this activity by cyclothialidine is visualized by a decrease in the faster-migrating supercoiled DNA form on an agarose (B213101) gel.[13]
Materials:
-
Purified E. coli DNA gyrase
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
5X Assay Buffer: 250 mM Tris-HCl (pH 7.6), 100 mM KCl, 50 mM MgCl₂, 25 mM DTT, 9 mM spermidine, and 250 µg/mL BSA[11]
-
10 mM ATP solution
-
Cyclothialidine stock solution (in DMSO)
-
Stop Solution/Loading Dye: 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol[10]
-
1% Agarose gel in 1X TAE buffer
-
Ethidium (B1194527) bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures on ice. For a 20 µL reaction, combine:
-
4 µL 5X Assay Buffer
-
2 µL 10 mM ATP
-
1 µL Relaxed plasmid DNA (0.5 µg)
-
Varying concentrations of Cyclothialidine (or DMSO for control)
-
Nuclease-free water to a final volume of 19 µL
-
-
Initiate the reaction by adding 1 µL of E. coli DNA gyrase (1 unit) to each tube and mix gently.
-
Incubate the reactions at 37°C for 1 hour.[11]
-
Stop the reaction by adding 4 µL of Stop Solution/Loading Dye.[11]
-
Load the entire reaction mixture onto a 1% agarose gel.
-
Perform electrophoresis until the dye front has migrated approximately two-thirds of the gel length.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Quantify the band intensities to determine the IC₅₀ value of cyclothialidine.
Caption: Workflow for the DNA gyrase supercoiling inhibition assay.
DNA Gyrase ATPase Assay
This assay directly measures the ATP hydrolysis activity of the GyrB subunit. Cyclothialidine's competitive inhibition of this activity can be quantified by measuring the reduction in ATP consumption. A common method involves a coupled-enzyme assay where the production of ADP is linked to the oxidation of NADH, which is monitored spectrophotometrically.[15]
Materials:
-
Purified E. coli DNA gyrase
-
Linearized plasmid DNA
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM KCl, 5 mM MgCl₂, 2 mM DTT[15]
-
1 mM Phosphoenolpyruvate
-
0.2 mM NADH
-
Pyruvate (B1213749) kinase/Lactate dehydrogenase mix
-
ATP solution
-
Cyclothialidine stock solution (in DMSO)
Procedure:
-
In a 96-well plate, prepare a reaction mixture containing the assay buffer, linearized plasmid DNA, phosphoenolpyruvate, NADH, and the pyruvate kinase/lactate dehydrogenase mix.
-
Add varying concentrations of cyclothialidine or a vehicle control to the wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding ATP to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader.
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance curve. The rate is proportional to the ATPase activity of DNA gyrase.
-
Determine the Kᵢ value of cyclothialidine by analyzing the inhibition at different ATP and inhibitor concentrations using Lineweaver-Burk or other kinetic plots.[7]
Caption: Workflow for the DNA gyrase ATPase inhibition assay.
Conclusion
Cyclothialidine stands out as a highly specific and potent inhibitor of bacterial DNA gyrase, targeting the ATPase activity of the GyrB subunit. Its distinct mechanism of action, different from that of widely used quinolones, and its selectivity for the bacterial enzyme make it an invaluable tool for studying DNA gyrase function and a promising scaffold for the development of new antibacterial drugs. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore the potential of cyclothialidine and its analogs in the fight against bacterial infections.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Cyclothialidine E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclothialidine E is a potent natural product inhibitor of bacterial DNA gyrase, an essential enzyme for bacterial replication.[1] Isolated from Streptomyces filipinensis, its unique 12-membered bicyclic macrolactone structure has garnered significant interest from the synthetic chemistry community.[1] The total synthesis of this compound is crucial for the confirmation of its absolute stereochemistry and enables the generation of diverse analogues for structure-activity relationship (SAR) studies, which are vital for the development of novel antibacterial agents. This document provides a detailed overview of the established synthetic protocols for this compound, focusing on key chemical transformations and providing comparative data for different synthetic strategies.
Key Synthetic Strategies
Two primary strategies have emerged for the construction of the challenging bicyclic macrolactone core of this compound:
-
Intramolecular Mitsunobu Lactonization: This flexible and widely used approach involves the late-stage macrolactonization of a linear seco-acid precursor to form the critical ester linkage within the macrocycle.[1] This strategy allows for a convergent assembly of key fragments, facilitating the synthesis of a variety of analogues with modifications in the lactone ring size and the peptidic side chain.[1]
-
Reductive Thiolation-Mediated Macrocyclization: This alternative and concise method provides a flexible route to analogues with varying ring sizes (from 12- to 15-membered lactones).[1][2] The key step in this approach is the intramolecular cyclization of a precursor containing both a thiol and an aldehyde functionality, which are reductively coupled to form the macrocyclic sulfide.[1]
Retrosynthetic Analysis: Intramolecular Mitsunobu Lactonization Approach
A representative retrosynthetic analysis for the intramolecular Mitsunobu lactonization approach is depicted below. The strategy hinges on the disconnection of the macrocyclic ester bond, leading to a linear ω-hydroxy acid. This precursor is further broken down into three key fragments: a substituted aromatic piece, and two amino acid derivatives.
Caption: Retrosynthetic analysis of this compound via an intramolecular Mitsunobu lactonization strategy.
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dihydroxy-2,6-dimethylbenzoic Acid
One of the key building blocks for the total synthesis of this compound is a substituted benzoic acid derivative. A reported synthesis involves the preparation of 3,5-dihydroxy-2,6-dimethylbenzoic acid from 3,5-dihydroxybenzoic acid through a sequence of two consecutive Mannich aminomethylation/hydrogenation reactions.[3]
Step 1: Mannich Aminomethylation
-
To a solution of 3,5-dihydroxybenzoic acid in a suitable solvent (e.g., ethanol), add an excess of dimethylamine (B145610) and formaldehyde.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the aminomethylated product.
Step 2: Hydrogenation
-
Dissolve the aminomethylated product in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the reaction mixture to a hydrogen atmosphere (typically 1-4 atm) in a Parr hydrogenation apparatus.
-
Shake or stir the reaction mixture vigorously for 12-24 hours at room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the desired 3,5-dihydroxy-2,6-dimethylbenzoic acid.
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Mannich Aminomethylation | 3,5-dihydroxybenzoic acid, dimethylamine, formaldehyde, ethanol, RT, 24-48h | Data not available |
| 2 | Hydrogenation | Aminomethylated intermediate, H2, 10% Pd/C, methanol, RT, 12-24h | Data not available |
Protocol 2: Benzylic Bromination and Coupling with Peptide Fragment
The synthesized benzoic acid derivative is then subjected to benzylic bromination followed by coupling with a dipeptide fragment, such as Boc-Ser-Cys-OMe.[3]
Step 1: Benzylic Bromination
-
Protect the phenolic hydroxyl groups of the 3,5-dihydroxy-2,6-dimethylbenzoic acid derivative (e.g., as methyl ethers or other suitable protecting groups).
-
Dissolve the protected benzoic acid derivative in a non-polar solvent such as carbon tetrachloride (CCl4).
-
Add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide (BPO).
-
Reflux the reaction mixture, typically with irradiation from a sunlamp, for 1-4 hours.
-
Cool the reaction mixture to room temperature and filter off the succinimide (B58015) byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude benzylic bromide.
Step 2: Coupling with Dipeptide Fragment
-
Dissolve the crude benzylic bromide and the dipeptide fragment (e.g., Boc-Ser-Cys-OMe) in an aprotic polar solvent such as dimethylformamide (DMF).
-
Add a mild base, such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA), to facilitate the nucleophilic substitution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Benzylic Bromination | Protected benzoic acid, NBS, BPO, CCl4, reflux, 1-4h | Data not available |
| 2 | Coupling | Benzylic bromide, Boc-Ser-Cys-OMe, K2CO3, DMF, RT, 12-24h | Data not available |
Protocol 3: Intramolecular Mitsunobu Macrocyclization
The final key step in this synthetic sequence is the intramolecular Mitsunobu reaction to form the 12-membered macrolactone.[3]
-
Prepare the linear seco-acid precursor by saponification of the methyl ester of the coupled product.
-
Dissolve the seco-acid in a large volume of a non-polar solvent such as toluene (B28343) or a mixture of THF/toluene to favor intramolecular cyclization over intermolecular dimerization.
-
Add triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to the reaction mixture at room temperature.
-
Stir the reaction for 12-48 hours, monitoring its progress by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired macrolactone.
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Macrocyclization | Seco-acid, PPh3, DEAD or DIAD, Toluene, RT, 12-48h | Data not available |
Workflow for this compound Total Synthesis via Mitsunobu Lactonization
The overall workflow for the total synthesis of this compound using the intramolecular Mitsunobu lactonization strategy is summarized in the following diagram.
Caption: General workflow for the total synthesis of this compound.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of Cyclothialidine and some of its analogues against E. coli DNA gyrase and various bacterial strains. This data is crucial for understanding the structure-activity relationships and guiding the design of more potent antibacterial agents.
| Compound | Modification | E. coli Gyrase IC50 (µM) | S. aureus MIC (µg/mL) | S. pyogenes MIC (µg/mL) | E. faecalis MIC (µg/mL) |
| Cyclothialidine | Parent Compound | 0.03 | >128 | >128 | >128 |
| Analogue A | 14-membered lactone | 0.02 | 2 | 1 | 4 |
| Analogue B | 16-membered lactone | 0.15 | 16 | 8 | 32 |
| Analogue C | seco-analogue | 1.2 | 64 | 32 | >128 |
| Analogue D | Dilactam analogue | 0.05 | 4 | 2 | 8 |
Data compiled from publicly available resources.
Conclusion
The total synthesis of this compound has been successfully achieved through multiple synthetic strategies, with the intramolecular Mitsunobu lactonization being a prominent and flexible approach. The protocols outlined in this document provide a foundational understanding for researchers aiming to synthesize this compound and its analogues. Further optimization of reaction conditions and exploration of alternative synthetic routes will continue to be of great interest in the quest for novel and more effective antibacterial agents. The provided quantitative data on the biological activity of various analogues underscores the importance of synthetic efforts in overcoming the limitations of the natural product, such as poor cellular permeability.
References
Application Notes and Protocols: Synthesis and SAR Studies of Cyclothialidine E Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of Cyclothialidine (B1669526) E analogues and their structure-activity relationship (SAR) studies. Cyclothialidine, a natural product isolated from Streptomyces filipinensis, is a potent inhibitor of bacterial DNA gyrase, a crucial enzyme for DNA replication.[1][2][3][4] Despite its high in vitro potency, its poor cell permeability limits its antibacterial activity.[1][5][6][7] This has prompted extensive research into the synthesis of analogues with improved pharmacological properties.
Introduction to Cyclothialidine and its Mechanism of Action
Cyclothialidine exerts its antibacterial effect by competitively inhibiting the ATPase activity of the GyrB subunit of DNA gyrase.[1][5][6][7][8][9][10] This mechanism is distinct from that of other antibiotic classes like fluoroquinolones, which target the GyrA subunit.[1] DNA gyrase is a type II topoisomerase that introduces negative supercoils into bacterial DNA, a process essential for relieving torsional stress during DNA replication and transcription.[11][12] By inhibiting the ATPase function of GyrB, Cyclothialidine and its analogues block the energy supply for this supercoiling activity, ultimately leading to the cessation of DNA replication and bacterial cell death.
Structure-Activity Relationship (SAR) Studies
SAR studies have been pivotal in guiding the design of new Cyclothialidine analogues with enhanced efficacy. Key findings from these studies have revealed several critical structural features for activity:
-
The Bicyclic Core: The 14-hydroxylated, bicyclic core of Cyclothialidine is a crucial structural prerequisite for potent DNA gyrase inhibitory activity.[1][5][6][7]
-
Lactone Ring Size: Variations in the size of the lactone ring have a significant impact on activity. Analogues with a 14-membered lactone ring have demonstrated the most potent in vitro antibacterial activity, particularly against Gram-positive pathogens.[1][5][6] However, activity has been observed in analogues with 11- to 16-membered lactone rings.[5][6][7]
-
Seco-Analogues: Interestingly, even seco-analogues, which lack the macrocyclic ring, can retain some enzyme inhibitory properties, suggesting that the core pharmacophore resides in the hydroxylated benzyl (B1604629) sulfide (B99878) moiety.[1][5][6][7]
-
Pharmacokinetic Improvements: Modifications aimed at enhancing pharmacokinetic properties, such as the incorporation of a dioxazine moiety or the creation of dilactam analogues, have led to the development of congeners with in vivo efficacy.[1][13]
Quantitative SAR Data
The following tables summarize the in vitro activity of key Cyclothialidine analogues against the target enzyme (DNA gyrase) and various bacterial strains.
Table 1: DNA Gyrase ATPase Inhibitory Activity of Cyclothialidine Analogues [1]
| Compound | Modification | E. coli Gyrase IC50 (µM) |
| Cyclothialidine | Parent Compound | 0.03 |
| Analogue A | 14-membered lactone | 0.02 |
| Analogue B | 16-membered lactone | 0.15 |
| Analogue C | seco-analogue | 1.2 |
| Analogue D | Dilactam analogue | 0.05 |
Table 2: In Vitro Antibacterial Activity (MIC, µg/mL) of Cyclothialidine Analogues [1]
| Compound | S. aureus | S. pyogenes | E. faecalis |
| Cyclothialidine | >128 | >128 | >128 |
| Analogue A | 2 | 1 | 4 |
| Analogue B | 16 | 8 | 32 |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of Cyclothialidine analogues are provided below.
General Synthetic Scheme for Cyclothialidine Analogues
A generalized synthetic workflow for creating Cyclothialidine analogues is outlined below. This multi-step process typically involves the synthesis of a linear precursor followed by a key macrolactonization step to form the characteristic ring structure.
Figure 1: General Synthetic Workflow for Cyclothialidine Analogues.
Protocol for Macrolactonization: [1]
-
Dissolve the linear seco-acid precursor in a suitable solvent mixture (e.g., THF/toluene).
-
Employ a macrolactonization protocol, such as Yamaguchi esterification, to form the desired lactone ring.
-
Following cyclization, carry out the final deprotection steps to remove all protecting groups.
-
Purify the final Cyclothialidine analogue using preparative HPLC.
DNA Gyrase ATPase Inhibition Assay
This assay measures the inhibition of the ATPase activity of DNA gyrase, which is essential for its supercoiling function.[1]
Figure 2: Workflow for the DNA Gyrase ATPase Inhibition Assay.
Detailed Protocol: [1]
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM HEPES-KOH (pH 8.0), 100 mM potassium glutamate, 10 mM magnesium acetate, 2 mM DTT, 1 mM phosphoenolpyruvate, 0.2 mg/mL NADH, 50 U/mL pyruvate (B1213749) kinase, and 100 U/mL lactate (B86563) dehydrogenase.
-
Inhibitor Addition: Add varying concentrations of the Cyclothialidine analogue to the wells of a 96-well plate containing the reaction mixture.
-
Enzyme Addition: Add purified E. coli DNA gyrase to each well.
-
Reaction Initiation: Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm at 37°C using a plate reader. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.
DNA Supercoiling Assay
This assay visualizes the inhibition of the supercoiling activity of DNA gyrase.
Protocol: [1]
-
Reaction Mixture: Prepare a reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 6.5% glycerol, and 0.1 mg/mL BSA.
-
Inhibitor and DNA: Add varying concentrations of the Cyclothialidine analogue and relaxed pBR322 plasmid DNA to the reaction mixture.
-
Enzyme Addition: Add purified E. coli DNA gyrase to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Analysis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose (B213101) gel. Inhibition is observed as a decrease in the amount of supercoiled DNA.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol: [1]
-
Prepare a serial dilution of the Cyclothialidine analogue in a suitable growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Incubate the plate under appropriate conditions for bacterial growth.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Signaling Pathway Inhibition
Cyclothialidine and its analogues interrupt the catalytic cycle of DNA gyrase, a critical process for bacterial survival. The diagram below illustrates the points of inhibition.
Figure 3: Inhibition of the DNA Gyrase Catalytic Cycle by Cyclothialidine Analogues.
By understanding the synthesis, biological evaluation, and mechanism of action of Cyclothialidine analogues, researchers can continue to develop novel antibacterial agents to combat the growing threat of antibiotic resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. cyclothialidine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New antibacterial agents derived from the DNA gyrase inhibitor cyclothialidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. cyclothialidine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. seco-Cyclothialidines: new concise synthesis, inhibitory activity toward bacterial and human DNA topoisomerases, and antibacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Cyclothialidine E IC50 Values Against E. coli DNA Gyrase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclothialidines are a class of natural product inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication, transcription, and recombination.[1][2] These compounds act by competitively inhibiting the ATPase activity of the DNA gyrase B subunit (GyrB), thereby preventing the supercoiling of DNA.[1][3] Cyclothialidine, the parent compound, is a potent inhibitor of E. coli DNA gyrase, with a reported 50% inhibitory concentration (IC50) of 0.03 µg/mL in DNA supercoiling assays.[4][5][6] Analogs of cyclothialidine, including Cyclothialidines B, D, and E, have also been identified as novel and potent inhibitors of this enzyme.[7]
This document provides detailed protocols for determining the IC50 value of Cyclothialidine E against Escherichia coli DNA gyrase. The methodologies described herein are essential for researchers engaged in the discovery and development of novel antibacterial agents targeting DNA gyrase.
Mechanism of Action of Cyclothialidine
Cyclothialidines target the ATPase activity of the GyrB subunit of DNA gyrase. This inhibition prevents the hydrolysis of ATP, which is necessary for the enzyme to introduce negative supercoils into DNA. Unlike quinolone antibiotics that trap the gyrase-DNA cleavage complex, cyclothialidines do not inhibit the DNA cleavage and rejoining steps of the catalytic cycle.[1][3] The unique binding site of cyclothialidines on GyrB, distinct from that of coumarin (B35378) antibiotics like novobiocin, suggests potential activity against strains resistant to other gyrase inhibitors.[3]
Caption: Inhibition of DNA Gyrase by this compound.
Data Presentation
The inhibitory activity of cyclothialidines against E. coli DNA gyrase can be quantified by determining their IC50 values. The following table summarizes the known IC50 value for the parent compound, cyclothialidine, and provides a template for recording the experimentally determined value for this compound.
| Compound | Target Enzyme | IC50 (µg/mL) | Reference |
| Cyclothialidine | E. coli DNA Gyrase | 0.03 | [4][5][6] |
| This compound | E. coli DNA Gyrase | TBD | - |
| Novobiocin | E. coli DNA Gyrase | 0.06 | [4] |
| Ciprofloxacin | E. coli DNA Gyrase | 0.88 | [4] |
TBD: To be determined using the protocols outlined below.
Experimental Protocols
Two primary assays are used to determine the IC50 value of inhibitors against DNA gyrase: the DNA supercoiling assay and the ATPase activity assay.
DNA Supercoiling Assay
This assay directly measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate. Inhibition of this activity is visualized by agarose (B213101) gel electrophoresis, as supercoiled DNA migrates faster than relaxed DNA.
Materials:
-
Purified E. coli DNA gyrase
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
This compound stock solution (in DMSO)
-
5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL bovine serum albumin (BSA)
-
Stop Solution/Loading Dye: 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol
-
1% Agarose gel in 1X TAE or TBE buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
Nuclease-free water
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
On ice, prepare the reaction mixtures in microcentrifuge tubes. For a 20 µL reaction, combine:
-
4 µL of 5X Assay Buffer
-
1 µL of relaxed pBR322 DNA (e.g., 0.5 µg)
-
1 µL of this compound dilution (or DMSO for the no-inhibitor control)
-
x µL of nuclease-free water to bring the volume to 19 µL.
-
-
Initiate the reaction by adding 1 µL of E. coli DNA gyrase (1-2 units) to each tube. Mix gently.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Terminate the reactions by adding 4 µL of Stop Solution/Loading Dye.
-
Load the entire reaction mixture onto a 1% agarose gel.
-
Perform electrophoresis at a constant voltage until the dye front has migrated approximately two-thirds of the gel length.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Quantify the band intensities for supercoiled and relaxed DNA for each this compound concentration.
-
Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
Caption: DNA Supercoiling Assay Workflow.
ATPase Activity Assay
This assay measures the ATP hydrolysis activity of the GyrB subunit. The assay can be performed using various methods, including a coupled-enzyme spectrophotometric assay or a malachite green-based phosphate (B84403) detection assay.
Materials (Coupled-Enzyme Assay):
-
Purified E. coli DNA gyrase
-
Linearized plasmid DNA (to stimulate ATPase activity)
-
This compound stock solution (in DMSO)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM KCl, 5 mM MgCl₂, 2 mM DTT
-
ATP solution
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase/Lactate dehydrogenase (PK/LDH) enzyme mix
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure (Coupled-Enzyme Assay):
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, prepare the reaction mixture containing:
-
Assay Buffer
-
Linearized plasmid DNA
-
PEP
-
NADH
-
PK/LDH enzyme mix
-
This compound dilution (or DMSO for control)
-
-
Add purified E. coli DNA gyrase to the wells.
-
Initiate the reaction by adding ATP.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals using a microplate reader. The oxidation of NADH is coupled to the hydrolysis of ATP.
-
Calculate the rate of ATP hydrolysis from the rate of NADH oxidation.
-
Plot the percentage of inhibition of ATPase activity against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
Conclusion
The protocols detailed in this application note provide a robust framework for determining the IC50 value of this compound against E. coli DNA gyrase. Accurate measurement of this value is a critical step in the evaluation of its potential as a lead compound for the development of new antibacterial therapies. The provided diagrams and data table templates are intended to facilitate experimental planning and data interpretation for researchers in the field.
References
- 1. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclothialidine analogs, novel DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ATPase Activity Assay for DNA Gyrase B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA gyrase, an essential bacterial enzyme, plays a crucial role in DNA replication, transcription, and repair by introducing negative supercoils into DNA.[1][2] This type II topoisomerase is a validated target for antibacterial drugs.[1][3] DNA gyrase consists of two subunits, GyrA and GyrB. The GyrB subunit possesses ATPase activity, which provides the energy for the supercoiling reaction.[3][4] Inhibition of this ATPase activity is a key mechanism of action for several classes of antibiotics, including coumarins (e.g., novobiocin) and cyclothialidines.[5][6][7] Therefore, assays that measure the ATPase activity of DNA gyrase are vital tools in the discovery and development of new antibacterial agents.
These application notes provide detailed protocols for two common methods to assess the ATPase activity of DNA gyrase and evaluate the potency of its inhibitors: a continuous coupled-enzyme assay and a discontinuous malachite green-based endpoint assay.
Principle of the ATPase Assay
The fundamental principle of the ATPase assay is to measure the rate of ATP hydrolysis by DNA gyrase. This is achieved by detecting either the production of ADP or the release of inorganic phosphate (B84403) (Pi). The inhibitory effect of a compound is determined by measuring the reduction in ATPase activity in its presence.
Coupled-Enzyme Assay (Pyruvate Kinase/Lactate Dehydrogenase)
This is a continuous assay that links the production of ADP to the oxidation of NADH.[7][8] The reactions involved are:
-
DNA Gyrase: ATP → ADP + Pi
-
Pyruvate Kinase (PK): ADP + Phosphoenolpyruvate (PEP) → ATP + Pyruvate
-
Lactate Dehydrogenase (LDH): Pyruvate + NADH + H⁺ → Lactate + NAD⁺
The rate of ATP hydrolysis is directly proportional to the rate of NADH oxidation, which can be continuously monitored by the decrease in absorbance at 340 nm.[7][8]
Malachite Green Assay
This is a discontinuous, endpoint assay that quantifies the amount of inorganic phosphate (Pi) released during the ATPase reaction.[9][10][11] The reaction is stopped at a specific time point, and a malachite green-molybdate reagent is added. This reagent forms a colored complex with free phosphate, and the absorbance of this complex is measured spectrophotometrically, typically around 620-650 nm.[9][12] The amount of color development is proportional to the amount of Pi produced.
Experimental Protocols
A. Coupled-Enzyme ATPase Assay
This protocol is adapted for a 96-well microplate format, suitable for high-throughput screening.
Materials and Reagents:
-
E. coli DNA Gyrase (reconstituted A₂B₂ complex)
-
Linear pBR322 DNA
-
ATP solution (e.g., 30 mM)
-
Phosphoenolpyruvate (PEP) solution (e.g., 80 mM)
-
NADH solution (e.g., 20 mM)
-
Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) enzyme mixture
-
5X ATPase Assay Buffer: 250 mM Tris-HCl (pH 7.5), 500 mM KCl, 25 mM MgCl₂, 10 mM DTT
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the Assay Mix: For each reaction, prepare an assay mix containing 1X ATPase Assay Buffer, linear pBR322 DNA (e.g., 3.5 nM), PEP (e.g., 0.8 mM), NADH (e.g., 0.4 mM), and PK/LDH (e.g., 1% v/v).[7][8]
-
Dispense Assay Mix: Add the appropriate volume of the assay mix to each well of the 96-well plate.
-
Add Inhibitors: Add the test compounds at various concentrations to the respective wells. For control wells, add the same volume of solvent (e.g., DMSO).
-
Add DNA Gyrase: Add DNA gyrase to each well to a final concentration of, for example, 50-70 nM.[4][8] Incubate for 10 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
Initiate the Reaction: Start the reaction by adding ATP to a final concentration of 1.5-2 mM.[4][8]
-
Monitor Absorbance: Immediately place the plate in the microplate reader and monitor the decrease in absorbance at 340 nm over time (e.g., for 20-60 minutes) at a constant temperature (e.g., 25°C or 37°C).[7][8]
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
B. Malachite Green ATPase Assay
This protocol is also designed for a 96-well microplate format.
Materials and Reagents:
-
E. coli DNA Gyrase (reconstituted A₂B₂ complex)
-
Linear pBR322 DNA
-
ATP solution (e.g., 10 mM)
-
5X ATPase Assay Buffer: 250 mM Tris-HCl (pH 7.5), 500 mM KCl, 25 mM MgCl₂, 10 mM DTT
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Malachite Green Reagent (freshly prepared mixture of malachite green, ammonium (B1175870) molybdate, and a stabilizing agent like polyvinyl alcohol or a surfactant)[10]
-
Phosphate Standard solution (e.g., 1 mM KH₂PO₄) for standard curve
-
Quenching solution (e.g., 3 M HCl or a solution of EDTA)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at ~630 nm
Procedure:
-
Prepare Reaction Mixtures: In microcentrifuge tubes or a 96-well plate, prepare the reaction mixtures containing 1X ATPase Assay Buffer, linear pBR322 DNA, and test compounds at various concentrations.
-
Add DNA Gyrase: Add DNA gyrase to each reaction to initiate the ATPase activity.
-
Initiate with ATP: Add ATP to a final concentration of, for example, 1 mM to start the reaction.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).[2]
-
Stop the Reaction: Terminate the reaction by adding the quenching solution.
-
Color Development: Add the Malachite Green Reagent to each well and incubate at room temperature for 15-30 minutes to allow for color development.[9]
-
Measure Absorbance: Measure the absorbance at approximately 630 nm using a microplate reader.
-
Phosphate Standard Curve: Prepare a standard curve using the phosphate standard solution to determine the relationship between absorbance and the amount of inorganic phosphate.
-
Data Analysis: Convert the absorbance readings to the concentration of phosphate released using the standard curve. Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value as described for the coupled-enzyme assay.
Data Presentation
The inhibitory activity of compounds against DNA gyrase B ATPase is typically reported as the half-maximal inhibitory concentration (IC₅₀).
| Compound | Target Enzyme | IC₅₀ (nM) | Reference |
| Novobiocin | M. tuberculosis DNA Gyrase | 210 | [13] |
| Redx03863 | M. tuberculosis DNA Gyrase | 170 | [13] |
| Redx04739 | M. tuberculosis DNA Gyrase | 210 | [13] |
| Compound 8a | E. coli DNA Gyrase | 84.1 | [14] |
| Compound C | E. coli DNA Gyrase | 47 | [14] |
| Cyclothialidine | E. coli DNA Gyrase | 6 (Ki) | [6] |
Visualizations
Caption: Workflow for DNA Gyrase B ATPase Inhibition Assay.
Caption: Mechanism of DNA Gyrase B ATPase and Inhibition.
References
- 1. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cbioc.com [cbioc.com]
- 3. researchgate.net [researchgate.net]
- 4. Active-Site Residues of Escherichia coli DNA Gyrase Required in Coupling ATP Hydrolysis to DNA Supercoiling and Amino Acid Substitutions Leading to Novobiocin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 6. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. inspiralis.com [inspiralis.com]
- 8. inspiralis.com [inspiralis.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. The rapid and direct determination of ATP-ase activity by ion exchange chromatography and the application to the activity of heat shock protein-90 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Substrate Independent ATPase Activity May Complicate High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structural and mechanistic analysis of ATPase inhibitors targeting mycobacterial DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New N -phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04802D [pubs.rsc.org]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Cyclothialidine E Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclothialidine (B1669526) and its analogues are a class of potent inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial survival.[1][2] DNA gyrase, a type II topoisomerase, is responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription.[3] Cyclothialidine specifically targets the B subunit of DNA gyrase (GyrB), competitively inhibiting its ATPase activity.[4][5][6] While the parent compound, Cyclothialidine, demonstrates high enzymatic potency, it exhibits weak whole-cell antibacterial activity against a broad range of bacteria, which is attributed to poor cell permeability.[3][7] This has spurred the development of synthetic analogues, such as Cyclothialidine E, with improved pharmacological properties and enhanced activity against clinically relevant pathogens, particularly Gram-positive bacteria.[1][8]
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound analogues against various bacterial strains using the broth microdilution method, and for assessing their inhibitory effect on DNA gyrase activity.
Data Presentation
The following tables summarize hypothetical MIC and IC50 data for this compound and its analogues against a panel of common bacterial pathogens.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Analogues (μg/mL)
| Compound | Staphylococcus aureus (ATCC 29213) | Streptococcus pneumoniae (ATCC 49619) | Enterococcus faecalis (ATCC 29212) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) |
| This compound | 0.5 | 0.25 | 1 | >64 | >64 |
| Analogue A | 0.125 | 0.06 | 0.5 | 32 | >64 |
| Analogue B | 2 | 1 | 4 | >64 | >64 |
| Analogue C | 0.25 | 0.125 | 1 | 64 | >64 |
| Ciprofloxacin | 0.25 | 1 | 0.5 | 0.015 | 0.25 |
Table 2: DNA Gyrase ATPase Inhibition (IC50) of this compound Analogues (nM)
| Compound | E. coli DNA Gyrase IC50 (nM) | S. aureus DNA Gyrase IC50 (nM) |
| This compound | 10 | 8 |
| Analogue A | 5 | 3 |
| Analogue B | 50 | 45 |
| Analogue C | 8 | 6 |
| Novobiocin | 30 | 25 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol details the broth microdilution method for determining the MIC of this compound analogues, a widely used and accurate method for assessing antimicrobial susceptibility.[9][10]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
This compound analogues and control antibiotics (e.g., Ciprofloxacin)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
Sterile petri dishes
-
Multipipettor
-
Incubator (37°C)
-
ELISA plate reader (optional, for automated reading)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of each this compound analogue and control antibiotic in DMSO.
-
Perform serial two-fold dilutions of each compound in CAMHB to achieve concentrations ranging from, for example, 256 µg/mL to 0.03 µg/mL.
-
-
Inoculum Preparation:
-
From a fresh 18-24 hour agar (B569324) plate, select several isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Plate Inoculation:
-
Using a multipipettor, dispense 100 µL of the appropriate compound dilution into the wells of a 96-well plate.
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include a positive control well containing only the bacterial inoculum in broth and a negative control well with broth only.[11]
-
-
Incubation:
-
Incubate the microtiter plates at 37°C for 16-20 hours in ambient air.[9]
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism.[12]
-
Growth is indicated by turbidity or a pellet at the bottom of the well.
-
The MIC can be read visually or with an ELISA plate reader.
-
Protocol 2: DNA Gyrase Supercoiling Inhibition Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of the this compound analogues against DNA gyrase.[11]
Materials:
-
Purified bacterial DNA gyrase (e.g., from E. coli or S. aureus)
-
Relaxed pBR322 plasmid DNA
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)
-
This compound analogues and control inhibitor (e.g., Novobiocin)
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and gel documentation system
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer and relaxed pBR322 plasmid DNA.
-
Add varying concentrations of the this compound analogue or control inhibitor to the reaction tubes.
-
Include a no-inhibitor control and a no-enzyme control.
-
-
Enzyme Addition and Incubation:
-
Initiate the reaction by adding a predetermined amount of DNA gyrase to each tube.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
-
Reaction Termination:
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel.
-
Run the gel at a constant voltage until the supercoiled and relaxed DNA forms are adequately separated.
-
-
Visualization and Analysis:
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Quantify the intensity of the supercoiled DNA band for each inhibitor concentration.
-
The IC50 value is the concentration of the inhibitor that reduces the supercoiling activity by 50% compared to the no-inhibitor control.
-
Visualizations
Caption: Workflow for the broth microdilution MIC assay.
Caption: Inhibition of the DNA gyrase catalytic cycle.
References
- 1. Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New antibacterial agents derived from the DNA gyrase inhibitor cyclothialidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing Cell-Based Assays for Cyclothialidine E Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclothialidine (B1669526) E is a natural product isolated from Streptomyces filipinensis.[1][2] It belongs to a class of compounds characterized by a unique 12-membered lactone ring partially integrated into a pentapeptide chain.[1] Extensive research has identified Cyclothialidine E as a potent inhibitor of bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria.[1][3][4] Specifically, it competitively inhibits the ATPase activity of the GyrB subunit of DNA gyrase.[3] This mechanism of action confers significant antibacterial activity, particularly against Gram-positive bacteria.[5]
While the antibacterial properties of Cyclothialidine are well-documented, its effects on eukaryotic cells are less understood. Preliminary studies have indicated that Cyclothialidine exhibits low cytotoxicity in HeLa cells and has weak inhibitory activity against mammalian topoisomerases I and II, suggesting a high degree of selectivity for its bacterial target.[6] However, the complex structure of this compound and the history of other natural products exhibiting unexpected biological activities warrant a broader investigation into its potential effects on mammalian cells, particularly in the context of cancer. Some bacterial DNA gyrase inhibitors have been repurposed to target other proteins in cancer cells, such as Hsp90.[7]
These application notes provide a comprehensive set of protocols for cell-based assays to systematically evaluate the biological activity of this compound in mammalian cancer cell lines. The proposed assays will assess its effects on cell viability, proliferation, apoptosis, and cell cycle progression, providing a foundational understanding of its potential as a therapeutic agent beyond its antibacterial applications.
Data Presentation
All quantitative data from the following experimental protocols should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (MTT Assay)
| Cell Line | Tissue of Origin | This compound IC₅₀ (µM) after 72h | Doxorubicin IC₅₀ (µM) after 72h (Positive Control) |
| MCF-7 | Breast Adenocarcinoma | ||
| A549 | Lung Carcinoma | ||
| HeLa | Cervical Adenocarcinoma | ||
| HCT116 | Colon Carcinoma |
Table 2: Induction of Apoptosis by this compound (Annexin V-FITC/PI Assay)
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| MCF-7 | Vehicle Control | |||
| This compound (IC₅₀) | ||||
| Staurosporine (Positive Control) | ||||
| A549 | Vehicle Control | |||
| This compound (IC₅₀) | ||||
| Staurosporine (Positive Control) |
Table 3: Effect of this compound on Cell Cycle Distribution (Propidium Iodide Staining)
| Cell Line | Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| MCF-7 | Vehicle Control | |||
| This compound (IC₅₀) | ||||
| Nocodazole (Positive Control) | ||||
| A549 | Vehicle Control | |||
| This compound (IC₅₀) | ||||
| Nocodazole (Positive Control) |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[8][9]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound and Doxorubicin in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and untreated control wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[11]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[12][13]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
Staurosporine (positive control for apoptosis)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at its predetermined IC₅₀ concentration for 24 or 48 hours. Include a vehicle control and a positive control (e.g., 1 µM Staurosporine for 4 hours).
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.[14]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[15]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[14]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[13]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Add 400 µL of 1X Binding Buffer to each tube.[14]
-
Analyze the cells by flow cytometry within 1 hour.[13]
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16][17]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
Nocodazole (positive control for G2/M arrest)
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 24 hours. Include a vehicle control and a positive control (e.g., 100 ng/mL Nocodazole for 16 hours).
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[18]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.[18]
-
Incubate for 30 minutes at 37°C in the dark.[17]
-
Analyze the samples using a flow cytometer.
Western Blot Analysis of Cell Cycle and Apoptosis-Related Proteins
This protocol is a follow-up to investigate the molecular mechanisms underlying the observed effects of this compound on the cell cycle or apoptosis.
Materials:
-
Treated cell lysates
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Cyclin D1, Cyclin E, CDK2, p21, cleaved PARP, cleaved Caspase-3, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Determine the protein concentration of the lysates using a BCA assay.[20]
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.[19]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[21]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[21]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Troubleshooting
-
MTT Assay: High background can be caused by contamination or the presence of phenol (B47542) red in the medium. Ensure sterile technique and consider using phenol red-free medium for the assay. Incomplete dissolution of formazan crystals can be addressed by longer incubation with the solubilizing agent or gentle pipetting.[10]
-
Flow Cytometry (Apoptosis and Cell Cycle): Cell clumps can lead to inaccurate results. Ensure single-cell suspensions by gentle pipetting or filtering through a nylon mesh. For cell cycle analysis, proper fixation is crucial; use ice-cold ethanol and add it dropwise while vortexing.[18]
-
Western Blotting: Weak or no signal can result from inefficient protein transfer or low protein expression. Confirm transfer with Ponceau S staining. Ensure the use of appropriate lysis buffers with inhibitors and optimize antibody concentrations. High background can be due to insufficient blocking or washing; increase blocking time and the number of washes.[21]
By following these detailed protocols, researchers can effectively characterize the cellular activities of this compound, paving the way for a deeper understanding of its potential applications in drug discovery and development.
References
- 1. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclothialidine, a novel DNA gyrase inhibitor. II. Isolation, characterization and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New antibacterial agents derived from the DNA gyrase inhibitor cyclothialidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. From Bacteria to Cancer: A Benzothiazole-Based DNA Gyrase B Inhibitor Redesigned for Hsp90 C-Terminal Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Annexin V Staining Protocol [bdbiosciences.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. assaygenie.com [assaygenie.com]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols for Radiolabeled Cyclothialidine in Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclothialidine (B1669526) is a potent natural product antibiotic that functions as a specific inhibitor of bacterial DNA gyrase, an essential enzyme for DNA replication and repair.[1][2] It belongs to a novel class of DNA gyrase inhibitors and exerts its activity by targeting the ATPase function of the GyrB subunit.[2][3] This mechanism of action is distinct from other antibiotic classes like quinolones.[4][5] Radiolabeled derivatives of Cyclothialidine, such as [¹⁴C]benzoyl-cyclothialidine, are invaluable tools for detailed binding studies to characterize the interaction with its target, determine binding affinity, and for use in screening for new antibacterial agents.[6] These application notes provide detailed protocols for conducting radioligand binding assays using radiolabeled Cyclothialidine.
Quantitative Data Summary
The following table summarizes the key quantitative data for the interaction of Cyclothialidine with E. coli DNA gyrase.
| Parameter | Value | Target | Comments | Reference |
| Kᵢ (inhibition constant) | 6 nM | E. coli DNA gyrase ATPase activity | Competitive inhibition with respect to ATP. | [3] |
| IC₅₀ (half-maximal inhibitory concentration) | 0.03 µg/mL | E. coli DNA gyrase supercoiling reaction | More potent than novobiocin (B609625) (0.06 µg/mL) and ciprofloxacin (B1669076) (0.88 µg/mL). |
Signaling Pathway and Mechanism of Action
Cyclothialidine does not modulate a classical signaling pathway but directly inhibits the catalytic cycle of DNA gyrase. The following diagram illustrates the DNA gyrase catalytic cycle and the point of inhibition by Cyclothialidine.
Caption: DNA Gyrase catalytic cycle and point of inhibition by Cyclothialidine.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This assay is designed to determine the binding affinity (Kᵢ) of unlabeled test compounds by measuring their ability to displace a radiolabeled ligand (e.g., [¹⁴C]benzoyl-cyclothialidine) from DNA gyrase.
Materials:
-
Purified E. coli DNA gyrase (A₂B₂ holoenzyme)
-
Radiolabeled ligand: [¹⁴C]benzoyl-cyclothialidine
-
Unlabeled Cyclothialidine (for determining non-specific binding)
-
Test compounds
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM KCl, 5 mM MgCl₂, 2 mM DTT[7]
-
Wash Buffer: Ice-cold Assay Buffer
-
96-well filter plates (e.g., glass fiber filters pre-soaked in 0.3% polyethyleneimine)[8]
-
Vacuum filtration manifold
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixtures in a final volume of 250 µL per well.[8]
-
Total Binding: Add 150 µL of diluted DNA gyrase (3-20 µg protein), 50 µL of Assay Buffer, and 50 µL of [¹⁴C]benzoyl-cyclothialidine.[8]
-
Non-specific Binding: Add 150 µL of diluted DNA gyrase, 50 µL of a high concentration of unlabeled Cyclothialidine, and 50 µL of [¹⁴C]benzoyl-cyclothialidine.
-
Test Compound: Add 150 µL of diluted DNA gyrase, 50 µL of the test compound at various concentrations, and 50 µL of [¹⁴C]benzoyl-cyclothialidine.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[8]
-
Filtration: Stop the incubation by rapid vacuum filtration through the pre-soaked filter plate.[8]
-
Washing: Wash the filters four times with ice-cold Wash Buffer to remove unbound radioligand.[8]
-
Drying: Dry the filters for 30 minutes at 50°C.[8]
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity in a microplate scintillation counter.[8]
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value from the curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[8]
-
Protocol 2: Saturation Binding Assay
This assay is used to determine the density of binding sites (Bₘₐₓ) and the dissociation constant (Kₑ) of the radiolabeled ligand.
Procedure:
-
Reaction Mixture Preparation: Prepare reaction mixtures as in the competitive assay, but instead of a test compound, use increasing concentrations of the radiolabeled ligand (e.g., 8 different concentrations).[8][9] For each concentration, prepare wells for total and non-specific binding.
-
Follow the Incubation , Filtration , Washing , Drying , and Scintillation Counting steps as described in Protocol 1.
-
Data Analysis:
-
Calculate specific binding for each concentration of the radioligand.
-
Plot the specific binding against the concentration of the radioligand.
-
Analyze the data using non-linear regression to fit a one-site binding model and determine the Kₑ and Bₘₐₓ values.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for a radioligand filtration binding assay.
Caption: General workflow for a radioligand filtration binding assay.
References
- 1. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the binding site for cyclothialidine on the B subunit of DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Application Notes and Protocols: Structure-Activity Relationship of seco-Cyclothialidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
seco-Cyclothialidines are a class of synthetic compounds that have emerged as potent inhibitors of the bacterial DNA gyrase B subunit (GyrB).[1][2] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair, making it a validated and attractive target for the development of novel antibacterial agents. Unlike the parent natural product, cyclothialidine (B1669526), which exhibits poor cellular permeability, seco-cyclothialidines, with their opened macrocyclic ring, have been optimized to exhibit improved bacterial cell penetration and potent antibacterial activity, particularly against Gram-positive bacteria.[3]
These compounds competitively inhibit the ATPase activity of the GyrB subunit, a mechanism distinct from that of fluoroquinolone antibiotics which target the GyrA subunit.[4] This different mode of action makes seco-cyclothialidines promising candidates for combating bacterial resistance. Extensive structure-activity relationship (SAR) studies have been conducted to elucidate the key structural features required for potent inhibitory activity and to guide the design of analogs with enhanced pharmacological properties.
This document provides detailed application notes on the SAR of seco-cyclothialidines, protocols for their synthesis and biological evaluation, and visualizations of their mechanism of action and experimental workflows.
Structure-Activity Relationship (SAR) of seco-Cyclothialidines
The antibacterial potency and DNA gyrase inhibitory activity of seco-cyclothialidines are highly dependent on their chemical structure. Key SAR findings are summarized below and in the accompanying data tables.
-
Dioxazine Moiety: The presence of a dioxazine moiety or similar heterocyclic groups is crucial for the ability of seco-cyclothialidines to penetrate bacterial membranes, leading to enhanced antibacterial activity.[1][2]
-
Stereochemistry: The biological activity of these compounds is highly stereospecific. The (R)-enantiomer is the active form, exhibiting significant inhibitory activity against DNA gyrase, while the (S)-enantiomer is largely inactive.[1][2] This suggests a highly selective and specific binding interaction with the target enzyme.
-
Aromatic Substituents: The nature and position of substituents on the aromatic rings significantly influence both enzyme inhibition and antibacterial potency. Electron-withdrawing groups on the thiazole-linked phenyl ring have been shown to enhance bioactivity.
-
Thiazole Ring: The 2-aminothiazole (B372263) core is a key structural element for interaction with the DNA gyrase B subunit.
Quantitative SAR Data
The following tables summarize the in vitro activity of key seco-cyclothialidine analogs against the target enzyme (DNA gyrase) and various bacterial strains.
Table 1: DNA Gyrase ATPase Inhibitory Activity of seco-Cyclothialidine Analogs
| Compound | R1 Group (on Phenyl of Thiazole) | R2 Group (on Benzyl (B1604629) Moiety) | E. coli Gyrase IC50 (µM) | Reference |
| BAY 50-7952 | 4-NO2 | 5-OH, 3-OCH3, 2-Br | Not explicitly stated, but high activity reported | [1] |
| Analog 1 | H | H | > 10 | [3] |
| Analog 2 | 4-Cl | 5-OH, 3-OCH3 | 0.5 | [3] |
| Analog 3 | 4-NO2 | 5-OH, 3-OCH3 | 0.1 | [3] |
Note: This table is a representative summary. More comprehensive data would require access to proprietary information or further specific literature not publicly available.
Table 2: In Vitro Antibacterial Activity (MIC, µg/mL) of seco-Cyclothialidine Analogs
| Compound | S. aureus | S. pyogenes | E. faecalis | H. influenzae | M. catarrhalis | Reference |
| BAY 50-7952 | 0.5 | 0.25 | 2 | 4 | 1 | [1] |
| (S)-enantiomer of BAY 50-7952 | >128 | >128 | >128 | >128 | >128 | [1] |
| Analog 4 (without dioxazine) | 32 | 16 | 64 | >128 | >128 | [2] |
Note: The data presented is compiled from available literature and is intended for comparative purposes.
Experimental Protocols
Protocol 1: General Synthesis of a seco-Cyclothialidine Analog (e.g., BAY 50-7952)
This protocol describes a concise synthetic route for a representative seco-cyclothialidine.
Materials:
-
S-tritylcysteine
-
2-bromo-1-(4-nitrophenyl)ethan-1-one
-
Methyl 2-bromo-6-(bromomethyl)-5-hydroxy-3-methoxybenzoate
-
(R)-3-amino-5,6-dihydro-1,4,2-dioxazine
-
Solvents: Ethanol, DMF, DCM
-
Reagents: Triethylamine, Diisopropylethylamine (DIPEA)
Procedure:
-
Formation of the 2-aminothiazole derivative:
-
Dissolve S-tritylcysteine in ethanol.
-
Add 2-bromo-1-(4-nitrophenyl)ethan-1-one and triethylamine.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction, and purify the product by column chromatography to yield the 2-aminothiazole derivative of S-tritylcysteine.
-
-
Coupling with the benzyl bromide moiety:
-
Dissolve the 2-aminothiazole derivative from step 1 in DMF.
-
Add methyl 2-bromo-6-(bromomethyl)-5-hydroxy-3-methoxybenzoate and DIPEA.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
-
Introduction of the dioxazine moiety:
-
The intermediate from step 2 is coupled with (R)-3-amino-5,6-dihydro-1,4,2-dioxazine. Details of this specific coupling step require access to the cited literature's supplementary information but would typically involve standard amide bond formation or nucleophilic substitution conditions.
-
-
Final Deprotection:
-
Remove any protecting groups (e.g., trityl group) under acidic conditions to yield the final seco-cyclothialidine product.
-
-
Purification:
-
Purify the final compound by HPLC to obtain the desired product with high purity.
-
Protocol 2: DNA Gyrase ATPase Inhibition Assay
This assay measures the inhibition of the ATPase activity of DNA gyrase, which is essential for its supercoiling function.
Materials:
-
Purified E. coli DNA gyrase (GyrA and GyrB subunits)
-
Reaction Buffer (5X): 250 mM HEPES-KOH (pH 8.0), 500 mM potassium glutamate, 50 mM magnesium acetate, 10 mM DTT
-
Substrate/Enzyme Mix: 1.25 mM phosphoenolpyruvate, 1 mg/mL NADH, 250 U/mL pyruvate (B1213749) kinase, 500 U/mL lactate (B86563) dehydrogenase
-
ATP solution (100 mM)
-
Test compounds (seco-cyclothialidines) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing the 5X Reaction Buffer and the Substrate/Enzyme Mix.
-
Inhibitor Addition: Add varying concentrations of the seco-cyclothialidine analogs (typically in a 2-fold serial dilution) to the wells of a 96-well plate. Include a vehicle control (DMSO) and a no-enzyme control.
-
Enzyme Addition: Add the purified E. coli DNA gyrase to each well, except for the no-enzyme control.
-
Reaction Initiation: Initiate the reaction by adding ATP to a final concentration of 1 mM to all wells.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C and monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 30 minutes). The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.
-
Data Analysis: Calculate the initial rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the ATPase activity).
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., S. aureus, S. pyogenes)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (seco-cyclothialidines) dissolved in DMSO
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to ~5 x 10^5 CFU/mL
-
Incubator at 37°C
-
Microplate reader or visual inspection
Procedure:
-
Prepare Compound Dilutions: Perform a serial two-fold dilution of the seco-cyclothialidine analogs in MHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, determine the MIC by visual inspection for the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD600 compared to the positive control.
Visualizations
DNA Gyrase Catalytic Cycle and Inhibition
The following diagram illustrates the catalytic cycle of DNA gyrase and the point of inhibition by seco-cyclothialidines.
Caption: DNA Gyrase catalytic cycle and the inhibitory action of seco-Cyclothialidines.
Experimental Workflow for SAR Studies
The following diagram outlines a typical experimental workflow for the structure-activity relationship studies of novel antibacterial agents like seco-cyclothialidines.
Caption: Experimental workflow for the SAR studies of seco-Cyclothialidines.
Conclusion
seco-Cyclothialidines represent a promising class of antibacterial agents targeting DNA gyrase B. The SAR studies have provided valuable insights into the structural requirements for their activity, highlighting the importance of the dioxazine moiety for cell penetration and the specific stereochemistry for target engagement. The detailed protocols provided herein offer a framework for the synthesis and biological evaluation of novel seco-cyclothialidine analogs, facilitating further research and development in the quest for new antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. seco-Cyclothialidines: new concise synthesis, inhibitory activity toward bacterial and human DNA topoisomerases, and antibacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New antibacterial agents derived from the DNA gyrase inhibitor cyclothialidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Cyclothialidine E Bacterial Cell Permeability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bacterial cell permeability of Cyclothialidine (B1669526) E.
Frequently Asked Questions (FAQs)
Q1: What is Cyclothialidine E and what is its mechanism of action?
This compound is a potent natural product that functions as a novel inhibitor of bacterial DNA gyrase.[1] It specifically targets the ATPase activity of the DNA gyrase B subunit (GyrB), which is crucial for bacterial DNA replication and repair.[1] This mechanism is distinct from other DNA gyrase inhibitors like quinolones.
Q2: Why does this compound exhibit high potency in enzymatic assays but poor antibacterial activity against intact bacterial cells?
The discrepancy between high enzymatic inhibition and low whole-cell activity is primarily attributed to the poor permeability of this compound across bacterial cell membranes.[2][3] The complex structure of the bacterial cell envelope, especially the outer membrane of Gram-negative bacteria, presents a significant barrier to the entry of the compound.
Q3: What are the primary strategies to improve the bacterial cell permeability and overall efficacy of this compound?
There are two main strategies to address the poor permeability of this compound:
-
Chemical Modification: Synthesizing analogs of this compound with improved physicochemical properties can enhance their ability to penetrate bacterial membranes. A notable success in this area is the development of seco-cyclothialidines.[4]
-
Combination Therapy: Using this compound in conjunction with a non-bactericidal agent that increases membrane permeability can enhance its uptake.
Q4: Have any chemical modifications of this compound been successful in improving its antibacterial activity?
Yes, the development of seco-cyclothialidines, which are analogs with an opened lactone ring, has shown significant promise. In particular, seco-cyclothialidines containing a dioxazine moiety have demonstrated improved penetration of bacterial membranes and enhanced activity against Gram-positive bacteria.[4]
Q5: What are efflux pumps, and could they be contributing to the poor activity of this compound?
Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. This mechanism can reduce the intracellular concentration of a drug to sub-therapeutic levels. It is plausible that even if some this compound enters the cell, it may be actively removed by efflux pumps, contributing to its low efficacy.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High IC50 in enzymatic assay but no significant Minimum Inhibitory Concentration (MIC) against whole cells. | Poor cell permeability of this compound. | 1. Confirm the purity and activity of your this compound batch with a cell-free DNA gyrase supercoiling assay. 2. Synthesize or procure a more permeable analog, such as a seco-cyclothialidine. 3. Investigate the use of a formulation strategy, such as co-administration with a known, non-bactericidal permeation enhancer.[1] |
| Inconsistent MIC results between experiments. | Variations in bacterial growth phase or inoculum density. Differences in cell membrane integrity. | 1. Standardize your MIC protocol, ensuring bacteria are in the mid-logarithmic growth phase and the inoculum density is consistent. 2. Perform a quality control check of your bacterial strain to ensure its phenotype has not changed. 3. Include a positive control with a known antibiotic to validate each assay. |
| Observed antibacterial activity is limited to a narrow spectrum of bacteria (e.g., only some Gram-positives). | Differences in the cell envelope structure between bacterial species. | 1. This is an expected result for some this compound analogs. The outer membrane of Gram-negative bacteria poses a significant additional barrier. 2. Test your compound against a wider range of Gram-positive bacteria. 3. For targeting Gram-negative bacteria, consider analogs specifically designed to penetrate the outer membrane or the use of outer membrane permeabilizing agents. |
Data Presentation
While direct quantitative data on the permeability of this compound is limited in publicly available literature, the Minimum Inhibitory Concentration (MIC) serves as an indirect indicator of improved cell penetration and overall efficacy.
Table 1: In Vitro Inhibitory Activity of DNA Gyrase Inhibitors against E. coli DNA Gyrase
| Compound | IC50 (µg/mL) |
| Cyclothialidine | 0.03 [5] |
| Novobiocin | 0.06[5] |
| Coumermycin A1 | 0.06[5] |
| Norfloxacin | 0.66[5] |
| Ciprofloxacin | 0.88[5] |
| Nalidixic Acid | 26[5] |
Lower IC50 values indicate higher potency against the isolated enzyme.
Table 2: Antibacterial Activity (MIC) as an Indicator of Permeability
| Compound | Escherichia coli MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) |
| Cyclothialidine | Generally poor activity[5] | Moderate activity by congeners[5] |
| Novobiocin | 128[5] | 1[5] |
| Ciprofloxacin | ≤1 (susceptible)[5] | 0.030[5] |
Note: Specific MIC values for many Cyclothialidine analogs are often proprietary. However, the literature consistently reports that certain seco-cyclothialidine analogs exhibit significantly improved MIC values against Gram-positive bacteria compared to the parent compound, suggesting enhanced permeability.
Experimental Protocols
Assay for Assessing Outer Membrane Permeabilization (NPN Uptake Assay)
This assay is primarily for Gram-negative bacteria and measures the ability of a compound to disrupt the outer membrane, allowing the uptake of the hydrophobic fluorescent probe N-phenyl-1-naphthylamine (NPN).
Materials:
-
Bacterial culture (e.g., E. coli) grown to mid-log phase (OD600 ≈ 0.5)
-
HEPES buffer (5 mM, pH 7.2)
-
NPN (1-N-phenylnaphthylamine) stock solution (e.g., 500 µM in acetone)
-
Test compound (this compound or analog) solution
-
Positive control (e.g., Polymyxin B)
-
Fluorometer with excitation at 350 nm and emission at 420 nm
Procedure:
-
Harvest mid-log phase bacteria by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet twice with HEPES buffer and resuspend in the same buffer to an OD600 of 0.5.[6]
-
Add NPN to the bacterial suspension to a final concentration of 10 µM.[7]
-
Equilibrate for a few minutes and measure the baseline fluorescence.
-
Add the test compound at the desired concentration and immediately begin recording the fluorescence intensity over time until a plateau is reached.[6]
-
As a positive control, add a known outer membrane permeabilizing agent like Polymyxin B to a separate bacterial suspension with NPN and record the maximum fluorescence.
-
An increase in fluorescence intensity indicates disruption of the outer membrane.
Assay for Assessing Inner Membrane Permeabilization (Propidium Iodide Assay)
This method evaluates the integrity of the bacterial cytoplasmic (inner) membrane. Propidium iodide (PI) is a fluorescent intercalating agent that can only enter cells with compromised membranes.
Materials:
-
Bacterial culture (e.g., Staphylococcus aureus or E. coli)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)
-
Test compound (this compound or analog) solution
-
Flow cytometer or fluorescence microscope
Procedure:
-
Prepare a bacterial suspension in PBS to a concentration of approximately 10^6 cells/mL.[8]
-
Add the test compound at the desired final concentration and incubate for a specific time (e.g., 30 minutes) at the appropriate temperature.
-
Add PI to a final concentration of 1 µg/mL.[1]
-
Incubate for 5-15 minutes at room temperature in the dark.[8]
-
Analyze the samples using a flow cytometer or fluorescence microscope. An increase in the percentage of red fluorescent (PI-positive) cells indicates inner membrane damage.
Efflux Pump Inhibition Assay (Ethidium Bromide-Agar Cartwheel Method)
This is a simple screening method to presumptively identify efflux pump activity.
Materials:
-
Tryptic Soy Agar (TSA) plates
-
Ethidium Bromide (EtBr)
-
Bacterial cultures to be tested
-
Efflux pump inhibitor (EPI) as a control (optional)
Procedure:
-
Prepare TSA plates containing increasing concentrations of EtBr (e.g., 0, 0.5, 1.0, 1.5, 2.0, 2.5 µg/mL).
-
Grow bacterial isolates overnight in a suitable broth medium.
-
Adjust the turbidity of the bacterial cultures to a 0.5 McFarland standard.
-
Using a sterile swab, streak the bacterial suspensions from the center to the edge of the EtBr-containing plates in a "cartwheel" pattern.
-
Incubate the plates at 37°C for 16-18 hours.
-
Visualize the plates under a UV transilluminator. The lowest concentration of EtBr that produces fluorescence indicates the level of efflux activity. Strains with high efflux activity will require higher concentrations of EtBr to fluoresce.[9]
Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between two antimicrobial agents (e.g., this compound and a membrane permeabilizer).
Materials:
-
96-well microtiter plates
-
Bacterial culture
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Potential synergistic agent (Agent B) stock solution
-
Plate reader or visual inspection for growth
Procedure:
-
Prepare serial two-fold dilutions of this compound along the x-axis (columns) of the 96-well plate in CAMHB.
-
Prepare serial two-fold dilutions of Agent B along the y-axis (rows) in CAMHB.
-
This creates a matrix of wells with varying concentrations of both agents.
-
Include rows and columns with each agent alone to determine their individual MICs.
-
Inoculate each well with a standardized bacterial suspension (final concentration ~5 x 10^5 CFU/mL).[10]
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC for each agent alone and for each combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index to determine the nature of the interaction (synergy, additive, or antagonism).[10]
Mandatory Visualizations
Caption: Experimental workflow for addressing poor cell permeability.
Caption: this compound's mechanism and permeability barriers.
Caption: Logical relationship of the problem and solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. New antibacterial agents derived from the DNA gyrase inhibitor cyclothialidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. seco-Cyclothialidines: new concise synthesis, inhibitory activity toward bacterial and human DNA topoisomerases, and antibacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. NPN Uptake Assay / Flourescence Measurements - Hancock Lab [cmdr.ubc.ca]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. openmicrobiologyjournal.com [openmicrobiologyjournal.com]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Technical Support Center: Overcoming Poor Bioavailability of Cyclothialidine & Its Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor bioavailability of Cyclothialidine (B1669526) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is Cyclothialidine and why is its bioavailability a concern?
A1: Cyclothialidine is a potent natural product that inhibits bacterial DNA gyrase, a crucial enzyme for DNA replication.[1][2][3] Specifically, it competitively inhibits the ATPase activity of the GyrB subunit of DNA gyrase.[4][5][6][7] Despite its high in vitro potency, Cyclothialidine exhibits poor antibacterial activity against many bacterial species because of its limited ability to permeate the bacterial cell membrane, leading to low bioavailability at the target site.[2][8][9]
Q2: Are there known analogs of Cyclothialidine with improved bioavailability?
A2: Yes, extensive research has focused on synthesizing Cyclothialidine analogs with enhanced pharmacokinetic properties and in vivo efficacy. Notable examples include seco-cyclothialidines and dilactam derivatives. These modifications aim to increase polarity and improve cell penetration.[8][9][10][11] For instance, incorporating an additional amide unit into the macrocyclic structure to create dilactam analogs has been shown to improve pharmacokinetic properties and in vivo efficacy in mouse models.[11]
Q3: What are the general strategies to enhance the bioavailability of poorly soluble compounds like Cyclothialidine?
A3: Several formulation and chemical strategies can be employed to improve the bioavailability of poorly soluble drugs. These include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area for dissolution.[12][13]
-
Solid Dispersions: Dispersing the drug in a polymer matrix can enhance solubility.[12][13]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and nanoparticles can improve absorption.[12][14]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase solubility.[12][14][15]
-
Chemical Modification: As demonstrated with Cyclothialidine analogs, modifying the chemical structure to enhance properties like solubility and membrane permeability is a key strategy.[9]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Troubleshooting Steps |
| Low in vivo efficacy despite high in vitro activity | Poor bioavailability due to low cell membrane permeability. | 1. Synthesize Analogs: Explore the synthesis of more polar analogs, such as dilactam or seco-derivatives.[9][10][11] 2. Formulation Strategies: Formulate the compound using techniques known to enhance bioavailability, such as creating a solid dispersion or a lipid-based formulation (e.g., SEDDS).[12][14] |
| Precipitation of the compound in aqueous buffer during in vitro assays | Low aqueous solubility of the Cyclothialidine analog. | 1. Co-solvents: Use a small percentage of a biocompatible co-solvent like DMSO or ethanol (B145695) in the assay buffer. 2. Cyclodextrin (B1172386) Complexation: Prepare an inclusion complex of the compound with a suitable cyclodextrin to improve its solubility.[14] 3. pH Adjustment: If the compound has ionizable groups, adjust the pH of the buffer to increase solubility. |
| Inconsistent results in cell-based assays | Variability in compound concentration due to poor solubility and stability. | 1. Fresh Stock Solutions: Prepare fresh stock solutions for each experiment. 2. Sonication: Briefly sonicate the final dilution in the assay medium to ensure complete dissolution. 3. Carrier Formulations: For in vivo studies, consider using a delivery vehicle such as a lipid nanoparticle or liposomal formulation.[12][14] |
Experimental Protocols
Protocol 1: DNA Gyrase Supercoiling Assay
This assay is used to determine the inhibitory activity of Cyclothialidine analogs on the supercoiling activity of DNA gyrase.
Materials:
-
Purified E. coli DNA gyrase
-
Relaxed pBR322 plasmid DNA
-
Reaction Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 6.5% glycerol, and 0.1 mg/mL BSA
-
Cyclothialidine analog stock solution (in DMSO)
-
Stop Buffer: SDS and proteinase K
-
1% Agarose (B213101) gel
-
Gel loading dye
-
TAE buffer
Procedure:
-
Prepare a reaction mixture with the reaction buffer components.
-
Add varying concentrations of the Cyclothialidine analog and a fixed amount of relaxed pBR322 plasmid DNA to the reaction mixture.
-
Initiate the reaction by adding purified E. coli DNA gyrase.
-
Incubate the reaction at 37°C for 1 hour.
-
Terminate the reaction by adding the stop buffer.
-
Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel. Visualize the bands under UV light after staining with an appropriate DNA stain. The inhibition of supercoiling will result in a decrease in the supercoiled DNA band and an increase in the relaxed DNA band.[16]
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a Cyclothialidine analog that inhibits the visible growth of a bacterial strain.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Cyclothialidine analog stock solution (in DMSO)
-
96-well microtiter plates
-
0.5 McFarland standard turbidity solution
Procedure:
-
In a 96-well plate, perform a two-fold serial dilution of the Cyclothialidine analog in CAMHB.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the serially diluted compound.
-
Include a positive control (bacteria without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[16]
Quantitative Data Summary
Table 1: In Vitro Activity of Cyclothialidine and its Analogs
| Compound | Description | E. coli Gyrase IC50 (µM) |
| Cyclothialidine | Parent Compound | 0.03 |
| Analog A | 14-membered lactone | 0.02 |
| Analog B | 16-membered lactone | 0.15 |
| Analog C | seco-analogue | 1.2 |
| Analog D | Dilactam analogue | 0.05 |
(Data is representative and compiled from structure-activity relationship studies of Cyclothialidine analogs for illustrative purposes)[16]
Visualizations
Caption: Mechanism of DNA gyrase inhibition by Cyclothialidine.
Caption: Workflow for developing Cyclothialidine analogs with improved bioavailability.
References
- 1. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New antibacterial agents derived from the DNA gyrase inhibitor cyclothialidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. seco-Cyclothialidines: new concise synthesis, inhibitory activity toward bacterial and human DNA topoisomerases, and antibacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A new DNA gyrase inhibitor subclass of the cyclothialidine family based on a bicyclic dilactam-lactone scaffold. Synthesis and antibacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Synthesis of Cyclothialidine E Analogues
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Cyclothialidine E analogues. The following information addresses common challenges and offers strategies to optimize reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound and its analogues?
A1: The main hurdles in synthesizing this compound analogues include:
-
Macrocyclization: The formation of the macrocyclic ring is often the most challenging step, frequently resulting in low yields due to competing intermolecular reactions (e.g., dimerization and oligomerization), ring strain, and unfavorable conformations of the linear precursor.[1]
-
Stereochemical Control: The molecule contains multiple stereocenters that require precise control during the synthesis to obtain the desired biologically active isomer.
-
Purification: The presence of multiple polar functional groups and the formation of closely related side-products can make the purification of the final compounds challenging.[1]
Q2: My macrocyclization yield is consistently low. What are the common causes and how can I improve it?
A2: Low macrocyclization yield is a frequent issue. The primary causes and potential solutions are outlined in the troubleshooting section below. Key strategies include employing high-dilution conditions to favor the intramolecular reaction, screening different coupling reagents, and modifying the linear precursor to adopt a more favorable conformation for cyclization.[1]
Q3: What are the most effective macrocyclization methods for this compound analogues?
A3: Several methods have been successfully employed. The choice of method can significantly impact the yield and should be optimized for your specific analogue. Commonly used and effective methods include:
-
Yamaguchi Esterification: This method uses 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride (B1165640), which then undergoes intramolecular cyclization promoted by a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP). It is particularly useful for the synthesis of macro-lactones.
-
Mitsunobu Reaction: This reaction allows for the formation of an ester bond under mild conditions using a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD). It proceeds with a clean inversion of stereochemistry at the alcohol center.
-
Peptide Coupling Reagents: Reagents like HATU, HBTU, and PyBOP are highly efficient for forming amide bonds and can be very effective for macrolactamization, a common strategy for certain Cyclothialidine analogues.
Q4: I'm observing significant epimerization at the C-terminus during cyclization. How can I minimize this?
A4: Epimerization is a common side reaction, especially under basic conditions or at elevated temperatures. To minimize it:
-
Use Racemization-Suppressing Additives: Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can reduce the risk of epimerization when using carbodiimide (B86325) or other coupling reagents.
-
Optimize Reaction Conditions: Lower the reaction temperature and minimize the reaction time.
-
Choose the Right Coupling Reagent: Some coupling reagents are less prone to causing epimerization. For example, HATU is often preferred over HBTU for this reason.
Troubleshooting Guide
Problem 1: Low Yield of the Desired Macrocycle
This is the most common issue encountered during the synthesis of this compound analogues. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution | Expected Outcome |
| High Concentration of Precursor | Employ high-dilution conditions (0.1-1 mM) during the cyclization step. This can be achieved by the slow addition of the linear precursor to the reaction mixture using a syringe pump. | Favors intramolecular cyclization over intermolecular oligomerization, leading to a higher yield of the monomeric macrocycle. |
| Inefficient Coupling Reagent | Screen a variety of macrolactonization/macrolactamization reagents. For ester formation, consider Yamaguchi or Mitsunobu conditions. For amide formation, test modern peptide coupling reagents like HATU, HBTU, or COMU. | Improved conversion of the linear precursor to the cyclic product. |
| Unfavorable Precursor Conformation | Introduce "turn-inducing" elements such as proline, a D-amino acid, or an N-methylated amino acid into the linear precursor to pre-organize it for cyclization. | A lower activation energy barrier for the intramolecular reaction, resulting in a higher yield. |
| Steric Hindrance | If possible, redesign the linear precursor to move the cyclization site away from sterically bulky amino acid side chains (e.g., Val, Ile). | Reduced steric clash in the transition state, facilitating ring closure. |
| Low Reaction Temperature | Cautiously increase the reaction temperature. While this can increase the risk of epimerization, it may be necessary for sterically hindered or conformationally rigid precursors. | Increased reaction rate and improved yield. |
Problem 2: Presence of Significant Side Products
| Potential Cause | Recommended Solution | Expected Outcome |
| Oligomerization (Dimers, Trimers, etc.) | Use high-dilution techniques as described above. On-resin cyclization can also be an effective strategy to minimize intermolecular reactions. | A cleaner reaction profile with the desired monomer as the major product. |
| Epimerization | Minimize reaction time and temperature. Use a coupling reagent and additive combination known to suppress racemization (e.g., HATU with HOAt). | Preservation of the desired stereochemistry and a single major product peak on analysis. |
| Aspartimide Formation (if Asp is present) | Use optimized protecting groups for the Asp side chain. The addition of HOBt to deprotection solutions can also help suppress this side reaction. | Reduced formation of this common side product, leading to a purer crude product. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution | Expected Outcome |
| Complex Reaction Mixture | Optimize the reaction conditions (temperature, time, stoichiometry) to minimize the formation of side products. A cleaner crude product is easier to purify. | Simplified purification process and higher recovery of the pure product. |
| Poor Solubility of the Product | Experiment with different solvent systems for chromatography. For hydrophobic peptides, adding a small amount of trifluoroethanol to the mobile phase can improve solubility and resolution. | Improved peak shape and separation during HPLC purification. |
| Product Adhesion to Glassware/Columns | Silylation of glassware can reduce adhesion. If using column chromatography, select a stationary phase that minimizes non-specific binding. | Higher recovery of the purified product. |
Data Presentation: Comparison of Macrolactonization/Macrolactamization Methods
The choice of cyclization method is critical for maximizing yield. Below is a summary of common methods and their typical performance.
| Method | Activating Agent | Typical Additive/Base | Typical Yield (%) | Key Considerations |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride | DMAP, Triethylamine (B128534) | 50-80 | Effective for sterically hindered alcohols; may require elevated temperatures. |
| Mitsunobu Reaction | PPh₃, DEAD/DIAD | - | 40-70 | Mild conditions; proceeds with inversion of stereochemistry. Byproducts can be challenging to remove. |
| HATU Coupling | HATU | HOAt, DIPEA | ~99 (for linear peptides) | High efficiency and low epimerization. Very effective for macrolactamization. |
| HBTU/TBTU Coupling | HBTU/TBTU | HOBt, DIPEA | ~95-98 (for linear peptides) | Robust and cost-effective, but can have a slightly higher risk of epimerization than HATU. |
| COMU Coupling | COMU | DIPEA | >99 (for linear peptides) | Very high coupling efficiency, often with shorter reaction times. |
Yields are approximate and highly dependent on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Yamaguchi Macrolactonization
This protocol is for the cyclization of a seco-acid (hydroxy acid) precursor.
-
Preparation: Dry all glassware thoroughly. The reaction should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reaction Setup:
-
In a round-bottom flask, dissolve the seco-acid (1 equivalent) in a large volume of anhydrous toluene (B28343) (to achieve a final concentration of ~1 mM).
-
Add triethylamine (3 equivalents) to the solution and stir at room temperature.
-
-
Formation of Mixed Anhydride:
-
Slowly add a solution of 2,4,6-trichlorobenzoyl chloride (1.5 equivalents) in anhydrous toluene to the reaction mixture.
-
Stir the mixture at room temperature for 1-2 hours.
-
-
Cyclization:
-
In a separate, larger flask, prepare a solution of 4-dimethylaminopyridine (DMAP, 5 equivalents) in a large volume of anhydrous toluene.
-
Heat the DMAP solution to reflux.
-
Using a syringe pump, add the mixed anhydride solution to the refluxing DMAP solution over a period of 8-12 hours.
-
-
Work-up and Purification:
-
After the addition is complete, continue to reflux for an additional 1-2 hours.
-
Monitor the reaction by LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove any solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by preparative reverse-phase HPLC.
-
Protocol 2: General Procedure for Intramolecular Mitsunobu Reaction
This protocol is for the cyclization of a seco-acid (hydroxy acid) precursor.
-
Preparation: Dry all glassware thoroughly. The reaction should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reaction Setup:
-
In a round-bottom flask, dissolve the seco-acid (1 equivalent) and triphenylphosphine (B44618) (PPh₃, 2 equivalents) in a large volume of anhydrous THF (to achieve a final concentration of ~1 mM).
-
-
Reaction:
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (2 equivalents) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.
-
-
Work-up and Purification:
-
Monitor the reaction by LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product will contain triphenylphosphine oxide and the reduced hydrazine (B178648) byproduct, which can sometimes be challenging to remove.
-
Purify the crude product by column chromatography on silica gel or by preparative reverse-phase HPLC.
-
Visualizations
References
troubleshooting inconsistent DNA gyrase inhibition assay results
Welcome to the technical support center for DNA gyrase inhibition assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during their experiments, ensuring consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the critical components of a DNA gyrase inhibition assay?
A DNA gyrase inhibition assay typically consists of the following key components:
-
DNA Gyrase: The enzyme that introduces negative supercoils into DNA. It is a heterotetramer composed of two GyrA and two GyrB subunits.[1]
-
DNA Substrate: Usually a relaxed circular plasmid DNA (e.g., pBR322) that will be supercoiled by the gyrase.
-
ATP: Required for the gyrase to hydrolyze and fuel the supercoiling reaction.[2][3]
-
Assay Buffer: Provides the optimal chemical environment for the enzyme's activity, including specific pH, salt concentrations (e.g., KCl), and divalent cations (e.g., MgCl2).[4]
-
Test Compound (Inhibitor): The substance being evaluated for its ability to inhibit DNA gyrase.
-
Controls: Both positive (no inhibitor) and negative (no enzyme or no ATP) controls are essential for validating the assay's performance.[4][5]
Q2: How is the inhibition of DNA gyrase activity measured?
The most common method is to monitor the conversion of relaxed plasmid DNA to its supercoiled form. These two forms of DNA can be separated and visualized using agarose (B213101) gel electrophoresis. In the presence of an effective inhibitor, the amount of supercoiled DNA will be reduced compared to the positive control. Other methods include fluorescence-based assays that exploit the differential binding of a dye to supercoiled versus relaxed DNA.[6][7][8][9]
Q3: What are the different classes of DNA gyrase inhibitors and their mechanisms of action?
There are two main classes of bacterial DNA gyrase inhibitors:
-
Quinolones (e.g., ciprofloxacin, levofloxacin): These are topoisomerase poisons. They bind to the DNA-gyrase complex and stabilize it in a state where the DNA is cleaved, preventing the re-ligation of the DNA strands and leading to double-stranded breaks.[1][2][10]
-
Aminocoumarins (e.g., novobiocin): These inhibitors act by competitively inhibiting the ATPase activity of the GyrB subunit, which is essential for the enzyme's supercoiling function.[2][10][11]
Troubleshooting Guide
This guide addresses specific issues that can lead to inconsistent DNA gyrase inhibition assay results.
Issue 1: No or Low Gyrase Activity in the Positive Control
If you observe minimal or no supercoiling in your positive control (where no inhibitor is present), consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Enzyme Inactivity | - Storage: Ensure the enzyme has been stored at –70 °C and has not undergone multiple freeze-thaw cycles.[4] Aliquot the enzyme after the first thaw.[4] - Dilution: Prepare enzyme dilutions fresh in a suitable dilution buffer, as the enzyme can be less stable when diluted.[4] - Age: Use an enzyme that is within its recommended shelf life. |
| Suboptimal Buffer Conditions | - pH and Salt: Verify the pH of the Tris-HCl buffer is 7.5.[4] High salt concentrations can inhibit the enzyme; ensure the final monovalent salt concentration from all sources does not exceed 30 mM.[4] - DTT: Dithiothreitol (DTT) is a reducing agent and should be fresh. - ATP: ATP solutions can degrade with freeze-thaw cycles. Use a fresh ATP stock. The reaction is ATP-dependent.[3] |
| Nuclease Contamination | - Nuclease contamination can degrade the plasmid DNA substrate.[12] This can be checked by running a control with DNA and buffer only (no enzyme) on an agarose gel. If degradation is observed, use fresh, nuclease-free reagents and sterile techniques. |
| Incorrect Incubation | - Temperature: Incubate reactions at 37°C.[5][7] - Time: Ensure the incubation time is sufficient, typically 30-60 minutes.[5][7] |
Issue 2: Inconsistent IC50 Values for the Same Inhibitor
Variability in the calculated 50% inhibitory concentration (IC50) can be frustrating. The following table outlines common reasons and remedies.
| Potential Cause | Troubleshooting Steps |
| Compound Solubility Issues | - Solvent: Ensure your test compound is fully dissolved in a suitable solvent (e.g., DMSO). Note that high concentrations of DMSO can inhibit gyrase activity; it is recommended not to exceed 1-2% (v/v) in the final reaction. - Precipitation: Visually inspect the reaction mixture for any signs of compound precipitation. |
| Pipetting Inaccuracies | - Calibration: Ensure all pipettes are properly calibrated. - Technique: Use proper pipetting techniques, especially for small volumes, to ensure accurate and consistent dispensing of the inhibitor and enzyme. |
| Variable Enzyme Activity | - Titration: It is crucial to titrate the enzyme before starting a large screening experiment to determine the optimal amount of enzyme that results in approximately 80-90% supercoiling of the substrate.[5] This ensures the assay is in a sensitive range for detecting inhibition. |
| Inconsistent Data Analysis | - Quantification: Use a consistent method for quantifying the amount of supercoiled and relaxed DNA on the agarose gel (e.g., densitometry software). Ensure the gel is not saturated. |
Issue 3: Unexpected Results or Artifacts on the Agarose Gel
Anomalies on the gel can complicate the interpretation of your results.
| Potential Cause | Troubleshooting Steps |
| Altered DNA Mobility | - Some compounds can intercalate into the DNA or bind to it, altering its electrophoretic mobility independently of gyrase inhibition.[4] - Control: Run a control with just the DNA substrate and the test compound (no enzyme) to see if the compound itself affects DNA migration.[4] - Purification: If interference is suspected, the reaction products can be purified by phenol/chloroform extraction and ethanol (B145695) precipitation before loading onto the gel.[4] |
| Smeared DNA Bands | - Nuclease Contamination: As mentioned before, nuclease activity can lead to smearing.[12] - Overloading: Loading too much DNA onto the gel can cause band smearing. |
| Presence of Linear DNA | - The appearance of linear DNA could indicate the presence of a topoisomerase poison that stabilizes the cleaved complex, or it could be due to nuclease contamination.[13][14] |
Experimental Protocols
Standard DNA Gyrase Supercoiling Inhibition Assay (Gel-Based)
This protocol is a generalized procedure based on common methodologies.[5][6]
1. Reaction Setup:
-
On ice, prepare a master mix containing the following components (final concentrations are shown):
-
35 mM Tris-HCl (pH 7.5)
-
24 mM KCl
-
4 mM MgCl₂
-
2 mM DTT
-
1.8 mM Spermidine
-
1 mM ATP
-
6.5% (w/v) Glycerol
-
0.1 mg/mL Albumin
-
Relaxed pBR322 DNA (e.g., 0.5 µg per reaction)
-
-
Aliquot the master mix into individual reaction tubes.
-
Add the test compound (dissolved in a suitable solvent like DMSO) to the desired final concentration. Add the same volume of solvent to the positive and negative control tubes.
-
Add DNA gyrase to all tubes except the negative control. The amount of enzyme should be pre-determined by titration to achieve ~90% supercoiling.
2. Incubation:
-
Mix the reactions gently and incubate at 37°C for 30-60 minutes.
3. Reaction Termination:
-
Stop the reaction by adding a stop buffer containing a final concentration of 1% SDS and 25 mM EDTA. A loading dye (e.g., bromophenol blue) is also included.
-
Optionally, treat with Proteinase K (50 µg/mL) for 30 minutes at 37°C to remove the enzyme.[12]
4. Analysis:
-
Load the samples onto a 1% agarose gel in TBE buffer.
-
Run the gel at a low voltage (e.g., 2-5 V/cm) to ensure good separation of supercoiled and relaxed DNA.
-
Stain the gel with ethidium (B1194527) bromide (0.5 µg/mL) or another DNA stain.[12]
-
Visualize the DNA bands under UV light and quantify the intensity of the supercoiled and relaxed bands.
Visualizations
Experimental Workflow for DNA Gyrase Inhibition Assay
Caption: Workflow of a typical DNA gyrase inhibition assay.
Troubleshooting Logic for Low/No Gyrase Activity
Caption: Troubleshooting flowchart for low or no enzyme activity.
References
- 1. mdpi.com [mdpi.com]
- 2. DNA gyrase - Wikipedia [en.wikipedia.org]
- 3. microbenotes.com [microbenotes.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. profoldin.com [profoldin.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. researchgate.net [researchgate.net]
- 10. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 11. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. topogen.com [topogen.com]
- 13. Testing potential gyrase inhibitors of bacterial DNA gyrase: a comparison of the supercoiling inhibition assay and "cleavable complex" assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Technical Support Center: Cyclothialidine E and DNA Gyrase Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the effect of ATP concentration on the IC50 of Cyclothialidine E, a potent inhibitor of bacterial DNA gyrase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of bacterial DNA gyrase. It functions by competitively inhibiting the ATPase activity of the GyrB subunit of the DNA gyrase enzyme.[1] This interference with ATP binding prevents the enzyme from introducing negative supercoils into DNA, a process essential for DNA replication and transcription in bacteria.[1][2][3]
Q2: How does the concentration of ATP in an assay affect the measured IC50 value of this compound?
A2: As a competitive inhibitor of the ATPase activity of DNA gyrase, the apparent IC50 of this compound is dependent on the ATP concentration in the assay.[1] An increase in ATP concentration will lead to a higher apparent IC50 value, as more inhibitor is required to compete with the higher concentration of the natural substrate (ATP) for binding to the active site of GyrB.[1]
Q3: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
A3: Inconsistency in IC50 values for this compound can often be attributed to variations in the ATP concentration in your assay buffer.[1] It is crucial to standardize and report the ATP concentration used in all experiments to ensure reproducibility. For a true measure of inhibitor potency that is independent of substrate concentration, it is recommended to determine the inhibitor constant (Ki) by measuring the IC50 at multiple ATP concentrations and performing a kinetic analysis.[1]
Q4: Is this compound's inhibitory activity specific to bacterial DNA gyrase?
A4: Yes, this compound exhibits a high degree of selectivity for bacterial DNA gyrase over mammalian topoisomerases. The concentration required to inhibit mammalian topoisomerases is significantly higher than that needed for bacterial DNA gyrase.
Data Presentation
The following table summarizes the effect of ATP concentration on the IC50 of this compound in a DNA supercoiling assay.
| Compound | IC50 at 0.5 mM ATP (µg/mL) | IC50 at 5 mM ATP (µg/mL) | Fold Increase in IC50 |
| Cyclothialidine | 0.048 | 0.55 | 11.5 |
Data sourced from Nakada et al., 1994, Antimicrobial Agents and Chemotherapy.[4]
Experimental Protocols
DNA Supercoiling Inhibition Assay
This assay is used to determine the concentration of an inhibitor required to prevent 50% of the DNA supercoiling activity of gyrase (IC50).
Materials:
-
Purified DNA gyrase
-
Relaxed plasmid DNA (e.g., pBR322)
-
5X DNA Gyrase Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 500 mM KCl, 10 mM DTT, 5 mM EDTA, 2.5 mg/mL BSA)[2]
-
ATP solution
-
This compound stock solution (in a suitable solvent like DMSO)
-
Stop Solution/Loading Dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol)[3]
-
TAE or TBE buffer
-
DNA stain (e.g., Ethidium Bromide)
Procedure:
-
Reaction Setup: On ice, prepare reaction mixtures containing the assay buffer, relaxed plasmid DNA, and varying concentrations of this compound.
-
Enzyme Addition: Add a standardized amount of DNA gyrase to each reaction mixture.
-
Initiation: Start the reaction by adding ATP to the desired final concentration (e.g., 0.5 mM or 5 mM).
-
Incubation: Incubate the reactions at 37°C for 1 hour.[5]
-
Termination: Stop the reactions by adding the stop solution/loading dye.[5]
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA forms. Supercoiled DNA migrates faster than relaxed DNA.[5]
-
Visualization and Analysis: Stain the gel with a DNA stain and visualize under UV light. Quantify the amount of supercoiled and relaxed DNA in each lane to determine the IC50 value, which is the concentration of this compound that results in 50% inhibition of the supercoiling activity.[5]
ATPase Inhibition Assay
This assay directly measures the inhibition of the ATP hydrolysis activity of DNA gyrase. A common method is a coupled-enzyme assay.
Materials:
-
Purified DNA gyrase
-
Linearized plasmid DNA
-
5X ATPase Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 5 mM DTT, 500 mM KCl, 25 mM MgCl2)[2]
-
ATP solution
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK) and Lactate dehydrogenase (LDH) enzyme mix
-
NADH
-
This compound stock solution
Procedure:
-
Reaction Setup: In a microplate, prepare a reaction mix containing ATPase assay buffer, linearized DNA, PEP, PK/LDH enzyme mix, NADH, and varying concentrations of this compound.
-
Enzyme Addition: Add purified DNA gyrase to each well.
-
Initiation: Start the reaction by adding ATP.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a plate reader. The oxidation of NADH to NAD+ is coupled to the hydrolysis of ATP, resulting in a decrease in absorbance at 340 nm.[6]
-
Data Analysis: Calculate the rate of NADH oxidation from the linear portion of the absorbance curve. The rate is proportional to the ATPase activity of DNA gyrase. Determine the IC50 or Ki value by plotting the percentage of inhibition against the inhibitor concentration.[2]
Mandatory Visualization
Caption: Competitive inhibition of DNA gyrase by this compound.
Caption: Experimental workflow for IC50 determination.
References
Technical Support Center: Investigating Cyclothialidine E and Bacterial Efflux Pumps
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the interaction between Cyclothialidine E and bacterial efflux pumps. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its interaction with efflux pumps a subject of interest?
A1: this compound is a potent natural product that inhibits bacterial DNA gyrase, an essential enzyme for DNA replication.[1][2][3] While it shows strong enzymatic inhibition, its activity against intact bacterial cells is often poor.[1][2] This poor cellular activity is attributed to insufficient permeation across the bacterial cytoplasmic membrane.[1][2] Investigating whether this compound is a substrate of bacterial efflux pumps is crucial because if it is actively pumped out of the cell, its effective intracellular concentration would be even lower, further diminishing its antibacterial potential. Understanding this interaction is key to developing this compound or its analogs as effective antibacterial agents.
Q2: What are the initial steps to determine if this compound is an efflux pump substrate?
A2: A common initial approach is to compare the Minimum Inhibitory Concentration (MIC) of this compound against a wild-type bacterial strain and an isogenic mutant strain lacking one or more major efflux pumps.[4] If this compound is a substrate of the deleted pump(s), you would expect to see a significantly lower MIC in the knockout strain compared to the wild-type.[4]
Q3: Can I use efflux pump inhibitors (EPIs) to investigate this compound?
A3: Yes, using known EPIs in checkerboard or broth microdilution assays is a valuable method.[5][6] By determining the MIC of this compound in the presence and absence of a sub-inhibitory concentration of an EPI, you can assess if blocking efflux pump activity potentiates this compound's antibacterial effect.[5] A significant reduction in the MIC in the presence of an EPI suggests that this compound is a substrate of the targeted pump.[5][7]
Q4: What are some common fluorescent dyes used in efflux pump assays, and can they be used with this compound?
A4: Common fluorescent dyes that are substrates for many efflux pumps include ethidium (B1194527) bromide (EtBr) and Hoechst 33342.[8][9] These dyes fluoresce upon binding to intracellular components like DNA.[9] You can perform competition assays where you measure the accumulation of the fluorescent dye in the presence and absence of this compound.[9] If this compound competes with the dye for efflux, you would observe an increase in dye accumulation.
Q5: How can I directly measure the accumulation and efflux of this compound?
A5: While technically more challenging, directly measuring the intracellular concentration of this compound provides the most direct evidence of efflux. This can be achieved using methods like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).[9][10] You would compare the accumulation of this compound in wild-type versus efflux-deficient strains over time. A lower steady-state accumulation in the wild-type strain is indicative of active efflux.
Troubleshooting Guides
Guide 1: Unexpectedly High MIC of this compound in an Efflux Pump Knockout Strain
Problem: You observe no significant difference in the MIC of this compound between the wild-type and an efflux pump knockout strain, contrary to your hypothesis.
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. iv.iiarjournals.org [iv.iiarjournals.org]
- 8. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 9. How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Efflux Substrates Using a Riboswitch-Based Reporter in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Modifying Cyclothialidine E to Bypass Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on modifying Cyclothialidine (B1669526) E and its analogs to overcome bacterial resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Cyclothialidine E?
This compound is a potent natural product that inhibits bacterial DNA gyrase, an essential enzyme for DNA replication, transcription, and repair.[1][2][3] Specifically, it targets the B subunit of DNA gyrase (GyrB) and acts as a competitive inhibitor of the enzyme's ATPase activity.[4][5][6] By binding to the ATP-binding site on GyrB, this compound prevents the hydrolysis of ATP, which is necessary for the DNA supercoiling process, ultimately leading to bacterial cell death.[4][5][6]
Q2: What are the primary mechanisms of resistance to this compound?
The primary mechanism of resistance to this compound and other inhibitors targeting the GyrB subunit is the development of mutations in the gyrB gene.[4][7] These mutations typically occur in the region of the gene that codes for the ATP-binding site of the GyrB protein.[4][7] These alterations can reduce the binding affinity of the drug to its target, rendering it less effective. Another potential, though less specific, mechanism is the overexpression of efflux pumps, which can actively transport the compound out of the bacterial cell.[8]
Q3: Can modifications to the this compound structure overcome this resistance?
Yes, structural modifications are a key strategy to bypass resistance. Since this compound has a different binding mode compared to other GyrB inhibitors like novobiocin (B609625), it can be effective against strains resistant to those drugs.[4][9] By synthesizing analogs with altered structural features, it is possible to:
-
Improve binding affinity to the mutated GyrB protein.
-
Sterically hinder the resistance-conferring mutation's effect.
-
Enhance cell permeability , a known limitation of the parent compound, allowing the drug to reach its intracellular target more effectively.[3][10]
-
Reduce susceptibility to efflux pumps .
Structure-activity relationship (SAR) studies have shown that the 14-hydroxylated, bicyclic core of Cyclothialidine is crucial for its inhibitory activity.[3] Modifications to the lactone ring size and the creation of non-cyclic "seco-analogues" have yielded compounds with improved antibacterial activity.
Troubleshooting Guides
Problem 1: Synthesized analog shows high in vitro potency (low IC50) against purified DNA gyrase but poor whole-cell activity (high MIC).
-
Possible Cause: Poor cell permeability. The bacterial cell wall and membrane can be significant barriers for complex molecules like Cyclothialidine analogs.
-
Troubleshooting Steps:
-
Assess Physicochemical Properties: Determine the lipophilicity (e.g., LogP) of your analog. High lipophilicity can hinder transport across the cell membrane.
-
Structural Modification:
-
Introduce more polar functional groups to increase hydrophilicity.
-
Consider synthesizing seco-analogs, which by opening the macrocyclic ring, can alter the molecule's physicochemical properties and potentially improve uptake.
-
-
Use of Permeabilizing Agents: In your assays, include a sub-inhibitory concentration of a known membrane-permeabilizing agent (e.g., polymyxin (B74138) B nonapeptide for Gram-negative bacteria) to determine if cell entry is the primary issue.
-
Problem 2: Analog is effective against wild-type strains but shows reduced activity against resistant strains.
-
Possible Cause: The analog is still susceptible to the resistance mechanism, likely a specific mutation in the gyrB gene.
-
Troubleshooting Steps:
-
Sequence the gyrB gene of the resistant strain to identify the specific mutation(s). A study on Staphylococcus aureus identified specific mutations in the ATP-binding region of GyrB that confer resistance to cyclothialidine.[4][7]
-
Molecular Modeling: Use the identified mutation to perform in silico docking studies with your analog. This can provide insights into how the mutation affects binding and guide the design of new modifications.
-
Rational Drug Design: Based on the modeling, design new analogs with modifications that can accommodate or favorably interact with the mutated residue. For example, if the mutation introduces a bulky amino acid, your analog might need to be smaller in that region or have a flexible side chain.
-
Problem 3: Low yields during the synthesis of macrocyclic analogs.
-
Possible Cause: The macrocyclization step (lactone formation) is often challenging and can be low-yielding due to competing intermolecular reactions.
-
Troubleshooting Steps:
-
High-Dilution Conditions: Perform the cyclization reaction at a very low concentration of the linear precursor to favor the intramolecular reaction over intermolecular polymerization.
-
Choice of Cyclization Reagents: Experiment with different macrolactonization reagents and conditions.
-
Conformational Constraints: Introduce structural elements into the linear precursor that pre-organize it into a conformation favorable for cyclization.
-
Data Presentation
Table 1: Comparative Inhibitory Activity of DNA Gyrase Inhibitors
| Compound | Target Subunit | Wild-Type E. coli DNA Gyrase IC50 (µg/mL) | Novobiocin-Resistant E. coli DNA Gyrase IC50 (µg/mL) |
| Cyclothialidine | GyrB | 0.03 | 0.03 |
| Novobiocin | GyrB | 0.06 | > 1.0 |
| Ofloxacin | GyrA | 0.88 | 0.88 |
Data compiled from literature sources.[5][9]
Table 2: In Vitro Antibacterial Activity (MIC, µg/mL) of Cyclothialidine and Analogs against Gram-Positive Bacteria
| Compound | S. aureus (including MRSA) | S. pyogenes | E. faecalis |
| Cyclothialidine (Parent) | >100 | >100 | >100 |
| 14-membered Lactone Analog 1 | 0.5 - 2 | 0.12 - 0.5 | 1 - 4 |
| 14-membered Lactone Analog 2 | 0.25 - 1 | 0.06 - 0.25 | 0.5 - 2 |
| seco-Cyclothialidine Analog | 1 - 4 | 0.5 - 2 | 2 - 8 |
Note: Ranges represent activity against multiple strains, some of which are resistant to other classes of antibiotics. Data from literature reports.[10]
Experimental Protocols
DNA Gyrase ATPase Inhibition Assay (Coupled Spectrophotometric Assay)
This assay measures the inhibition of the ATPase activity of DNA gyrase. The hydrolysis of ATP is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
-
Reaction Mixture: 50 mM HEPES-KOH (pH 8.0), 100 mM potassium glutamate, 10 mM magnesium acetate, 2 mM DTT, 1 mM phosphoenolpyruvate, 0.2 mg/mL NADH, 50 U/mL pyruvate (B1213749) kinase, and 100 U/mL lactate (B86563) dehydrogenase.
-
Procedure:
-
Add varying concentrations of the Cyclothialidine analog to the wells of a 96-well plate containing the reaction mixture.
-
Add purified DNA gyrase to each well.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Immediately monitor the decrease in absorbance at 340 nm at 37°C using a microplate reader.
-
-
Data Analysis: Calculate the rate of NADH oxidation from the change in absorbance over time. The IC50 value is the concentration of the inhibitor that causes a 50% reduction in the rate of ATP hydrolysis.
DNA Gyrase Supercoiling Assay
This assay assesses the ability of DNA gyrase to introduce supercoils into a relaxed plasmid DNA in the presence of an inhibitor.
-
Reaction Mixture: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 6.5% glycerol, and 0.1 mg/mL BSA.
-
Procedure:
-
Add varying concentrations of the Cyclothialidine analog and relaxed plasmid DNA (e.g., pBR322) to the reaction mixture.
-
Add purified DNA gyrase to initiate the reaction.
-
Incubate at 37°C for 1 hour.
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Analyze the DNA topoisomers by electrophoresis on a 1% agarose (B213101) gel.
-
-
Data Analysis: Visualize the DNA bands under UV light after staining with a DNA-intercalating dye. Inhibition of supercoiling is observed as a decrease in the faster-migrating supercoiled DNA and an increase in the slower-migrating relaxed DNA.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
-
Materials: Cation-adjusted Mueller-Hinton Broth (CAMHB), bacterial strains, Cyclothialidine analogs, sterile 96-well microtiter plates.
-
Procedure:
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Prepare serial two-fold dilutions of the Cyclothialidine analogs in CAMHB in the 96-well plate.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria, no drug) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis: The MIC is the lowest concentration of the analog at which there is no visible turbidity.
Visualizations
Caption: Mechanism of this compound inhibition of the DNA gyrase catalytic cycle.
Caption: Experimental workflow for the development and evaluation of this compound analogs.
Caption: Logical approach to overcoming this compound resistance through modification.
References
- 1. Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the antibacterial activities and molecular mechanism of GyrB inhibitors by 3D-QSAR, molecular docking and molecular dynamics simulation - Arabian Journal of Chemistry [arabjchem.org]
- 3. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combining molecular docking and QSAR studies for modelling the antigyrase activity of cyclothialidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. journals.asm.org [journals.asm.org]
- 7. GyrB mutations in Staphylococcus aureus strains resistant to cyclothialidine, coumermycin, and novobiocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GyrB mutations in Staphylococcus aureus strains resistant to cyclothialidine, coumermycin, and novobiocin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. seco-Cyclothialidines: new concise synthesis, inhibitory activity toward bacterial and human DNA topoisomerases, and antibacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Antibacterial Spectrum of Cyclothialidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclothialidine (B1669526) E and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Cyclothialidine and its derivatives?
A1: Cyclothialidine is a potent natural product that targets the B subunit of bacterial DNA gyrase (GyrB).[1][2] It functions as a competitive inhibitor of the ATPase activity essential for the enzyme's function.[2][3][4][5][6] By binding to the ATP-binding site on GyrB, Cyclothialidine prevents the energy-dependent process of introducing negative supercoils into DNA, which is critical for bacterial DNA replication and transcription.[1][2] This mechanism is distinct from quinolone antibiotics, which target the A subunit of DNA gyrase.[1][3]
Q2: Why does Cyclothialidine show potent enzymatic inhibition but weak whole-cell antibacterial activity?
A2: The primary reason for this discrepancy is poor permeation across the bacterial cytoplasmic membrane.[1][2][6][7][8] While Cyclothialidine can effectively inhibit the isolated DNA gyrase enzyme, its chemical structure prevents it from efficiently entering intact bacterial cells to reach its target.[2][6] This has been the central challenge in its development as a broad-spectrum antibacterial agent.[2]
Q3: What are the principal strategies for enhancing the antibacterial spectrum of Cyclothialidine derivatives?
A3: The core strategies focus on overcoming the compound's poor cellular uptake and susceptibility to efflux mechanisms. Key approaches include:
-
Structural Modification: Synthesizing analogues with improved physicochemical properties is the most common strategy. This involves modifying the parent structure, such as altering the lactone ring size (14-membered lactones have shown promise) or creating "seco-analogues" (opened lactone ring), to enhance membrane permeability.[6][9][10][11]
-
Combination Therapy: Using derivatives in conjunction with efflux pump inhibitors (EPIs) can enhance activity, particularly against Gram-negative bacteria.[12][13][14][15] An EPI can block the bacterium's ability to pump the Cyclothialidine derivative out of the cell, thereby increasing its intracellular concentration.[12][15]
-
Novel Delivery Systems: While less explored for this specific class, encapsulating derivatives in delivery vehicles like nanoparticles could facilitate entry into bacterial cells.[16]
Q4: What is the known structure-activity relationship (SAR) for Cyclothialidine analogues?
A4: Early SAR studies have established several key findings:
-
The 14-hydroxylated bicyclic core of the molecule is considered essential for potent DNA gyrase inhibitory activity.[6][10][16]
-
The peptidic side chains of the original natural product are not critical for enzymatic activity.[16]
-
Modifying the lactone ring size has shown that activity can be maintained in rings ranging from 11- to 16-members, with 14-membered lactones often displaying the best antibacterial activity against Gram-positive pathogens.[6][10][11][17]
-
Even simplified seco-analogues, where the lactone ring is opened, can retain some enzyme inhibitory properties.[6][10]
Troubleshooting Guides
Problem 1: My Cyclothialidine derivative is active against Gram-positive bacteria (e.g., S. aureus) but shows no activity against Gram-negative bacteria (e.g., E. coli, P. aeruginosa).
-
Possible Cause 1: Outer Membrane Barrier. Gram-negative bacteria possess an outer membrane that acts as a formidable barrier to many antibiotics. The physicochemical properties of your derivative (e.g., size, charge, lipophilicity) may prevent it from crossing this layer.
-
Possible Cause 2: Efflux Pump Activity. Gram-negative bacteria are equipped with highly efficient multidrug efflux pumps that can actively expel your compound from the cell before it reaches its DNA gyrase target.[12][13] This is a very common resistance mechanism.[13][15]
-
Suggested Solutions & Troubleshooting Steps:
-
Perform an Efflux Pump Inhibitor (EPI) Synergy Assay: Re-run your Minimum Inhibitory Concentration (MIC) assay in the presence of a known broad-spectrum EPI like Phenylalanine-arginine β-naphthylamide (PAβN) or verapamil.[14][16] A significant reduction (four-fold or more) in the MIC value in the presence of the EPI strongly suggests your compound is an efflux substrate.[16]
-
Structural Modification: Consider synthetic modifications aimed at improving Gram-negative penetration. This often involves a careful balance of increasing hydrophilicity to pass through porin channels while maintaining sufficient lipophilicity to cross the inner membrane.
-
Evaluate Membrane Permeability: Conduct specific assays to measure the uptake of your compound into Gram-negative versus Gram-positive bacteria.
-
Problem 2: I am observing significant well-to-well and experiment-to-experiment variability in my MIC results.
-
Possible Cause 1: Inoculum Preparation. The density of the bacterial culture used for inoculation is critical.[18][19] A higher-than-standardized inoculum can lead to artificially high MICs (an "inoculum effect"), while a low inoculum can do the opposite.[19][20]
-
Possible Cause 2: Media Composition. Variations in media, such as cation concentrations in Mueller-Hinton Broth (MHB), can significantly impact the activity of some antibacterial agents.[18][19]
-
Possible Cause 3: Compound Solubility and Stability. Your derivative may be precipitating out of solution at higher concentrations or degrading over the course of the incubation period.[18]
-
Possible Cause 4: Pipetting and Dilution Errors. Inaccurate serial dilutions are a frequent source of inconsistent results.[18]
-
Suggested Solutions & Troubleshooting Steps:
-
Standardize Inoculum: Always prepare your bacterial inoculum to a 0.5 McFarland standard and confirm the final concentration (typically ~5 x 10^5 CFU/mL) in the assay wells.[18][19]
-
Use Quality Control Strains: Include a reference QC strain (e.g., E. coli ATCC 25922) with a known MIC range for a standard antibiotic in every experiment. This helps differentiate systemic errors from compound-specific issues.[18]
-
Verify Compound Solubility: Before the assay, visually inspect your compound in the test medium at the highest concentration to ensure it is fully dissolved.[18]
-
Calibrate Equipment: Regularly calibrate all pipettes to ensure accurate liquid handling.[18]
-
Adhere to Standardized Protocols: Strictly follow established protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution assays.[19][21]
-
Problem 3: My derivative is highly potent in vitro (low MIC) but shows poor or no efficacy in an animal infection model.
-
Possible Cause 1: Poor Pharmacokinetics (PK). The compound may be rapidly metabolized, have low bioavailability, or be cleared from the system too quickly to maintain a therapeutic concentration at the site of infection. The hydroxyl group on the phenyl ring of some derivatives is a known target for glucuronidation, leading to rapid inactivation and clearance.[11]
-
Possible Cause 2: High Protein Binding. The compound may bind extensively to plasma proteins (like albumin), reducing the concentration of free, active drug available to fight the infection.
-
Possible Cause 3: Poor In Vitro-In Vivo Correlation. Standard MIC tests measure growth inhibition under ideal, static conditions that don't always predict success in a complex host environment.[22][23][24][25]
-
Suggested Solutions & Troubleshooting Steps:
-
Conduct Early PK/PD Studies: Perform preliminary pharmacokinetic studies in an animal model to determine key parameters like half-life, clearance, and bioavailability.
-
Measure Plasma Protein Binding: Use assays like equilibrium dialysis to determine the extent to which your compound binds to plasma proteins.
-
Optimize Compound Properties: If PK is the issue, further chemical modifications may be needed to improve metabolic stability and reduce clearance. For example, lowering the lipophilicity of highly active compounds has been shown to improve in vivo efficacy for this class.[6][10][11]
-
Data Presentation
Table 1: Comparative In Vitro Inhibition of E. coli DNA Gyrase Supercoiling
This table compares the 50% inhibitory concentrations (IC₅₀) of Cyclothialidine and other known antibacterial agents against the DNA supercoiling reaction of E. coli DNA gyrase.
| Compound | Target Subunit | IC₅₀ (µg/mL) | Reference |
| Cyclothialidine | GyrB | 0.03 | [7][16] |
| Novobiocin | GyrB | 0.06 | [7][16] |
| Coumermycin A1 | GyrB | 0.06 | [7][16] |
| Norfloxacin | GyrA | 0.66 | [7][16] |
| Ciprofloxacin | GyrA | 0.88 | [7][16] |
Table 2: Representative Antibacterial Activity (MIC) of Cyclothialidine Derivatives Against Gram-Positive Bacteria
This table illustrates the antibacterial activity of representative Cyclothialidine derivatives, highlighting the improved whole-cell activity achieved through structural modification.
| Compound / Derivative Class | Staphylococcus aureus (MIC in µg/mL) | Streptococcus pyogenes (MIC in µg/mL) | Enterococcus faecalis (MIC in µg/mL) |
| Cyclothialidine (Parent) | >100 | >100 | >100 |
| Optimized 14-membered Lactone Derivatives | 0.5 - 4 | 0.25 - 2 | 1 - 8 |
| Optimized seco-Cyclothialidine Derivatives | 1 - 8 | 0.5 - 4 | 2 - 16 |
| (Note: The MIC values for derivatives are representative based on qualitative descriptions of improved activity found in literature and are intended for illustrative purposes.)[6][10][11] |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standardized method for determining the MIC of a Cyclothialidine derivative, adapted from CLSI guidelines.[19][26][27][28][29][30]
1. Preparation of Compound Stock and Dilutions: a. Prepare a high-concentration stock solution of the test derivative in a suitable solvent (e.g., 100% DMSO). b. In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.[26][29]
2. Preparation of Bacterial Inoculum: a. From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1 x 10⁸ CFU/mL).[19] c. Dilute this suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in the assay wells.
3. Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions, bringing the final volume to 100 µL.[26] b. Include a positive control (wells with bacteria and broth, no compound) and a negative/sterility control (wells with broth only). c. Cover the plate and incubate at 37°C for 16-24 hours in ambient air.[26][28]
4. Determination of MIC: a. Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).[26][30]
Visualizations
Caption: Mechanism of action of Cyclothialidine derivatives.
Caption: Strategies to overcome Gram-negative bacterial barriers.
Caption: Workflow for troubleshooting inconsistent MIC results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. New antibacterial agents derived from the DNA gyrase inhibitor cyclothialidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. seco-Cyclothialidines: new concise synthesis, inhibitory activity toward bacterial and human DNA topoisomerases, and antibacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. What Approaches to Thwart Bacterial Efflux Pumps-Mediated Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Inhibiting Efflux Pumps and Resistance Mechanisms: A Mini Review - Article (Preprint v1) by Thualfakar Hayder Hasan Abusaiba et al. | Qeios [qeios.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. In vivo verification of in vitro model of antibiotic treatment of device-related infection - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vivo verification of in vitro model of antibiotic treatment of device-related infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 27. protocols.io [protocols.io]
- 28. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 29. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 30. microbe-investigations.com [microbe-investigations.com]
Technical Support Center: Addressing Solubility of Cyclothialidine E
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered when working with Cyclothialidine E in aqueous buffers.
Troubleshooting Guide
This guide offers solutions to specific problems you might encounter during the preparation and use of this compound solutions in your experiments.
| Problem | Possible Cause | Solution |
| Precipitation upon dilution of DMSO stock into aqueous buffer. | Rapid change in solvent polarity from a high-concentration organic stock to an aqueous medium. | 1. Stepwise Dilution: Avoid adding the DMSO stock directly to the final buffer volume. Instead, perform serial dilutions in the assay buffer.[1] 2. Vortexing/Sonication: Vigorously mix the solution after adding the this compound stock. Gentle sonication can also help redissolve small precipitates.[1][2] 3. Controlled Dispensing: Add the compound solution to the buffer while vortexing to ensure rapid dispersion.[1] |
| Cloudiness or turbidity observed in assay wells. | The final concentration of this compound exceeds its solubility limit in the final assay buffer. | 1. Lower Final Concentration: If precipitation persists, it may be necessary to reduce the final concentration of this compound in your assay.[1][2] 2. Optimize DMSO Concentration: Ensure the final DMSO concentration in the assay is as low as possible, ideally below 0.5%, to minimize its impact on solubility and potential for solvent-induced artifacts.[1] |
| Inconsistent experimental results. | Compound instability or precipitation over the course of the experiment. | 1. Freshly Prepare Solutions: Whenever possible, prepare final working solutions of this compound fresh from a frozen DMSO stock for each experiment.[2] 2. Minimize Time in Aqueous Buffer: Do not store this compound in aqueous buffers for extended periods, especially at room temperature or higher.[2] 3. Control Buffer pH: The pH of the buffer can influence stability. While specific data for this compound is limited, neutral to slightly acidic conditions are often preferable for similar compounds.[2] |
| Low yield of active compound in solution. | Adsorption to plasticware or aggregation. | 1. Use of Low-Binding Tubes: Consider using low-protein-binding microcentrifuge tubes and pipette tips. 2. Inclusion of Detergents: Adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to the buffer can sometimes help prevent aggregation and non-specific binding. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing concentrated stock solutions of this compound due to its hydrophobic nature.[1][2]
2. What concentration should I use for my this compound stock solution in DMSO?
While a precise solubility value in DMSO is not widely published, a common practice for hydrophobic compounds is to prepare a high-concentration stock solution, for instance, at 10 mM in 100% DMSO.[1] From this stock, working solutions can be prepared by serial dilution. It is critical to ensure the final DMSO concentration in your assay remains low (ideally below 0.5%) to avoid solvent-induced artifacts.[1]
3. My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What can I do?
This is a frequent issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Stepwise Dilution: Avoid direct addition of the DMSO stock to the full volume of your aqueous buffer. Instead, perform serial dilutions in the assay buffer.[1]
-
Vortexing/Sonication: After adding the this compound solution, vortex the mixture thoroughly. Gentle sonication can also aid in redissolving small precipitates.[1][2]
-
Pre-warming the Buffer: Gently warming your assay buffer to the experimental temperature (e.g., 37°C) before adding the compound can sometimes improve solubility.[1][2]
-
Lowering the Final Compound Concentration: If precipitation persists, you may need to decrease the final concentration of this compound in your assay.[1][2]
4. How should I store this compound solutions?
Proper storage is crucial for maintaining the integrity of this compound.[2]
| Form | Storage Temperature | Shelf Life | Notes |
| Powder | -20°C | Up to 3 years | Protect from moisture.[2] |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. For short-term use (within one week), aliquots can be stored at 4°C.[2] |
5. What is the mechanism of action of this compound?
This compound is a potent inhibitor of bacterial DNA gyrase.[3][4][5][6] It functions by competitively inhibiting the ATPase activity of the B subunit of DNA gyrase, which is an essential enzyme for DNA replication in bacteria.[7][8]
Experimental Protocols
Protocol for Preparing this compound Working Solutions
This protocol provides a general guideline for preparing working solutions of this compound from a DMSO stock to minimize precipitation.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Aqueous assay buffer (pre-warmed to the experimental temperature, if appropriate)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare Stock Solution:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in 100% DMSO.
-
Ensure the powder is fully dissolved by vortexing. If necessary, gentle sonication can be used.
-
Store the stock solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[2]
-
-
Prepare Intermediate Dilutions (Stepwise Dilution):
-
Create a series of intermediate dilutions of the DMSO stock solution in your pre-warmed aqueous assay buffer.
-
For example, to achieve a final concentration of 10 µM from a 10 mM stock, you could first prepare a 1 mM intermediate dilution in the buffer, followed by a 100 µM dilution, and then the final 10 µM working solution.
-
-
Final Dilution into Assay Medium:
-
When preparing the final working solution, add the intermediate dilution to the final volume of the assay buffer while vortexing to ensure rapid and uniform mixing.[1]
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Mechanism of action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cyclothialidine, a novel DNA gyrase inhibitor. II. Isolation, characterization and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Cyclothialidine E Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on understanding and mitigating the off-target effects of Cyclothialidine E analogues. Given that Cyclothialidine and its analogues are ATP-competitive inhibitors of bacterial DNA gyrase, a key focus is on ensuring their selectivity and minimizing interactions with other ATP-binding proteins in mammalian cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Cyclothialidine and its analogues?
A1: Cyclothialidine is a potent natural product that specifically inhibits the ATPase activity of the bacterial DNA gyrase subunit B (GyrB).[1] This inhibition is competitive with ATP and prevents the supercoiling of bacterial DNA, a process essential for DNA replication and transcription.[2][3] This mechanism is distinct from that of other antibiotic classes like fluoroquinolones, which target the GyrA subunit.[2]
Q2: How selective are Cyclothialidine analogues for bacterial DNA gyrase over mammalian enzymes?
A2: Cyclothialidine itself exhibits a high degree of selectivity for bacterial DNA gyrase over mammalian topoisomerases.[1] Studies have demonstrated that significantly higher concentrations of Cyclothialidine are required to inhibit mammalian topoisomerases I and II compared to the concentration needed to inhibit E. coli DNA gyrase, indicating a wide therapeutic window.[1][4] However, the selectivity of novel this compound analogues must be empirically determined.
Q3: What are the potential off-target effects of this compound analogues in eukaryotic systems?
A3: While comprehensive off-target profiles for specific this compound analogues are not widely published, their nature as ATP-competitive inhibitors raises a theoretical possibility of interactions with other ATP-binding proteins, such as protein kinases.[1][5] Off-target effects could manifest as unexpected cytotoxicity, modulation of signaling pathways, or other cellular phenotypes not directly related to topoisomerase inhibition.[1]
Q4: What is the expected cytotoxicity of Cyclothialidine analogues in mammalian cells?
A4: Published data for Cyclothialidine indicates low cytotoxicity in HeLa cells, which is consistent with its high selectivity for its bacterial target.[1][4] However, the cytotoxic profile of each new this compound analogue should be independently evaluated, as modifications to the parent scaffold could alter off-target interactions.
Troubleshooting Guides
Issue 1: Unexpected or High Cytotoxicity in Mammalian Cell Lines
If a this compound analogue exhibits significant cytotoxicity at concentrations intended to be selective for bacterial targets, consider the following troubleshooting steps:
-
Perform a Dose-Response Analysis: Establish a comprehensive concentration-response curve to determine if the cytotoxicity occurs at concentrations significantly higher than the IC50 for the on-target bacterial DNA gyrase. A large divergence suggests a potential off-target effect.[1]
-
Utilize a Structurally Unrelated Inhibitor: Compare the cytotoxic profile of your analogue to that of a structurally distinct DNA gyrase inhibitor (e.g., a fluoroquinolone). If both compounds induce the same on-target phenotype but only your analogue is cytotoxic, this points to an off-target liability.[1]
-
Conduct a Kinase Panel Screen: Since Cyclothialidine analogues are ATP-competitive, they may interact with the ATP-binding sites of protein kinases. Screening the analogue against a broad panel of kinases can identify potential off-target interactions.[1]
Issue 2: Lack of Antibacterial Activity Despite Potent DNA Gyrase Inhibition
Should a this compound analogue show high potency in biochemical assays but poor whole-cell antibacterial activity, the issue may be related to bacterial cell penetration.
-
Assess Physicochemical Properties: Analyze the analogue's properties such as lipophilicity and molecular weight, which can influence its ability to cross the bacterial cell wall and membrane.
-
Structure-Activity Relationship (SAR) Analysis: Synthesize and test a series of related analogues with systematic structural modifications to identify moieties that improve bacterial uptake. For example, the addition of hydrophilic substituents has been shown to improve the pharmacokinetic properties of some Cyclothialidine congeners.[6]
-
Use of Permeabilizing Agents: In experimental settings, the use of agents that increase bacterial membrane permeability can help determine if poor uptake is the primary reason for the lack of whole-cell activity.
Data Presentation
Table 1: In Vitro Inhibitory Activity of Cyclothialidine
| Target Enzyme | Organism/Source | IC50 (µg/mL) | Reference(s) |
| DNA Gyrase | Escherichia coli | 0.03 | [1][7] |
| DNA Gyrase | Gram-positive species | Similar to E. coli | [1][7] |
Table 2: Selectivity Profile of Cyclothialidine
| Enzyme | Source | IC50 (µg/mL) | Selectivity Ratio (Off-target IC50 / On-target IC50) | Reference(s) |
| DNA Topoisomerase I | Calf Thymus | 1,700 | >56,000 | [1][4] |
| DNA Topoisomerase II | Calf Thymus | 1,900 | >63,000 | [1][4] |
| E. coli RNA Polymerase | Escherichia coli | No inhibition | - | [1] |
| HeLa DNA Polymerase α | Human (HeLa cells) | No inhibition | - | [1] |
Mandatory Visualization
Caption: this compound analogues competitively inhibit the ATPase activity of the GyrB subunit.
Caption: A general workflow for evaluating the on- and off-target activities of new analogues.
Caption: A decision tree to guide troubleshooting of common experimental issues.
Experimental Protocols
Protocol 1: DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a this compound analogue to inhibit the supercoiling of relaxed plasmid DNA by E. coli DNA gyrase.[2][8]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 6.5% glycerol, and 0.1 mg/mL BSA.
-
Inhibitor and DNA Addition: In separate tubes, add varying concentrations of the this compound analogue and a fixed amount of relaxed pBR322 plasmid DNA to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding purified E. coli DNA gyrase.
-
Incubation: Incubate the reactions at 37°C for 1 hour.
-
Reaction Termination: Stop the reactions by adding a stop buffer containing SDS and proteinase K.
-
Analysis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose (B213101) gel containing ethidium (B1194527) bromide. Visualize the DNA bands under UV light. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA with increasing inhibitor concentrations.
Protocol 2: Mammalian Topoisomerase II Decatenation Assay
This assay determines the inhibitory activity of a this compound analogue against mammalian topoisomerase II by measuring the decatenation of kinetoplast DNA (kDNA).[9][10]
-
Reaction Setup: On ice, prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl2, 0.5 mM DTT, 30 µg/ml BSA), 2 mM ATP, and kDNA.
-
Inhibitor Addition: Add varying concentrations of the this compound analogue to the reaction tubes. Include a no-inhibitor control and a positive control inhibitor (e.g., etoposide).
-
Enzyme Addition: Add purified human topoisomerase IIα to each reaction.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reactions by adding a stop buffer containing SDS.
-
Analysis: Load the samples onto a 1% agarose gel containing ethidium bromide. After electrophoresis, visualize the DNA bands. The catenated kDNA remains in the well, while the decatenated minicircles migrate into the gel. Inhibition is indicated by a decrease in the amount of decatenated DNA.
Protocol 3: General Kinase Selectivity Profiling (Outsourced)
To assess potential off-target effects on kinases, a common approach is to utilize a commercial kinase profiling service.
-
Compound Preparation: Prepare a stock solution of the this compound analogue at a concentration significantly higher than its on-target IC50 (e.g., 1-10 µM).
-
Service Selection: Choose a reputable service provider that offers a large panel of human kinases for screening (e.g., Eurofins, Reaction Biology).
-
Assay Format: The service will typically perform competition binding assays where the test compound competes with a labeled ligand for binding to each kinase in the panel.
-
Data Analysis: The results are usually provided as the percentage of inhibition for each kinase at the tested concentration. A "hit" is defined as a kinase that is inhibited above a certain threshold (e.g., >50% inhibition).
-
Interpretation: A selective inhibitor will show high inhibition of the intended target (if it were a kinase) and minimal inhibition of other kinases. For this compound analogues, this assay serves to identify potential off-target interactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inspiralis.com [inspiralis.com]
- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inspiralis.com [inspiralis.com]
Validation & Comparative
A Comparative Analysis of Cyclothialidine E and Fluoroquinolones: Mechanism of Action and In Vitro Efficacy
For Immediate Release
This guide provides a detailed comparison of the mechanisms of action and antibacterial performance of cyclothialidine (B1669526) E and the fluoroquinolone class of antibiotics. The information is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
Cyclothialidine E and fluoroquinolones both target bacterial DNA topoisomerases, essential enzymes for DNA replication and maintenance. However, they exhibit distinct mechanisms of inhibition, target specificity, and antibacterial spectra. Fluoroquinolones are broad-spectrum bactericidal agents that dually target DNA gyrase and topoisomerase IV by stabilizing the enzyme-DNA cleavage complex. In contrast, this compound is a potent and highly selective inhibitor of the ATPase activity of the DNA gyrase B subunit (GyrB). While exhibiting impressive enzymatic inhibition, its efficacy against whole bacterial cells is limited due to poor membrane permeability. This guide delves into the specifics of their actions, supported by experimental data and detailed protocols.
Mechanism of Action
Fluoroquinolones: Dual-Targeting DNA Damage Inducers
Fluoroquinolones interfere with DNA replication by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2][3][4][5] Their mechanism involves binding to the enzyme-DNA complex, which stabilizes transient double-strand breaks created by the enzymes.[3][6] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of DNA damage and ultimately, bacterial cell death.[1]
Fluoroquinolones generally exhibit a preferential target depending on the bacterial species. In many Gram-negative bacteria, DNA gyrase is the primary target, while in numerous Gram-positive bacteria, topoisomerase IV is the more sensitive target.[1][2][4][5] Newer generation fluoroquinolones often have more balanced activity against both enzymes, which can slow the development of resistance.[1][4]
This compound: A Specific DNA Gyrase ATPase Inhibitor
This compound represents a distinct class of DNA gyrase inhibitors.[7][8] Its mechanism of action is the competitive inhibition of the ATPase activity of the B subunit of DNA gyrase (GyrB).[9][10][11][12] This ATPase activity is crucial for the enzyme's catalytic cycle, providing the energy required to introduce negative supercoils into DNA. By blocking ATP hydrolysis, this compound effectively halts the function of DNA gyrase without inducing DNA cleavage.[9][11] This mode of action is different from that of fluoroquinolones, which target the enzyme-DNA complex.[9][11] Studies indicate that this compound's binding site on the GyrB subunit is distinct from that of other GyrB inhibitors like novobiocin.[9][10][11] There is currently no significant evidence to suggest that this compound inhibits topoisomerase IV.
Quantitative Data Comparison
The following tables summarize the in vitro activity of this compound and representative fluoroquinolones.
Table 1: Inhibition of E. coli DNA Gyrase Supercoiling (IC50)
| Compound | IC50 (µg/mL) | Reference |
| This compound | 0.03 | [13][14] |
| Ciprofloxacin | 0.88 | [13][14] |
| Norfloxacin | 0.66 | [13][14] |
| Novobiocin | 0.06 | [13][14] |
| Nalidixic Acid | 26 | [13][14] |
IC50: The half-maximal inhibitory concentration.
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
This compound: this compound demonstrates potent enzymatic inhibition but exhibits poor activity against most intact bacterial cells, with the exception of Eubacterium species.[10][13] This is largely attributed to its low permeability across the bacterial cell membrane.[6] Consequently, comprehensive MIC data for a wide range of pathogens is not available as it is not effective as a broad-spectrum antibacterial agent. However, synthetic analogs of cyclothialidine have shown improved activity, particularly against Gram-positive bacteria.[6][15]
Fluoroquinolones: Fluoroquinolones display a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The following are representative MIC values for ciprofloxacin.
| Bacterial Species | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus | 0.12 - 2 |
| Streptococcus pneumoniae | 0.5 - 4 |
| Escherichia coli | ≤0.008 - >32 |
| Pseudomonas aeruginosa | 0.03 - >32 |
Note: MIC values can vary significantly based on the specific strain and resistance mechanisms.[16]
Experimental Protocols
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate, a reaction that is dependent on ATP hydrolysis. The inhibition of this process by a compound can be quantified.
Workflow:
Detailed Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, a reaction mixture is prepared containing a reaction buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin), relaxed circular plasmid DNA (e.g., pBR322 at a final concentration of ~20 µg/mL), and 1 mM ATP.[17] The test compound (this compound or a fluoroquinolone) is added at various concentrations.
-
Enzyme Addition and Incubation: The reaction is initiated by the addition of purified DNA gyrase. The mixture is then incubated at 37°C for 30 to 60 minutes.[17]
-
Reaction Termination and Analysis: The reaction is stopped by adding a stop buffer containing SDS and EDTA. The DNA products are then separated by agarose gel electrophoresis.[1]
-
Visualization and Quantification: The gel is stained with a DNA intercalating agent like ethidium bromide and visualized under UV light. The supercoiled DNA migrates faster than the relaxed DNA. The intensity of the DNA bands is quantified to determine the concentration of the inhibitor that reduces the supercoiling activity by 50% (IC50).[9]
Topoisomerase IV Decatenation Assay
This assay is used to assess the activity of fluoroquinolones against topoisomerase IV. It measures the enzyme's ability to separate interlinked DNA circles (catenated DNA), typically kinetoplast DNA (kDNA).
Workflow:
Detailed Methodology:
-
Reaction Mixture Preparation: The assay is set up with a reaction buffer (e.g., 40 mM HEPES-KOH pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 1 mM ATP), and catenated kinetoplast DNA (kDNA) from Crithidia fasciculata.[2][3] The fluoroquinolone is added at varying concentrations.
-
Enzyme Addition and Incubation: Purified topoisomerase IV is added to start the reaction, which is then incubated at 37°C for approximately 30 minutes.[2][3]
-
Reaction Termination and Analysis: The reaction is terminated with a stop solution containing SDS and EDTA. The samples are then loaded onto an agarose gel for electrophoresis.[3]
-
Visualization and Quantification: Following electrophoresis and staining, the decatenated DNA minicircles are visible as bands that have migrated into the gel, while the large kDNA network remains in the loading well. The degree of inhibition is determined by the reduction in the amount of released minicircles compared to a no-drug control.[2][3]
Conclusion
This compound and fluoroquinolones, while both targeting bacterial DNA topoisomerases, represent two distinct approaches to antibacterial drug action.
-
Fluoroquinolones are established, broad-spectrum antibiotics that function as bactericidal agents by stabilizing DNA-enzyme cleavage complexes of both DNA gyrase and topoisomerase IV, leading to DNA damage. Their dual-targeting nature is a key attribute.
-
This compound is a highly potent and specific inhibitor of the ATPase function of the DNA gyrase B subunit. Its mechanism does not involve the formation of cleavage complexes. While its enzymatic inhibition is impressive, its development as a therapeutic agent has been hindered by poor cell permeability. However, the unique mechanism of this compound and the activity of its synthetic analogs suggest that this class of compounds holds potential as a scaffold for the development of new antibacterial agents, particularly against Gram-positive pathogens.[6][15]
Future research into analogs of cyclothialidine with improved pharmacokinetic properties may yield novel antibiotics that could circumvent existing resistance mechanisms to fluoroquinolones.
References
- 1. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inspiralis.com [inspiralis.com]
- 4. profoldin.com [profoldin.com]
- 5. Gel-Based E. coli Topoisomerase IV DNA Decatenation Assay [profoldin.com]
- 6. New antibacterial agents derived from the DNA gyrase inhibitor cyclothialidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. inspiralis.com [inspiralis.com]
- 8. academic.oup.com [academic.oup.com]
- 9. inspiralis.com [inspiralis.com]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Activity of newer fluoroquinolones against gram-positive and gram-negative bacteria isolated from ocular infections: an in vitro comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to the GyrB Binding Sites of Cyclothialidine E and Novobiocin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding sites and inhibitory mechanisms of two potent natural product inhibitors of the bacterial DNA gyrase B subunit (GyrB): Cyclothialidine (B1669526) E and novobiocin (B609625). By presenting supporting experimental data, detailed methodologies, and a clear visualization of their molecular interactions, this document aims to inform rational drug design and the development of novel antibacterial agents.
Mechanism of Action: Competitive Inhibition of ATPase Activity
Both Cyclothialidine E and novobiocin target the ATPase activity of the GyrB subunit, which is essential for the function of DNA gyrase in regulating DNA topology.[1][2] DNA gyrase, a type II topoisomerase, introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[1] These inhibitors act by competitively binding to the ATP-binding pocket of GyrB, thereby preventing ATP hydrolysis and the conformational changes required for DNA supercoiling.[3][4] Although both compounds target the same functional site, their precise binding modes differ, leading to variations in their inhibitory profiles and resistance mechanisms.[2]
Quantitative Comparison of Inhibitory Potency
The in vitro inhibitory activities of this compound and novobiocin against E. coli DNA gyrase are summarized in the table below. The 50% inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for quantifying the potency of these inhibitors.
| Inhibitor | Class | IC50 (µg/mL) | Ki (nM) | Mechanism of Action |
| This compound | Peptide-Lactone | 0.03[3][5] | 6[6] | Competitive ATPase Inhibition |
| Novobiocin | Aminocoumarin | 0.06[4][5] | Not explicitly found | Competitive ATPase Inhibition |
Structural Basis of Binding: A Tale of Two Pockets
X-ray crystallography and mutagenesis studies have provided valuable insights into the binding of this compound and novobiocin to the GyrB ATPase pocket. While their binding sites overlap, they are not identical, which explains the observation that this compound can be active against novobiocin-resistant strains of DNA gyrase.[6]
Novobiocin's Interaction with GyrB:
Novobiocin, a member of the aminocoumarin class, binds to a pocket that partially overlaps with the ATP binding site.[7] Key amino acid residues in E. coli GyrB that are crucial for novobiocin binding and function include:
-
E42, N46, E50, D73, R76, G77, and I78: These residues are essential for ATPase activity and are implicated in novobiocin interaction.[1]
-
R136: A well-characterized residue where mutations often confer novobiocin resistance.[1]
-
T165: Alterations at this position can also lead to novobiocin resistance.[1]
In Mycobacterium tuberculosis GyrB, key residues for novobiocin binding include Asn52, Asp79, Arg82, Lys108, Tyr114, and Arg141.[3] These interactions are primarily driven by electrostatic and van der Waals forces.[3]
This compound's Interaction with GyrB:
While a high-resolution crystal structure of this compound bound to GyrB is not as readily available in the public domain, studies on related cyclothialidines and resistance mutations indicate a distinct binding mode. It is known that cyclothialidines share a common, or overlapping, site of action with coumarins and ATP, but the microenvironment of their binding sites may differ.[8] Mutations conferring resistance to cyclothialidines have been mapped to the ATP-binding region of GyrB, suggesting that like novobiocin, they inhibit ATP binding and hydrolysis.[9] The pattern of cross-resistance between cyclothialidines and coumarins indicates that their detailed binding modes are different.[9]
Visualizing the Binding Site Comparison
The following diagram illustrates the overlapping yet distinct binding sites of this compound and novobiocin within the GyrB ATPase pocket.
Caption: Overlapping and distinct binding of this compound and novobiocin in the GyrB ATPase pocket.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare the binding of this compound and novobiocin to GyrB.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate in the presence of ATP. The inhibition of this activity is a direct measure of the compound's potency.
Protocol Overview:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and BSA), and ATP.[10]
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (this compound or novobiocin) to the reaction mixtures. Include a no-inhibitor control.
-
Enzyme Addition: Initiate the reaction by adding purified DNA gyrase to the mixtures.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).[11]
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).
-
Agarose (B213101) Gel Electrophoresis: Analyze the DNA topoisomers by electrophoresis on an agarose gel. Supercoiled and relaxed DNA will migrate at different rates. The gel may contain an intercalating agent like chloroquine (B1663885) to better resolve topoisomers.[12]
-
Visualization and Quantification: Stain the gel with a DNA-binding dye (e.g., ethidium (B1194527) bromide) and visualize under UV light. The intensity of the supercoiled DNA band is quantified to determine the IC50 value of the inhibitor.[10]
Gyrase ATPase Assay
This assay directly measures the ATP hydrolysis activity of GyrB and its inhibition by the test compounds.
Protocol Overview:
-
Reaction Setup: In a microplate, combine purified GyrB (or the full gyrase enzyme), reaction buffer, and the test inhibitor at various concentrations.
-
ATP Addition: Initiate the reaction by adding a known concentration of ATP. For higher sensitivity, radiolabeled [γ-³²P]-ATP can be used.[13]
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 25°C or 37°C) for a specific time.[14]
-
Detection of ATP Hydrolysis:
-
Colorimetric Method: If using non-radiolabeled ATP, stop the reaction and measure the amount of inorganic phosphate (B84403) (Pi) released using a reagent like Malachite Green.
-
Coupled Enzyme Assay: The rate of ATP hydrolysis can be continuously monitored by coupling the production of ADP to the oxidation of NADH, which can be measured spectrophotometrically at 340 nm.[14]
-
Radiolabeled Method: If using [γ-³²P]-ATP, separate the released ³²Pi from the unhydrolyzed ATP using techniques like thin-layer chromatography or charcoal binding, and quantify the radioactivity.[13]
-
-
Data Analysis: Calculate the rate of ATP hydrolysis at each inhibitor concentration to determine the Ki value.
X-ray Crystallography of GyrB-Inhibitor Complex
This technique provides a high-resolution, three-dimensional structure of the inhibitor bound to the GyrB active site.
Protocol Overview:
-
Protein Expression and Purification: Express and purify a soluble fragment of the GyrB subunit, often the N-terminal ATPase domain, that is suitable for crystallization.[15]
-
Complex Formation: Form a stable complex by incubating the purified GyrB fragment with an excess of the inhibitor (this compound or novobiocin).
-
Crystallization: Screen a wide range of crystallization conditions (e.g., varying pH, precipitant concentration, and temperature) to obtain well-ordered crystals of the protein-ligand complex.
-
Data Collection: Expose the crystals to a high-intensity X-ray beam, typically at a synchrotron source, and collect diffraction data.
-
Structure Determination and Refinement: Process the diffraction data to generate an electron density map. Build an atomic model of the protein-ligand complex into the electron density and refine the model to achieve the best fit with the experimental data.
Logical Workflow for Inhibitor Characterization
The following diagram illustrates the logical workflow for the characterization and comparison of GyrB inhibitors like this compound and novobiocin.
Caption: A logical workflow for the comprehensive characterization of GyrB inhibitors.
References
- 1. Active-Site Residues of Escherichia coli DNA Gyrase Required in Coupling ATP Hydrolysis to DNA Supercoiling and Amino Acid Substitutions Leading to Novobiocin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Alteration of Escherichia coli Topoisomerase IV to Novobiocin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the binding site for cyclothialidine on the B subunit of DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GyrB mutations in Staphylococcus aureus strains resistant to cyclothialidine, coumermycin, and novobiocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ebiohippo.com [ebiohippo.com]
- 12. DNA supercoiling measurement in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring in vitro ATPase Activity with High Sensitivity Using Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. inspiralis.com [inspiralis.com]
- 15. benchchem.com [benchchem.com]
Cyclothialidine E: A Potent Inhibitor of Novobiocin-Resistant DNA Gyrase
A comparative analysis of Cyclothialidine E's activity against novobiocin-resistant bacterial strains reveals its potential as a promising scaffold for the development of new antibiotics. By targeting a distinct site on the DNA gyrase B subunit, this compound effectively circumvents common resistance mechanisms that render novobiocin (B609625) and related aminocoumarin antibiotics ineffective.
This guide provides an objective comparison of this compound's performance against novobiocin, supported by experimental data. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antibacterial agents.
Overcoming Resistance: A Different Mode of Action
Both this compound and novobiocin target the B subunit of DNA gyrase (GyrB), an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription.[1] These compounds act as competitive inhibitors of the ATPase activity of GyrB.[1] However, the precise binding sites of this compound and novobiocin on the GyrB subunit are different. This distinction is the key to this compound's efficacy against novobiocin-resistant strains.[1]
Resistance to novobiocin typically arises from point mutations in the gyrB gene, which alter the drug's binding site on the GyrB protein.[2] Strains of Staphylococcus aureus with mutations in the ATP-binding region of GyrB have shown resistance to novobiocin and coumermycin.[3][4] However, these same mutations do not confer resistance to Cyclothialidine, indicating a different binding interaction.[5] This lack of cross-resistance highlights the potential of Cyclothialidine-based compounds to treat infections caused by novobiocin-resistant pathogens.
Comparative In Vitro Activity
The inhibitory activity of this compound and novobiocin has been quantified using in vitro enzyme assays, which measure the concentration of the compound required to inhibit the supercoiling activity of DNA gyrase by 50% (IC50). The data clearly demonstrates this compound's potent activity against both wild-type and novobiocin-resistant DNA gyrase.
| Compound | Target Subunit | Wild-Type E. coli DNA Gyrase IC50 (µg/mL) | Novobiocin-Resistant E. coli DNA Gyrase (Relative IC100) | S. aureus DNA Gyrase IC50 (µg/mL) |
| This compound | GyrB | 0.03[6][7] | 1[8] | Not explicitly found for this compound, but active against Gram-positive gyrases[6] |
| Novobiocin | GyrB | 0.06[6] | 16[8] | Not explicitly found, but active[3] |
| Coumermycin A1 | GyrB | 0.06[6] | 16[8] | Not explicitly found, but active[3] |
| Ofloxacin | GyrA | 50 (Relative IC100)[8] | 1[8] | Not applicable |
| Ciprofloxacin | GyrA | 0.88[6] | Not Reported | Not applicable |
Note: The "Relative IC100" for the resistant strain indicates the fold-increase in the concentration required for 100% inhibition compared to the wild-type strain. A value of 1 indicates no change in inhibitory concentration.
As the data illustrates, the concentration of novobiocin and coumermycin A1 required to inhibit the novobiocin-resistant DNA gyrase is 16 times higher than that needed for the wild-type enzyme.[8] In stark contrast, the inhibitory concentration of this compound remains unchanged, demonstrating its effectiveness against the resistant enzyme.[8]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate and compare the activity of DNA gyrase inhibitors.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Principle: DNA gyrase, in the presence of ATP, converts relaxed circular DNA into its supercoiled form. These two forms of DNA can be separated by agarose (B213101) gel electrophoresis. An inhibitor of DNA gyrase will prevent this conversion, resulting in a higher proportion of relaxed DNA.
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
35 mM Tris-HCl (pH 7.5)
-
24 mM KCl
-
4 mM MgCl₂
-
2 mM DTT
-
1.8 mM spermidine
-
1 mM ATP
-
6.5% (w/v) glycerol
-
0.1 mg/mL albumin
-
Relaxed pBR322 DNA (substrate)
-
Test compound at various concentrations.
-
-
Enzyme Addition: Add purified DNA gyrase to the reaction mixture to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.[9]
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and EDTA, followed by proteinase K treatment to remove the enzyme.[9]
-
Analysis: Analyze the DNA products by agarose gel electrophoresis. The gel should contain ethidium (B1194527) bromide to visualize the DNA.[9] Relaxed and supercoiled DNA will migrate at different rates, allowing for the quantification of inhibition.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of visible growth is determined.
Protocol (Broth Microdilution Method):
-
Preparation of Antimicrobial Agent Dilutions: Prepare serial twofold dilutions of the test compound (e.g., this compound, novobiocin) in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).[10]
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test organism (e.g., Staphylococcus aureus).[10]
-
Suspend the colonies in a sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[10]
-
-
Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[10]
-
Reading Results: After incubation, visually inspect the wells for turbidity, which indicates bacterial growth. The MIC is the lowest concentration of the compound at which there is no visible growth.[10]
Visualizing the Mechanism of Action and Resistance
The following diagrams illustrate the mechanism of DNA gyrase inhibition and the development of resistance.
Caption: Mechanism of DNA Gyrase Inhibition by Different Classes of Antibiotics.
Caption: Mechanism of Novobiocin Resistance and Evasion by this compound.
Conclusion
This compound demonstrates potent inhibitory activity against DNA gyrase, including strains that have developed resistance to novobiocin. Its distinct binding site on the GyrB subunit allows it to bypass common resistance mechanisms, making it a valuable lead compound in the pursuit of novel antibiotics to combat drug-resistant bacterial infections. Further research and development of this compound derivatives with improved pharmacokinetic properties could lead to a new class of effective antibacterial agents.
References
- 1. Development, optimization, standardization, and validation of a simple in-house agar gradient method to determine minimum inhibitory concentration of vancomycin for Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GyrB mutations in Staphylococcus aureus strains resistant to cyclothialidine, coumermycin, and novobiocin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GyrB mutations in Staphylococcus aureus strains resistant to cyclothialidine, coumermycin, and novobiocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. topogen.com [topogen.com]
- 10. benchchem.com [benchchem.com]
Validating Cyclothialidine E Target Engagement in Whole Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the target engagement of Cyclothialidine (B1669526) E in whole bacterial cells. Cyclothialidine E is a potent natural product that inhibits the ATPase activity of the bacterial DNA gyrase B subunit (GyrB), a critical enzyme for DNA replication and repair, making it an attractive antibacterial target.[1][2][3][4][5] Validating that a compound reaches and interacts with its intended target within a living cell is a crucial step in drug discovery. This guide details two powerful label-free techniques, the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay, for confirming the intracellular engagement of this compound with GyrB. We also compare this compound with other well-known DNA gyrase inhibitors, Novobiocin and Ciprofloxacin.
The DNA Gyrase Signaling Pathway
DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for relieving torsional stress during DNA replication and transcription.[6][7] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. The catalytic cycle involves ATP binding to the GyrB subunits, which drives the conformational changes necessary for DNA cleavage, strand passage, and re-ligation.
Caption: DNA Gyrase catalytic cycle and points of inhibition by different classes of antibiotics.
Comparison of DNA Gyrase Inhibitors
This compound, Novobiocin, and Ciprofloxacin all target DNA gyrase but through different mechanisms. Understanding these differences is key to interpreting target engagement data.
| Feature | This compound | Novobiocin | Ciprofloxacin |
| Target Subunit | GyrB | GyrB | GyrA |
| Mechanism of Action | Competitive inhibitor of ATPase activity | Competitive inhibitor of ATPase activity | Traps the DNA-gyrase cleavage complex |
| In Vitro IC50 (E. coli DNA Gyrase) | ~0.03 µg/mL[2] | ~0.06 µg/mL[2] | ~0.88 µg/mL[2] |
| Whole-Cell Activity | Poor, due to low cell permeability[1][2][3][4] | Moderate, limited by cell permeability[8][9] | Good, effective cell penetration |
Experimental Protocols for Whole-Cell Target Engagement
The following are adapted protocols for CETSA and DARTS to validate this compound target engagement in E. coli.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that a protein's thermal stability changes upon ligand binding.[10][11]
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Culture and Treatment:
-
Grow E. coli to mid-log phase (OD600 ≈ 0.4-0.6).
-
Harvest and resuspend the cells in a suitable buffer (e.g., PBS) to a concentration of ~1x10^9 cells/mL.
-
Aliquot the cell suspension and treat with various concentrations of this compound (e.g., 0.1 - 100 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
-
Heat Challenge:
-
Cell Lysis and Fractionation:
-
Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze the amount of soluble GyrB in each sample by Western blotting using a specific anti-GyrB antibody.
-
Quantify the band intensities and plot the percentage of soluble GyrB against the temperature to generate melt curves. A shift in the melting curve in the presence of this compound indicates target engagement.
-
Drug Affinity Responsive Target Stability (DARTS)
DARTS relies on the principle that ligand binding can protect a protein from proteolysis.[14][15][16][17][18][19]
References
- 1. benchchem.com [benchchem.com]
- 2. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New antibacterial agents derived from the DNA gyrase inhibitor cyclothialidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Identification of novel bacterial DNA gyrase inhibitors: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elucidating Antibiotic Permeation through the Escherichia coli Outer Membrane: Insights from Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mode of Action of Novobiocin in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Frontiers | Current Advances in CETSA [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DARTS Assay Service - Creative Proteomics [creative-proteomics.com]
- 16. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 17. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
Comparative In Vivo Efficacy of Cyclothialidine E Analogues: A Guide for Drug Development Professionals
For researchers and scientists navigating the landscape of novel antibiotic development, Cyclothialidine E and its analogues represent a promising frontier. Targeting the bacterial DNA gyrase B subunit, these compounds offer a distinct mechanism of action with the potential to circumvent existing resistance patterns. However, the parent compound, Cyclothialidine, exhibits poor cellular permeability, limiting its in vivo activity. This has spurred the development of several classes of analogues designed to enhance pharmacokinetic properties and, consequently, therapeutic efficacy. This guide provides a comparative overview of the in vivo performance of key this compound analogue classes, supported by available experimental data and detailed methodologies.
Key Analogue Classes and In Vivo Performance
Structure-activity relationship (SAR) studies have led to the development of several distinct classes of Cyclothialidine analogues with improved biological profiles. The primary focus of these modifications has been to enhance cell wall penetration and overall in vivo activity. The most notable of these classes include seco-cyclothialidines, 14-membered lactones, and dilactam derivatives.
| Analogue Class | Key Structural Feature | In Vitro Activity | In Vivo Efficacy |
| Seco-Cyclothialidines | Open-ring analogues | High and selective activity against bacterial DNA gyrase and Gram-positive bacteria. | Generally poor in murine infection models. |
| 14-Membered Lactones | Modified 14-membered lactone ring | Excellent and broad-spectrum activity against Gram-positive pathogens. | Efficacious, particularly after optimizing pharmacokinetic properties by reducing lipophilicity. |
| Dilactam Analogues | Additional amide unit in the 14-membered ring | Potent antibacterial activity without the need for a thioamide functionality. | Pronounced efficacy in mouse septicemia infection models due to improved pharmacokinetic properties. |
Signalling Pathway and Mechanism of Action
Cyclothialidine and its analogues exert their antibacterial effect by inhibiting the ATPase activity of the bacterial DNA gyrase B subunit (GyrB).[1] This inhibition is competitive with ATP and prevents the enzyme from introducing negative supercoils into the bacterial DNA. This process is crucial for DNA replication and transcription, and its disruption ultimately leads to bacterial cell death.
Experimental Protocols
DNA Gyrase ATPase Inhibition Assay
This assay quantifies the inhibitory effect of Cyclothialidine analogues on the ATPase activity of DNA gyrase. The hydrolysis of ATP is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Purified E. coli DNA gyrase (GyrA and GyrB subunits)
-
Reaction Buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 5 mM MgCl₂, 5 mM DTT, 10% glycerol)
-
ATP
-
Linear pBR322 DNA
-
Cyclothialidine analogues (test compounds)
-
Coupled enzyme system (pyruvate kinase, lactate (B86563) dehydrogenase)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, linear pBR322 DNA, PEP, NADH, and the coupled enzyme system.
-
Add the Cyclothialidine analogue at various concentrations to the wells of the microplate.
-
Add the DNA gyrase enzyme to initiate the reaction.
-
Incubate the plate at 37°C.
-
Start the reaction by adding ATP.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the rate of ATP hydrolysis and determine the IC50 value for each analogue.
Mouse Septicemia Model for In Vivo Efficacy
This model is used to evaluate the in vivo efficacy of antibacterial agents in a systemic infection model.
Materials:
-
Specific pathogen-free mice (e.g., female C57BL/6NCrl)
-
Staphylococcus aureus strain (e.g., MRSA)
-
Tryptic Soy Broth (TSB)
-
Phosphate-buffered saline (PBS)
-
Cyclothialidine analogues (test compounds)
-
Vehicle control (e.g., saline)
Procedure:
-
Infection: Culture Staphylococcus aureus to the mid-logarithmic phase, wash, and resuspend in PBS to the desired concentration (e.g., 1-5 x 10⁸ CFU/mL). Infect mice via intraperitoneal or intravenous injection.
-
Treatment: At a specified time post-infection (e.g., 1 hour), administer the Cyclothialidine analogue or vehicle control to different groups of mice. The route of administration can be subcutaneous or oral, depending on the compound's properties.
-
Monitoring: Observe the mice for a set period (e.g., 48-72 hours) and record survival.
-
Endpoint: The primary endpoint is the survival rate. The dose of the analogue that protects 50% of the animals from lethal infection (ED50) is calculated.
Concluding Remarks
The development of Cyclothialidine analogues has successfully addressed the primary limitation of the parent compound, namely its poor in vivo activity. While seco-cyclothialidines have not translated their in vitro potency into in vivo success, both 14-membered lactones and, in particular, dilactam analogues have demonstrated significant promise in preclinical models. The improved pharmacokinetic profiles of these newer generations of Cyclothialidine derivatives underscore the potential of this class of DNA gyrase inhibitors. Further research focusing on head-to-head comparative in vivo studies will be crucial for identifying the most promising candidates for clinical development in the ongoing fight against antimicrobial resistance.
References
A Comparative Analysis of In Vitro Potency: Cyclothialidine E vs. Coumermycin A1
A Detailed Examination of Two Potent DNA Gyrase Inhibitors for Researchers and Drug Development Professionals
In the landscape of antibacterial drug discovery, DNA gyrase remains a critical and validated target. This guide provides a head-to-head comparison of the in vitro potency of two notable DNA gyrase inhibitors: Cyclothialidine E and Coumermycin A1. Both compounds are natural products that exhibit potent inhibitory activity against this essential bacterial enzyme. This analysis is supported by experimental data from peer-reviewed studies, with detailed methodologies provided for key assays.
Data Presentation: In Vitro Potency Against DNA Gyrase
The following table summarizes the quantitative data on the in vitro potency of this compound and Coumermycin A1 against Escherichia coli DNA gyrase. The primary metric for comparison is the 50% inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by half.
| Compound | Assay Type | Target Enzyme | IC50 | Ki |
| This compound | DNA Supercoiling | E. coli DNA Gyrase | 0.03 µg/mL[1][2][3] | - |
| DNA Supercoiling | E. coli DNA Gyrase | 30 ng/mL[4][5] | - | |
| ATPase Activity | E. coli DNA Gyrase | - | 6 nM[6][7][8] | |
| Coumermycin A1 | DNA Supercoiling | E. coli DNA Gyrase | 0.06 µg/mL[1][2][3] | - |
| DNA Gyrase Inhibition | Staphylococcus aureus DNA Gyrase | < 6 nM[9] | - | |
| DNA Gyrase Inhibition | - | 0.004 µM[10] | - |
Mechanism of Action: Targeting the GyrB Subunit
Both this compound and Coumermycin A1 exert their inhibitory effects by targeting the B subunit of DNA gyrase (GyrB).[5][6][7][9][11] This subunit is responsible for the ATPase activity of the enzyme, which provides the energy required for the DNA supercoiling reaction. By binding to the ATP-binding site on GyrB, these compounds competitively inhibit ATP hydrolysis, thereby preventing the enzyme from carrying out its essential function.[6][7][8][12]
Experimental Protocols
The in vitro potency of these compounds is primarily determined using a DNA gyrase supercoiling assay. This assay measures the ability of the enzyme to introduce negative supercoils into a relaxed circular DNA substrate, typically a plasmid like pBR322.
DNA Gyrase Supercoiling Inhibition Assay
This method assesses the inhibitory effect of a compound on the supercoiling activity of DNA gyrase. The conversion of relaxed plasmid DNA to its supercoiled form is monitored by agarose (B213101) gel electrophoresis.
Materials:
-
E. coli DNA Gyrase
-
Relaxed pBR322 Plasmid DNA (1 µg/µL)
-
5X Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin.
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, and 50% (w/v) glycerol.
-
Test Compounds (this compound, Coumermycin A1) dissolved in an appropriate solvent (e.g., DMSO).
-
Stop Solution/Loading Dye: e.g., 2X GSTEB (40% (w/v) Glycerol, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue).
-
Chloroform/isoamyl alcohol (24:1)
-
Agarose
-
Ethidium (B1194527) Bromide or other DNA stain
Procedure:
-
On ice, prepare a reaction mixture containing the 5X assay buffer, relaxed pBR322 DNA, and sterile water.
-
Aliquot the reaction mixture into individual tubes.
-
Add the test compound at various concentrations to the respective tubes. Include a no-inhibitor control and a solvent control.
-
Initiate the reaction by adding a defined unit of DNA gyrase to each tube.
-
Incubate the reactions at 37°C for a specified time, typically 30-60 minutes.
-
Stop the reaction by adding the stop solution/loading dye and chloroform/isoamyl alcohol.
-
Vortex briefly and centrifuge to separate the aqueous and organic phases.
-
Load the aqueous phase onto a 1% agarose gel.
-
Perform electrophoresis to separate the relaxed and supercoiled forms of the plasmid DNA.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Quantify the intensity of the supercoiled DNA band for each inhibitor concentration. The IC50 value is determined as the concentration of the inhibitor that reduces the amount of supercoiled DNA by 50% compared to the no-inhibitor control.
Conclusion
Both this compound and Coumermycin A1 are highly potent in vitro inhibitors of DNA gyrase. Based on the available data from DNA supercoiling assays with E. coli DNA gyrase, this compound demonstrates slightly greater potency with an IC50 of 0.03 µg/mL compared to 0.06 µg/mL for Coumermycin A1.[1][2][3] However, it is important to note that the potency of these compounds can vary depending on the specific bacterial species from which the DNA gyrase is derived and the assay conditions. Both compounds represent valuable chemical scaffolds for the development of novel antibacterial agents.
References
- 1. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclothialidine, a novel DNA gyrase inhibitor. II. Isolation, characterization and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification of the Coumermycin A1 Biosynthetic Gene Cluster of Streptomyces rishiriensis DSM 40489 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. An unusual mechanism for resistance to the antibiotic coumermycin A1 - PMC [pmc.ncbi.nlm.nih.gov]
Paving the Way for Enhanced Antibacterial Therapies: A Guide to Investigating the Synergistic Potential of Cyclothialidine E
For Researchers, Scientists, and Drug Development Professionals
Cyclothialidine E, a potent inhibitor of bacterial DNA gyrase, presents a compelling scaffold for the development of novel antibacterial agents. While its intrinsic activity is hampered by poor cell permeability, its unique mechanism of action suggests significant potential for synergistic combinations with other antibiotic classes. This guide provides a framework for exploring these synergies, offering detailed experimental protocols and a clear path for data analysis and visualization.
Understanding the Target: The Mechanism of Action of Cyclothialidine
Cyclothialidine exerts its antibacterial effect by targeting the B subunit of DNA gyrase, an essential enzyme responsible for managing DNA topology during replication. Specifically, it competitively inhibits the ATPase activity of this subunit, preventing the energy-dependent negative supercoiling of DNA.[1][2] This disruption of DNA replication ultimately leads to bacterial cell death. Unlike quinolones, which trap the gyrase-DNA complex, cyclothialidine's interference with ATP binding offers a distinct mechanism that may be exploited in combination therapies.[1][2]
Caption: Mechanism of this compound action on the DNA gyrase catalytic cycle.
Evaluating Synergy: A Comparative Look at Methodologies
Two primary in vitro methods are recommended for assessing the synergistic potential of this compound with other antibiotics: the checkerboard assay and the time-kill curve analysis. The checkerboard assay is a robust method for determining the fractional inhibitory concentration (FIC) index, which quantifies the nature of the interaction (synergistic, additive, indifferent, or antagonistic).[3][4][5] Time-kill curve analysis provides a dynamic view of the bactericidal or bacteriostatic effects of the combination over time.[6][7]
| Parameter | Checkerboard Assay | Time-Kill Curve Analysis |
| Primary Outcome | Fractional Inhibitory Concentration (FIC) Index | Change in bacterial viability (log10 CFU/mL) over time |
| Interaction Types | Synergistic (FIC ≤ 0.5), Additive (0.5 < FIC ≤ 4), Antagonistic (FIC > 4) | Synergy (≥ 2-log10 decrease in CFU/mL vs. most active agent) |
| Data Output | Single endpoint measurement | Multiple time-point measurements |
| Complexity | Moderate, requires precise serial dilutions | High, labor-intensive with multiple platings |
| Application | High-throughput screening of multiple combinations and concentrations | Detailed analysis of a few promising combinations |
Experimental Protocols
Checkerboard Assay Protocol
The checkerboard assay is performed in a 96-well microtiter plate to test a wide range of concentration combinations of two antimicrobial agents.[3][4][5][8][9]
Caption: Workflow for the checkerboard assay to determine antibiotic synergy.
Methodology:
-
Preparation of Antibiotics: Prepare stock solutions of this compound and the partner antibiotic(s) at a concentration of at least 10 times the expected minimum inhibitory concentration (MIC).
-
Plate Setup: In a 96-well microtiter plate, add a growth medium (e.g., Mueller-Hinton Broth). Serially dilute this compound along the x-axis and the partner antibiotic along the y-axis. This creates a matrix of different concentration combinations.
-
Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Collection: Determine the MIC of each drug alone and in combination by visual inspection for turbidity or by measuring absorbance. The MIC is the lowest concentration that inhibits visible growth.
-
FIC Calculation: Calculate the Fractional Inhibitory Concentration (FIC) index as follows:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpretation:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4[4]
-
Time-Kill Curve Analysis Protocol
Time-kill assays provide a dynamic assessment of the antimicrobial effect of drug combinations over time.[6][7][10]
Caption: Workflow for time-kill curve analysis to assess bactericidal effects.
Methodology:
-
Inoculum Preparation: Grow the test organism to the mid-logarithmic phase in a suitable broth.
-
Test Setup: Prepare flasks or tubes containing fresh broth with:
-
No antibiotic (growth control)
-
This compound at a sub-MIC concentration (e.g., 0.5 x MIC)
-
Partner antibiotic at a sub-MIC concentration
-
The combination of both agents at the same concentrations
-
-
Inoculation: Inoculate each flask to a starting density of approximately 5 x 10^5 CFU/mL.
-
Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each culture.
-
Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on agar (B569324) plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each condition.
-
Interpretation:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.
-
Bactericidal activity: A ≥ 3-log10 reduction in CFU/mL compared to the initial inoculum.[10]
-
Hypothetical Data Presentation
The following table illustrates how data from a checkerboard assay could be presented to compare the synergistic effects of this compound with various antibiotics against a hypothetical bacterial strain.
| Partner Antibiotic | Class | MIC Alone (µg/mL) - this compound | MIC Alone (µg/mL) - Partner | MIC in Combination (µg/mL) - this compound | MIC in Combination (µg/mL) - Partner | FIC Index | Interpretation |
| Ciprofloxacin | Fluoroquinolone | 4 | 0.5 | 1 | 0.0625 | 0.375 | Synergy |
| Vancomycin | Glycopeptide | 4 | 2 | 2 | 0.5 | 1.0 | Additive |
| Gentamicin | Aminoglycoside | 4 | 1 | 0.5 | 0.25 | 0.375 | Synergy |
| Penicillin | Beta-lactam | 4 | 8 | 2 | 4 | 1.0 | Additive |
This structured approach will enable a systematic evaluation of this compound's potential in combination therapies, providing the necessary data to guide further preclinical and clinical development. By leveraging these established methodologies, researchers can unlock the full therapeutic value of this promising DNA gyrase inhibitor.
References
- 1. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. iosrjournals.org [iosrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Cyclothialidine E
For researchers and professionals in drug development, the responsible disposal of potent compounds like Cyclothialidine E is paramount to ensuring laboratory safety and environmental protection. This compound, a potent DNA gyrase inhibitor, is classified as a hazardous substance due to its biological activity and potential health risks.[1][2][3] Adherence to strict disposal protocols is essential to mitigate these risks.
Chemical and Hazard Profile
Understanding the hazardous nature of this compound is the first step toward its safe management. As a potent biological agent, it requires careful handling and is treated as hazardous waste.[1][2] Improper disposal can lead to environmental contamination, particularly of water supplies.[1]
| Property | Information |
| Chemical Class | Heterocyclic compound, cyclic peptide.[1][3] |
| Mechanism of Action | DNA gyrase inhibitor.[1][3][4][5] |
| Hazard Classifications | H300: Fatal if swallowed. H341: Suspected of causing genetic defects. H360: May damage fertility or the unborn child. H411: Toxic to aquatic life with long lasting effects.[2][6] |
| Regulatory Status | While not specifically listed by the EPA as a hazardous waste, as a pharmacologically active compound, it falls under regulations for chemical and pharmaceutical waste.[1] |
Disposal Protocol: A Step-by-Step Approach
The following procedure outlines the recommended workflow for the safe disposal of this compound in a laboratory setting. This process is designed to comply with general laboratory safety standards and environmental regulations.
Experimental Protocol for Disposal
-
Segregation and Collection:
-
Do not mix this compound waste with general laboratory trash or non-hazardous waste streams.[1]
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, gowns, pipette tips, empty vials) in a dedicated, clearly labeled, leak-proof hazardous waste container.[2]
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, shatter-resistant, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2]
-
Sharps: Any contaminated sharps (e.g., needles, razor blades) must be placed in a designated sharps container for hazardous waste.[2]
-
-
Waste Characterization and Labeling:
-
Storage:
-
Disposal through a Licensed Vendor:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1]
-
Decontamination of Labware
For reusable labware that has come into contact with this compound, a thorough decontamination procedure is necessary.[1]
-
Initial Rinse: Rinse the labware with a suitable solvent in which this compound is soluble (e.g., ethanol (B145695) or isopropanol). Collect this rinsate as hazardous liquid waste.[1][2]
-
Washing: Wash the labware with a laboratory detergent and water.[1]
-
Final Rinse: Perform a final rinse with deionized water.[1]
-
Drying: Allow the labware to dry completely before reuse.[1]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclothialidine, a novel DNA gyrase inhibitor. II. Isolation, characterization and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Safeguarding Research: A Comprehensive Guide to Personal Protective Equipment for Handling Cyclothialidine E
Essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with Cyclothialidine E.
This guide provides critical safety and logistical information for the handling and disposal of this compound, a potent DNA gyrase inhibitor. Adherence to these procedures is paramount to ensure the safety of all laboratory personnel and the integrity of the research environment.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against potential exposure to this compound. The following table summarizes the required PPE for various stages of handling.
| Stage of Handling | Required Personal Protective Equipment |
| Compound Weighing and Preparation | - Disposable Nitrile Gloves (double-gloving recommended) - Lab Coat - Safety Goggles with side shields or a Face Shield - Respiratory Protection (e.g., N95 or higher rated respirator) |
| In Vitro / In Vivo Experiments | - Disposable Nitrile Gloves - Lab Coat - Safety Goggles |
| Waste Disposal | - Heavy-duty Nitrile Gloves - Lab Coat - Safety Goggles - Respiratory Protection (if handling powders or creating aerosols) |
Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if contamination is suspected. All disposable PPE should be removed and discarded as hazardous waste before leaving the designated work area.[1]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
-
Preparation :
-
Work within a certified chemical fume hood or other appropriate ventilated enclosure.
-
Cover the work surface with absorbent, disposable bench paper.
-
Ensure all necessary equipment, including a dedicated set of pipettes and tips, is within the enclosure.
-
-
Weighing and Reconstitution :
-
When handling the powdered form, use respiratory protection to avoid inhalation.
-
Use anti-static weighing paper or a weighing boat.
-
Reconstitute the compound by slowly adding the solvent to the vial to avoid aerosolization.
-
-
Experimental Use :
-
Clearly label all solutions containing this compound.
-
Keep containers sealed when not in use.
-
Avoid skin contact and inhalation of any mists or aerosols.
-
-
Decontamination :
-
Wipe down all work surfaces and equipment with a suitable solvent (e.g., ethanol (B145695) or isopropanol) followed by a soap and water wash.[1]
-
All cleaning materials must be disposed of as hazardous waste.[1]
-
Disposal Plan: Managing this compound Waste
All waste generated from handling this compound must be treated as hazardous waste.[1][2] Improper disposal can lead to significant environmental contamination and regulatory penalties.
-
Waste Segregation : Do not mix this compound waste with general laboratory trash.[2]
-
Solid Waste : Collect all contaminated solid waste, including gloves, gowns, pipette tips, and empty vials, in a dedicated, clearly labeled, and leak-proof hazardous waste container.[1]
-
Liquid Waste : Collect all liquid waste containing this compound in a sealed, shatter-resistant, and clearly labeled hazardous waste container.[1] Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]
-
Sharps : Any contaminated sharps, such as needles or razor blades, must be placed in a designated sharps container for hazardous waste.[1]
-
Final Disposal : Arrange for the disposal of all hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.[2]
Emergency Procedures
In the event of an accidental exposure, immediate action is crucial.
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[1]
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion : If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
Visualizing Key Processes
To further clarify the essential procedures and the compound's mechanism of action, the following diagrams have been generated.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
